molecular formula C5H8O2 B1214942 2-Ethylacrylic acid CAS No. 3586-58-1

2-Ethylacrylic acid

Cat. No.: B1214942
CAS No.: 3586-58-1
M. Wt: 100.12 g/mol
InChI Key: WROUWQQRXUBECT-UHFFFAOYSA-N
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Description

2-ethylacrylic acid is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by an ethyl group. It has a role as a mammalian metabolite. It derives from an acrylic acid. It is a conjugate acid of a 2-ethylacrylate.
2-Ethyl acrylic acid, also known as 2-ethylpropenoic acid or 2-ethyl-2-propenoate, belongs to the class of organic compounds known as branched fatty acids. These are fatty acids containing a branched chain. 2-Ethyl acrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethyl acrylic acid has been primarily detected in urine. Within the cell, 2-ethyl acrylic acid is primarily located in the cytoplasm and adiposome. In humans, 2-ethyl acrylic acid is involved in the retinol metabolism pathway.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidenebutanoic acid
Source PubChem
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InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WROUWQQRXUBECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

62607-09-4
Record name Poly(2-ethylacrylic acid)
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID10189411
Record name 2-Ethylpropenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Ethylacrylic acid
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CAS No.

3586-58-1
Record name Ethacrylic acid
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Record name 2-Ethylpropenoic acid
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Record name 2-Ethylpropenoic acid
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Record name 2-Ethylacrylic acid
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Record name 2-Ethylacrylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 2-Ethylacrylic Acid: Properties, Synthesis, and Applications in Advanced Material Science and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Ethylacrylic acid (2-EAA) is an α,β-unsaturated monocarboxylic acid that serves as a critical monomer in the synthesis of advanced functional polymers. With a molecular weight of 100.12 g/mol , its unique chemical structure facilitates the creation of polymers with stimuli-responsive properties, making it a compound of significant interest for researchers in materials science and drug development.[1] This guide provides an in-depth examination of 2-EAA, covering its core physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization methods, and its pivotal applications, particularly in the design of pH-sensitive systems for targeted drug delivery.

Core Physicochemical and Safety Data

A foundational understanding of a compound's properties is paramount for its effective and safe application in a research setting. This compound is a corrosive liquid that requires careful handling.[1] Commercial preparations are often stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent spontaneous polymerization.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 100.12 g/mol [1][2][3]
Molecular FormulaC₅H₈O₂[1][3]
IUPAC Name2-Methylidenebutanoic acid[1]
Synonyms2-Ethylpropenoic acid, Ethacrylic acid[1]
CAS Number3586-58-1[2]
Density0.986 g/mL at 25 °C[2][3]
Boiling Point176 °C[2][3]
Melting Point-16 °C[2][3]
Refractive Index (n20/D)1.437[2]
Flash Point83.3 °C (181.9 °F) - closed cup

Safety Profile: this compound is classified as a corrosive substance that causes severe skin burns and eye damage (H314).[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Validated Synthesis of this compound via Catalytic Oxidation

A reliable and scalable synthesis is crucial for research and development. This compound can be robustly synthesized through the selective oxidation of 2-ethylacrolein. This method leverages hydrogen peroxide as a clean oxidant and selenium dioxide as an efficient catalyst to convert the aldehyde functional group to a carboxylic acid while preserving the valuable α,β-unsaturation.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification A 2-Ethylacrolein Reaction Catalytic Oxidation (Stir at RT, 12h) A->Reaction B Hydrogen Peroxide (90%) B->Reaction C Selenium Dioxide (Catalyst) C->Reaction D tert-Butanol (Solvent) D->Reaction Workup Aqueous Work-up Reaction->Workup 1. Quench (NaHSO₃) 2. Add Diethyl Ether Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Combine Organic Layers Evaporation Solvent Evaporation Drying->Evaporation Product This compound (Final Product) Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the selective oxidation of α,β-unsaturated aldehydes.[6]

Materials:

  • 2-Ethylacrolein (8.41 g, 100 mmol)

  • Selenium dioxide (0.55 g, 5 mmol, 5 mol%)

  • Hydrogen peroxide (90% w/w, 4.17 mL, 150 mmol)

  • tert-Butanol (100 mL)

  • Saturated aqueous sodium bisulfite solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Causality and Procedural Rationale:

  • Catalyst Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenium dioxide in tert-butanol. Rationale: tert-Butanol is used as a solvent that is relatively resistant to oxidation under these conditions.

  • Reactant Addition: To this solution, add 2-ethylacrolein.[6]

  • Controlled Oxidation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the 90% hydrogen peroxide dropwise over 30 minutes. It is critical to maintain the internal temperature below 20 °C. Rationale: The oxidation of aldehydes by hydrogen peroxide is an exothermic process. Slow, cooled addition prevents runaway reactions and minimizes the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained. Rationale: Sodium bisulfite safely reduces and neutralizes any remaining hydrogen peroxide, which is a strong oxidizer and can pose a hazard during subsequent solvent evaporation steps.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[6] Combine the organic layers. Rationale: this compound has higher solubility in organic solvents like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble components.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL) and dry over anhydrous magnesium sulfate.[6] Rationale: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the last traces of water to yield a clean organic solution.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by distillation if required.

Spectroscopic and Analytical Characterization

To validate the successful synthesis and confirm the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected spectral features are derived from the molecule's distinct functional groups: a carboxylic acid, an ethyl group, and a disubstituted alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: two distinct singlets (or narrow doublets) in the vinyl region (~5.5-6.5 ppm) for the two non-equivalent protons of the C=CH₂ group; a quartet at ~2.2-2.5 ppm for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons; a triplet at ~1.0-1.2 ppm for the terminal methyl (-CH₃) protons; and a very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid.[7]

    • ¹³C NMR: The carbon NMR spectrum should display five distinct signals: one for the carbonyl carbon (~170-175 ppm), two for the sp² carbons of the double bond (~125-145 ppm), and two for the sp³ carbons of the ethyl group (~12 ppm and ~25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present.[8] Key absorption bands to identify are:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • A strong, sharp C=O (carbonyl) stretch at ~1690-1710 cm⁻¹.

    • A C=C (alkene) stretch at ~1630-1640 cm⁻¹.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[8] For this compound, the electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 100, corresponding to the molecular formula C₅H₈O₂.[1][8]

Polymerization and Advanced Applications in Drug Delivery

The primary utility of this compound in research and development lies in its function as a monomer for creating "smart" polymers.[6][9] Its homopolymer, poly(this compound) or PEAA, is a well-studied, pH-responsive polyelectrolyte.[10]

This pH-responsive behavior is driven by the protonation state of the carboxylic acid side chains. At a pH below its pKa (~6.5), the carboxyl groups are protonated (-COOH), rendering the polymer hydrophobic. This causes the polymer chain to collapse into a compact, globular conformation. As the pH is raised above the pKa, the carboxyl groups deprotonate to form carboxylates (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the polymer to undergo a conformational transition to an extended, hydrophilic state.[10]

This distinct pH-triggered conformational change is harnessed in advanced drug delivery systems. For instance, PEAA can be used to coat or incorporate into liposomes or nanoparticles.[10] In the neutral pH of the bloodstream (pH ~7.4), the polymer is in its extended, hydrophilic state. However, upon reaching the slightly acidic microenvironment of a tumor or after being taken up by a cell into an endosome (where pH drops to 5.0-6.5), the polymer collapses. This hydrophobic transition can physically disrupt the lipid bilayer of the carrier, triggering the rapid and targeted release of an encapsulated therapeutic agent.[10][11]

Drug_Delivery cluster_neutral Systemic Circulation (pH 7.4) cluster_acidic Tumor/Endosome (pH < 6.5) Lipo_Stable Liposome Poly(2-EAA) Shell (Hydrophilic, Extended) Drug Encapsulated Lipo_Unstable Disrupted Liposome Poly(2-EAA) (Hydrophobic, Collapsed) Drug Released Lipo_Stable->Lipo_Unstable pH Decrease (Conformational Transition)

Caption: pH-responsive drug release from a liposome coated with Poly(2-EAA).

Conclusion

This compound, with a precise molecular weight of 100.12 g/mol , is far more than a simple chemical building block.[1] Its value is realized through its polymerization into functional macromolecules that can respond to environmental stimuli. The straightforward and reliable synthesis, coupled with clear analytical signatures, makes it an accessible yet powerful tool for researchers. Its most compelling application is in the field of drug delivery, where polymers derived from it are being engineered to create sophisticated, targeted therapies that release their payload in response to the specific pH of diseased tissues.[10] This capacity ensures that this compound will remain a molecule of high interest in the ongoing development of advanced materials and therapeutics.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylacrylic Acid

Abstract

This compound (EAA) is an α,β-unsaturated monocarboxylic acid of significant interest in polymer chemistry and organic synthesis. As a derivative of acrylic acid, it serves as a versatile monomer for the creation of specialty polymers and as a key intermediate in the synthesis of complex molecules and pharmaceuticals.[1][2] Its unique structure, featuring an ethyl group at the alpha position, imparts distinct properties to its polymers, notably in terms of solubility, thermal stability, and pH-responsiveness. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structure

This compound is structurally defined as acrylic acid with an ethyl group substituting the hydrogen at the α-carbon (position 2).[2][3][4][5] This substitution is critical to its chemical behavior, influencing both its reactivity as a monomer and the properties of the resulting polymers.

Key Identifiers:

  • IUPAC Name: 2-Methylenebutanoic acid[2][4]

  • Synonyms: α-Ethylacrylic acid, 2-Ethylpropenoic acid, 2-Methylenebutyric acid[4][6]

  • CAS Number: 3586-58-1[2][4][6]

  • Molecular Formula: C₅H₈O₂[2][4]

  • Molecular Weight: 100.12 g/mol [1][2][6]

Caption: Chemical structure of this compound (C₅H₈O₂).

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application. It is a corrosive solid or liquid with a characteristic acrid odor.[4][7]

PropertyValueSource(s)
Appearance Solid or colorless liquid[2][4]
Molecular Weight 100.12 g/mol [1][2][6]
Melting Point -16 °C[3][4]
Boiling Point 176 - 185 °C[1][3][4][5][6]
Density ~0.986 g/mL at 25 °C[3][5][6]
Flash Point 83.3 °C (181.9 °F) - closed cup[4][6]
Refractive Index (n20/D) ~1.437[3][4][5][6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The key structural features—the carboxylic acid, the terminal vinyl group, and the ethyl substituent—give rise to a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the vinylic protons (appearing as distinct singlets or narrow multiplets), the quartet and triplet of the ethyl group, and a broad singlet for the acidic proton of the carboxyl group.[2]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid (~1700 cm⁻¹) and a very broad O-H stretching band (~2500-3300 cm⁻¹). A peak corresponding to the C=C double bond stretch is also present (~1630 cm⁻¹).[8]

  • Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight of the compound.[2]

Spectroscopy TypeKey Signals / Features
¹H NMR Vinylic protons (~5.2-5.6 ppm), Ethyl quartet (~2.2 ppm), Ethyl triplet (~1.0 ppm), Carboxylic acid proton (broad, variable)
IR C=O stretch (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=C stretch (~1630 cm⁻¹)
MS (GC-MS, LC-MS) Molecular ion peak corresponding to the molecular weight (100.12 g/mol )

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and industry. A prevalent and efficient laboratory-scale method involves the selective oxidation of 2-ethylacrolein. This transformation preserves the α,β-unsaturation while converting the aldehyde to a carboxylic acid.[1]

Reaction Pathway: Oxidation of 2-Ethylacrolein

The oxidation is effectively catalyzed by selenium dioxide (SeO₂) with hydrogen peroxide (H₂O₂) acting as the terminal oxidant. The catalyst forms a peroxyseleninic acid intermediate which selectively oxidizes the aldehyde.[1]

G reactant 2-Ethylacrolein product This compound reactant->product Oxidation reagents H₂O₂, SeO₂ (cat.) tert-Butanol

Caption: Oxidation of 2-ethylacrolein to this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol details the synthesis of this compound from 2-ethylacrolein, adapted from established methodologies.[1]

A. Materials & Reagents:

  • 2-Ethylacrolein (C₅H₈O)

  • Selenium Dioxide (SeO₂)

  • Hydrogen Peroxide (H₂O₂), 90%

  • tert-Butanol (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Appropriate deuterated solvent for NMR analysis

  • TLC plates (silica gel)

B. Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

C. Step-by-Step Procedure:

  • Catalyst Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenium dioxide (1.11 g, 10 mmol) in tert-butanol (200 mL).

  • Reactant Addition: To this solution, add 2-ethylacrolein (8.41 g, 100 mmol).

  • Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 90% hydrogen peroxide (4.17 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or thermal runaway, ensuring the internal temperature remains below 20 °C.[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1] Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

G start Start: Assemble Reaction Apparatus step1 Dissolve SeO₂ Catalyst in tert-Butanol start->step1 step2 Add 2-Ethylacrolein Reactant step1->step2 step3 Cool to <20°C (Ice Bath) step2->step3 step4 Slow, Dropwise Addition of H₂O₂ step3->step4 step5 Stir at Room Temp for 12h (Monitor by TLC) step4->step5 step6 Reaction Work-up (Quench, Extract) step5->step6 step7 Dry & Concentrate Organic Phase step6->step7 step8 Purify by Vacuum Distillation or Column Chromatography step7->step8 end Pure this compound step8->end

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Polymerization

The reactivity of this compound is dominated by two key features: the α,β-unsaturated carbonyl system and the carboxylic acid functional group.

  • Polymerization: Like other acrylic monomers, this compound readily undergoes polymerization, typically via a free-radical mechanism.[9] This process can be initiated by heat, light, or chemical initiators (e.g., peroxides).[9][10] The resulting polymer is poly(this compound) or PEAA. To prevent premature polymerization during storage, commercial preparations are stabilized with inhibitors such as butylated hydroxytoluene (BHT).[6]

  • Other Reactions: The double bond can participate in addition reactions, and the carboxylic acid group can undergo typical reactions such as esterification.

Mechanism: Free-Radical Polymerization

The polymerization of EAA follows the classic three-stage free-radical mechanism.

  • Initiation: A radical initiator (I•) attacks the double bond of an EAA monomer, creating a new monomer radical.[11]

  • Propagation: The monomer radical adds to another EAA monomer, extending the polymer chain and regenerating the radical at the chain end. This step repeats to build the macromolecule.[11]

  • Termination: The growth of two polymer chains is terminated, typically by combination or disproportionation, resulting in a stable polymer chain.[11]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) → 2 I• I_react I• + Monomer → I-Monomer• I->I_react prop I-Monomer• + n(Monomer) → I-(Monomer)n+1• I_react->prop Chain Growth term 2 P• → P-P (Combination) prop->term Chain Termination

Caption: General mechanism of free-radical polymerization.

Applications in Research and Drug Development

This compound and its polymer, PEAA, have found niche but important applications, particularly where pH-responsiveness is desired.

  • Specialty Polymers: EAA is used as a comonomer to modify the properties of various polymers, including resins, adhesives, and coatings.[1][12] The ethyl group provides increased hydrophobicity compared to poly(acrylic acid).

  • Drug Delivery Systems: Poly(this compound) (PEAA) exhibits a sharp, pH-dependent conformational transition.[13] In aqueous solutions, it changes from an extended coil at neutral or basic pH to a compact globule upon mild acidification. This property is exploited in drug delivery. PEAA can be incorporated into liposomes; as the local pH drops (e.g., in endosomal compartments or tumor microenvironments), the polymer collapses, destabilizing the lipid bilayer and triggering the release of encapsulated drugs.[13] This makes PEAA a valuable tool for creating environmentally sensitive drug carriers.[13]

Safety and Toxicology

This compound is classified as a corrosive and hazardous chemical. Strict adherence to safety protocols is mandatory.

  • GHS Classification: The compound is classified under GHS as causing severe skin burns and eye damage (H314).[2][4][6]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Ensure the container is tightly sealed. The presence of a polymerization inhibitor is critical for safe storage.[6]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical help.[2]

Conclusion

This compound is a functionally rich monomer that bridges fundamental organic chemistry with advanced materials science. Its unique α-ethyl substitution provides a powerful lever for tuning polymer properties, leading to innovative applications, most notably in the field of pH-responsive drug delivery systems. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and developers aiming to harness its potential in creating next-generation polymers and smart materials.

References

2-Ethylacrylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Ethylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of acrylic acid, is an alpha,beta-unsaturated monocarboxylic acid that serves as a critical building block in chemical synthesis.[1][2][] Its unique structure, featuring both a carboxylic acid functional group and a reactive carbon-carbon double bond, makes it a valuable monomer for creating specialty polymers and a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.[4] An understanding of its physical and chemical properties is paramount for its effective and safe use in research and development, particularly in fields like polymer science and drug delivery, where its polymer, poly(this compound), has shown pH-responsive behavior.[5]

This guide provides a comprehensive overview of the core physical properties, chemical characteristics, safety protocols, and analytical methodologies for this compound, designed to equip researchers and drug development professionals with the technical knowledge required for its application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several synonyms, and its identity is definitively established by its CAS Registry Number.

Synonyms: 2-Ethylpropenoic acid, 2-Methylenebutanoic acid, 2-Methylenebutyric acid. IUPAC Name: 2-methylidenebutanoic acid.[1]

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 3586-58-1 [2]
Molecular Formula C₅H₈O₂ [1][2][6]
Molecular Weight 100.12 g/mol [1][2][6]
InChI 1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) [1]
InChIKey WROUWQQRXUBECT-UHFFFAOYSA-N [1]

| Canonical SMILES | CCC(=C)C(=O)O | |

Core Physical and Chemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, influencing everything from reaction setup to purification strategies. These properties are summarized below.

Table 2: Physical and Chemical Properties

Property Value Source(s)
Physical State Solid / Liquid [1][2][6]
Melting Point -16 °C [2][6]
Boiling Point 176 - 185 °C [2][4][6]
Density 0.986 g/mL at 25 °C [2][6]
Refractive Index (n20/D) 1.437 [2]

| Flash Point | 83.3 °C (181.9 °F) - closed cup | |

As an alpha,beta-unsaturated monocarboxylic acid, this compound's chemistry is dominated by the reactivity of its carboxyl group and its carbon-carbon double bond.[1][2] It is functionally related to acrylic acid.[1][] Its ability to act as a monomer is one of its most significant chemical attributes, readily undergoing polymerization to form poly(this compound).[4] This reactivity also necessitates the use of inhibitors, such as Butylated hydroxytoluene (BHT), during storage to prevent spontaneous polymerization.

Safety, Handling, and Storage

Due to its corrosive nature, proper handling of this compound is crucial to ensure laboratory safety. The compound is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[1][7]

Table 3: GHS Hazard Information

Category Information Source(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger [1]
Hazard Statement H314: Causes severe skin burns and eye damage [1][7]

| Storage Class | 8A - Combustible corrosive hazardous materials | |

Recommended Handling Protocol:

  • Always handle this compound inside a certified chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • The presence of an inhibitor (e.g., 150 ppm BHT) is standard for commercial preparations to ensure stability.

Experimental Protocol: Characterization by Titration

Determining the purity and acidity constant (pKa) of a carboxylic acid is a fundamental characterization step. Potentiometric titration is a reliable method for this purpose.

Objective: To determine the purity and apparent pKa of a this compound sample using potentiometric titration with a standardized strong base.

Causality and Principle: This protocol leverages the classic acid-base neutralization reaction. A weak acid (this compound) is titrated with a strong base (NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve has two key features:

  • The Equivalence Point: A sharp inflection in the curve where the moles of base added are equal to the initial moles of acid. This point is used to calculate the concentration and thus the purity of the acid.

  • The Half-Equivalence Point: The point where exactly half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.

Materials and Reagents:

  • This compound sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Deionized, CO₂-free water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Class A 50 mL burette

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Standardization of NaOH Titrant:

    • Accurately weigh ~0.4 g of dried KHP into an Erlenmeyer flask.

    • Dissolve in ~50 mL of CO₂-free deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the ~0.1 M NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH used and calculate its exact molarity. Repeat for a total of three trials.

  • Titration of this compound:

    • Accurately weigh ~0.2 g of this compound into a 250 mL beaker.

    • Add ~100 mL of CO₂-free deionized water and a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and allow the acid to dissolve completely.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

    • Record the initial pH.

    • Begin adding the standardized NaOH titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a detailed curve in this region.

    • Continue adding titrant well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq) from the point of maximum slope on the curve. This can be found visually or by calculating the first or second derivative of the curve.

    • Calculate the purity of the this compound sample.

    • Locate the half-equivalence point volume (V_eq / 2) on the x-axis.

    • The pH of the solution at the half-equivalence point is the apparent pKa of this compound.

Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample 1. Weigh this compound prep_titrant 2. Standardize ~0.1M NaOH Titrant prep_setup 3. Calibrate pH Meter & Assemble Apparatus titrate_initial 4. Record Initial pH prep_setup->titrate_initial titrate_add 5. Add NaOH Titrant in Increments titrate_initial->titrate_add titrate_record 6. Record pH and Volume Data titrate_add->titrate_record titrate_loop titrate_record->titrate_loop Near Eq. Point? analysis_plot 7. Plot pH vs. Volume titrate_record->analysis_plot titrate_loop->titrate_add No titrate_loop->titrate_add Yes (smaller increments) analysis_eq 8. Determine Equivalence Point (V_eq) analysis_plot->analysis_eq analysis_pka 9. Find pH at V_eq / 2 (pKa) analysis_eq->analysis_pka analysis_purity 10. Calculate Purity analysis_pka->analysis_purity

Caption: Workflow for purity and pKa determination via titration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure of this compound. Based on its functional groups, the following spectral characteristics are expected.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

    • =CH₂ (Vinyl protons): Two distinct signals in the vinyl region (~5.5-6.5 ppm), appearing as singlets or narrow multiplets, representing the two non-equivalent protons on the double bond.

    • -CH₂- (Ethyl group): A quartet around ~2.2-2.5 ppm, split by the adjacent methyl group.

    • -CH₃ (Ethyl group): A triplet around ~1.0-1.2 ppm, split by the adjacent methylene group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • C=O (Carbonyl): A signal in the range of ~170-180 ppm.

    • =C< (Quaternary vinyl carbon): A signal around ~140-145 ppm.

    • =CH₂ (Methylene vinyl carbon): A signal around ~125-130 ppm.

    • -CH₂- (Ethyl group): A signal around ~20-25 ppm.

    • -CH₃ (Ethyl group): A signal around ~12-15 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

    • C=O stretch (Carbonyl): A strong, sharp absorption band around ~1700-1725 cm⁻¹.

    • C=C stretch (Alkene): An absorption band around ~1630-1650 cm⁻¹.

    • C-H stretch (sp²): A signal just above 3000 cm⁻¹.

    • C-H stretch (sp³): Signals just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 100).

    • Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (-29) to give a peak at m/z = 71, and the loss of the carboxyl group (-45) to give a peak at m/z = 55.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Elucidation of a Key Monomer

2-Ethylacrylic acid (2-EAA), systematically known as 2-methylenebutanoic acid, is an α,β-unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂.[1][2] As a derivative of acrylic acid, it serves as a valuable monomer in polymer synthesis and a metabolite in various biological systems. The precise characterization of its molecular structure is paramount for understanding its reactivity, polymerization kinetics, and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of 2-EAA in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to acquire and interpret NMR data for this and structurally related compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural confirmation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering for carbon atoms and a logical lettering system for the distinct proton environments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique chemical environment for the protons. The analysis integrates predicted data with available experimental findings to provide a robust interpretation.

Predicted and Experimental ¹H NMR Data

The following table summarizes the predicted ¹H NMR data in CDCl₃ and compares it with experimental data obtained in H₂O.[1] It is important to note that chemical shifts are sensitive to the solvent environment, which accounts for the variations between the predicted and experimental values.

ProtonsPredicted δ (ppm) in CDCl₃MultiplicityIntegrationPredicted Coupling Constants (J) in HzExperimental δ (ppm) in H₂O[1]
H-a, H-b (Vinyl) 6.27, 5.86s, s1H, 1H-5.57, 5.24
H-c, H-d (Methylene) 2.27q2H³J = 7.5 Hz2.24
H-e, H-f, H-g (Methyl) 1.10t3H³J = 7.5 Hz1.00
-COOH ~12.0br s1H-Not reported
Detailed Signal Assignments and Interpretation
  • Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal is often not observed in H₂O or D₂O due to rapid exchange with the solvent protons/deuterons.

  • Vinyl Protons (H-a and H-b): These two protons are attached to the same carbon (C3) of the double bond, making them diastereotopic. They are in different chemical environments relative to the carboxylic acid and ethyl groups.

    • Deshielding: Their attachment to an sp² hybridized carbon, which is part of an electron-withdrawing α,β-unsaturated carbonyl system, causes them to be significantly deshielded and resonate downfield.

    • Splitting: In a simplified first-order analysis, these protons are not coupled to any adjacent protons, so they are predicted to appear as two distinct singlets. However, a small geminal coupling (²J) of a few Hertz might be observable at high resolution. The predicted chemical shifts are 6.27 and 5.86 ppm. The experimental values in water are 5.57 and 5.24 ppm.[1] The difference can be attributed to solvent effects.

  • Methylene Protons (H-c and H-d): These protons are on the carbon (C4) adjacent to the double bond.

    • Chemical Shift: They are in an allylic position, which results in a moderate downfield shift. The prediction places this signal at 2.27 ppm, which aligns well with the experimental value of 2.24 ppm.[1]

    • Splitting: These two protons are coupled to the three equivalent protons of the adjacent methyl group (C5). According to the n+1 rule, their signal will be split into a quartet (3+1=4 lines). The predicted coupling constant is a ³J coupling of 7.5 Hz.

  • Methyl Protons (H-e, H-f, and H-g): These three protons of the terminal methyl group (C5) are in the most shielded environment.

    • Chemical Shift: Being part of a saturated alkyl chain and furthest from the electron-withdrawing groups, they resonate at the highest field (most upfield). The predicted shift is 1.10 ppm, consistent with the experimental value of 1.00 ppm.[1]

    • Splitting: These protons are coupled to the two adjacent methylene protons (C4). The n+1 rule predicts their signal will be a triplet (2+1=3 lines), with the same ³J coupling constant of 7.5 Hz as the methylene quartet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for each carbon atom in CDCl₃.

CarbonPredicted δ (ppm) in CDCl₃Carbon Type
C1 (-COOH) 172.9Carbonyl
C2 (=C<) 141.6Alkene (quaternary)
C3 (=CH₂) 127.5Alkene (methylene)
C4 (-CH₂-) 24.9Alkyl (methylene)
C5 (-CH₃) 12.8Alkyl (methyl)
Detailed Signal Assignments and Interpretation
  • Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded due to the direct attachment of two highly electronegative oxygen atoms. It is predicted to resonate at 172.9 ppm, which falls within the typical range of 165-185 ppm for α,β-unsaturated carboxylic acids.

  • Alkene Carbons (C2 and C3): The two sp² hybridized carbons of the double bond are found in the intermediate region of the spectrum.

    • C2: This is a quaternary carbon (no attached protons) and is part of the conjugated system. Its predicted chemical shift is 141.6 ppm.

    • C3: This is a methylene carbon (=CH₂) and is also part of the conjugated system. It is predicted to resonate at a slightly higher field of 127.5 ppm. The polarization of the π-system due to the electron-withdrawing carbonyl group results in C3 having a higher electron density than C2, leading to its upfield shift relative to C2.

  • Alkyl Carbons (C4 and C5): The sp³ hybridized carbons of the ethyl group are the most shielded and appear at the highest field.

    • C4: The methylene carbon is predicted to be at 24.9 ppm.

    • C5: The terminal methyl carbon is the most shielded carbon in the molecule, with a predicted chemical shift of 12.8 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg45' on Bruker instruments) is typically used.

    • Spectral Width: Set to approximately 15 ppm to encompass all expected proton signals.

    • Acquisition Time: A typical value is 2-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to approximately 220 ppm to cover the full range of carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Workflow and Data Analysis Visualization

The following diagram outlines the logical workflow for the NMR spectral analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration (1H) proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Splitting Patterns (Multiplicity) an1->an2 an3 Correlate with Molecular Structure an2->an3 report report an3->report Final Report

Caption: Workflow for NMR spectral analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, integrating predicted data with established principles of chemical shifts and coupling constants, provides an unambiguous structural confirmation of this compound. The downfield signals of the carboxylic acid and vinyl protons, coupled with the characteristic quartet-triplet pattern of the ethyl group, create a unique spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of their work in polymer chemistry, materials science, and metabolic research.

References

FTIR Characterization of 2-Ethylacrylic Acid: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and materials science, the precise characterization of monomeric building blocks is not merely a procedural step but the very foundation of quality and innovation. 2-Ethylacrylic acid (2-EAA), an α,β-unsaturated monocarboxylic acid, serves as a critical component in the synthesis of various polymers and functional materials.[1] Its unique combination of a carboxylic acid moiety, a vinyl group, and an ethyl substituent dictates its reactivity, polymerization kinetics, and the ultimate properties of the resulting polymer. Understanding its molecular structure and purity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive exploration of the FTIR characterization of 2-EAA, grounded in vibrational theory and validated by practical, field-proven protocols.

The Vibrational Signature of this compound

The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation, which excites vibrations of specific chemical bonds. For 2-EAA, the spectrum is a rich tapestry woven from the distinct vibrational modes of its constituent functional groups. The interpretation of this spectrum allows for unambiguous identification and assessment of the material's chemical integrity.

The Carboxylic Acid Motif: A Tale of Hydrogen Bonding

The most dominant features in the 2-EAA spectrum arise from the carboxylic acid group (-COOH). Unlike isolated functional groups, carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers. This intermolecular interaction profoundly influences the vibrational frequencies, particularly of the O-H and C=O bonds.

  • O-H Stretching Vibration (ν O-H): The hallmark of a carboxylic acid is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3][4] This broadening is a direct consequence of the strong hydrogen bonding between two 2-EAA molecules, creating a continuum of vibrational energy states.[3] This band is often so wide that it overlaps with the C-H stretching region, creating a "messy" but highly characteristic absorption pattern.[2]

  • Carbonyl Stretching Vibration (ν C=O): An intense, sharp peak is observed between 1760 cm⁻¹ and 1690 cm⁻¹.[2] For dimeric, α,β-unsaturated acids like 2-EAA, this peak typically appears around 1710-1700 cm⁻¹.[4] The conjugation of the carbonyl group with the adjacent C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid due to delocalization of pi-electron density, which weakens the C=O bond.[3][5]

  • C-O Stretching and O-H Bending: The spectrum also features a C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ region, which is often coupled with in-plane O-H bending.[2] Additionally, a broad absorption corresponding to the out-of-plane O-H bend of the hydrogen-bonded dimer can often be seen centered around 920 cm⁻¹.[2]

The Alkene and Alkyl Groups: Probing the Backbone

The vinyl (C=CH₂) and ethyl (-CH₂CH₃) groups contribute their own characteristic absorptions, which are critical for confirming the complete structure.

  • C=C Stretching Vibration (ν C=C): The carbon-carbon double bond of the acrylate moiety gives rise to a stretching vibration that is typically observed in the 1640-1630 cm⁻¹ region.[6][7] This peak is of moderate intensity and its presence is a key indicator of the unpolymerized monomer. During polymerization, the intensity of this peak diminishes, a phenomenon routinely used to monitor the reaction kinetics.[6][7]

  • C-H Stretching Vibrations (ν C-H): Multiple peaks appear in the 3100-2850 cm⁻¹ range. The absorptions just above 3000 cm⁻¹ are attributable to the stretching of the sp²-hybridized C-H bonds of the vinyl group (=CH₂). The stronger, more intense peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) arise from the sp³-hybridized C-H bonds of the ethyl group (-CH₂CH₃).[8]

  • C-H Bending Vibrations (δ C-H): The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from C-H bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. For instance, characteristic scissoring deformations for the ethyl group are expected around 1465 cm⁻¹ and 1380 cm⁻¹.[2]

The following diagram illustrates the molecular structure of this compound and the primary vibrational modes detected by FTIR.

Caption: Key vibrational modes of the this compound molecule.

Quantitative Summary of Vibrational Bands

For ease of reference, the principal infrared absorption bands for this compound are summarized below. Note that exact positions can vary slightly based on the sampling method and physical state.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity / Shape
3300 - 2500ν(O-H) stretchCarboxylic AcidStrong, Very Broad
2980 - 2940νₐₛ(C-H) stretch-CH₃ (Ethyl)Medium to Strong
2940 - 2870νₛ(C-H) stretch-CH₂- (Ethyl)Medium
1710 - 1690ν(C=O) stretchCarboxylic AcidVery Strong, Sharp
1640 - 1630ν(C=C) stretchAlkene (Vinyl)Medium, Sharp
~1465δ(C-H) bend (scissoring)-CH₂- (Ethyl)Medium
~1420δ(O-H) in-plane bendCarboxylic AcidMedium, Broad
~1380δ(C-H) bend (umbrella)-CH₃ (Ethyl)Medium
1320 - 1210ν(C-O) stretchCarboxylic AcidStrong
~920δ(O-H) out-of-plane bendCarboxylic Acid DimerMedium, Broad

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid like 2-EAA due to its simplicity, speed, and minimal sample preparation. The following protocol ensures the acquisition of a high-quality, reproducible spectrum.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.

  • This compound sample.

  • Anhydrous isopropanol or acetone for cleaning.

  • Lint-free laboratory wipes.

  • Personal Protective Equipment (PPE): Safety glasses, gloves.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • ATR Crystal Cleaning:

    • Rationale: Any residue on the ATR crystal from previous analyses will appear in the sample spectrum, leading to erroneous results. A pristine surface is non-negotiable.

    • Procedure: Moisten a lint-free wipe with isopropanol. Gently wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to ensure the solvent has fully evaporated.

  • Background Spectrum Acquisition:

    • Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's intrinsic response.[9] This spectrum is then mathematically subtracted from the sample spectrum to provide data only from the sample itself.

    • Procedure: With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the instrument software. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

    • Procedure: Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: This is the primary data collection step. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

    • Procedure: Initiate the "Collect Sample" command. Use the same acquisition parameters (e.g., 32 scans, 4 cm⁻¹ resolution) as the background scan for proper spectral subtraction.

  • Post-Analysis Cleaning:

    • Rationale: Prevents cross-contamination and ensures the instrument is ready for the next user.

    • Procedure: Carefully wipe the 2-EAA from the crystal using a dry, lint-free wipe. Follow with the isopropanol cleaning procedure described in Step 2. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Data Interpretation and Quality Control

  • Purity Assessment: The absence of unexpected peaks is the first indicator of purity. Look for sharp carbonyl peaks around 1740 cm⁻¹, which could indicate ester impurities.[10] Significant broadness in the 3500-3300 cm⁻¹ region, beyond the typical carboxylic acid band, might suggest the presence of water or alcohol impurities.

  • Polymerization Check: The most direct application is to check for unintended polymerization. The presence of poly(this compound) will be indicated by a significant broadening of all spectral features and a marked decrease or complete absence of the characteristic ν(C=C) peak at ~1635 cm⁻¹ and the sharp =C-H peaks.[6][8]

  • ATR Artifacts: Be aware that ATR spectra can sometimes show slight peak shifts (a few cm⁻¹) to lower wavenumbers compared to transmission spectra. The depth of penetration of the IR beam is wavelength-dependent, which can also subtly alter the relative intensities of peaks across the spectrum. For most identification purposes, these effects are minor.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the characterization of this compound. By understanding the origins of its key vibrational bands—from the hydrogen-bonded carboxylic acid to the vinyl and ethyl groups—a researcher can rapidly verify the identity, assess the purity, and detect potential degradation or polymerization of the material. The ATR-FTIR protocol detailed herein offers a robust, self-validating system for acquiring high-quality data, empowering scientists and drug development professionals to proceed with confidence in their materials.

References

An In-depth Technical Guide to the Thermal Properties of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacrylic acid (2-EAA), also known as 2-methylenebutanoic acid, is an alpha,beta-unsaturated monocarboxylic acid with the chemical formula C5H8O2.[1] Its structure, featuring both a carboxylic acid group and a vinyl group, makes it a valuable monomer for the synthesis of a variety of polymers with applications in adhesives, coatings, and drug delivery systems.[2] Understanding the thermal properties of 2-EAA is paramount for its safe handling, storage, and polymerization, as well as for the characterization of the resulting polymers. This guide provides a comprehensive overview of the thermal behavior of this compound, including its key thermal transitions, decomposition characteristics, and the experimental methodologies used to determine these properties.

Physicochemical and Thermal Properties

A summary of the known physicochemical and thermal properties of this compound is presented in Table 1. These values are critical for designing experimental processes and for ensuring safe operating conditions.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC5H8O2[1]
Molecular Weight100.12 g/mol
Melting Point-16 °CChemBK
Boiling Point176 °C (lit.)
Density0.986 g/mL at 25 °C (lit.)
Flash Point83.3 °C (closed cup)
Refractive Indexn20/D 1.437 (lit.)

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration, particularly given its propensity to polymerize. Like other acrylic monomers, 2-EAA can undergo spontaneous polymerization upon exposure to heat, light, or contaminants.[3][4] To prevent unintended polymerization, commercial preparations of this compound are typically stabilized with inhibitors, such as butylated hydroxytoluene (BHT).[5]

Heat of Polymerization

The polymerization of this compound is an exothermic process, releasing a significant amount of heat. The heat of polymerization is a crucial parameter for reactor design and for implementing appropriate safety measures to prevent runaway reactions. While the specific heat of polymerization for 2-EAA has not been found in the searched literature, values for similar acrylic acid derivatives typically fall in the range of 13 to 19 kcal/mol. For acrylic acid itself, a reaction enthalpy of 66.4 ± 4.8 kJ/mol has been reported for polymerization in isopropanol. Given the structural similarities, the heat of polymerization for this compound is expected to be within a comparable range.

Experimental Analysis of Thermal Properties

The thermal properties of this compound can be accurately determined using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

This protocol is based on the principles outlined in ASTM D3418 and ISO 11357 standards.[7]

  • Sample Preparation:

    • Carefully weigh 5-10 mg of this compound (stabilized with an inhibitor such as BHT) into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization of the sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -50°C.

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its boiling point, for instance, 200°C.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions to observe the thermal history of the sample.

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

    • The enthalpy of fusion (ΔHm) can be calculated by integrating the area of the melting peak.

    • Any exothermic events observed could indicate the onset of polymerization.

While a specific DSC thermogram for this compound is not available in the provided search results, a hypothetical thermogram would be expected to show a distinct endothermic peak corresponding to its melting point at approximately -16°C. Depending on the purity and the presence of any oligomers, the peak shape may vary. An exothermic event at higher temperatures would be indicative of polymerization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

This protocol is based on the principles outlined in the ASTM E1131 standard.[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature, for example, 600°C, at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss as a function of temperature.

    • The onset of decomposition is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

A TGA curve for this compound would be expected to show initial stability up to a certain temperature, followed by a significant weight loss corresponding to its boiling point and subsequent decomposition. The decomposition may occur in single or multiple steps, which would be indicated by the shape of the TGA and DTG curves. For acrylic acid, the thermal decomposition process is reported to occur between 200-450°C, with a maximum decomposition rate at 400°C. A similar range, likely influenced by the ethyl group, could be expected for 2-EAA.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the workflows for DSC and TGA analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of 2-EAA seal Hermetically seal in Al pan weigh->seal ref Prepare empty reference pan seal->ref load Load sample and reference ref->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat cool Cool heat->cool reheat Second heating scan cool->reheat plot Plot heat flow vs. temp reheat->plot tm Determine Tm plot->tm dhm Calculate ΔHm plot->dhm

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of this compound.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of 2-EAA pan_tga Place in TGA pan weigh_tga->pan_tga load_tga Load sample into furnace pan_tga->load_tga purge_tga Purge with N2 load_tga->purge_tga heat_tga Heat at 10°C/min to 600°C purge_tga->heat_tga plot_tga Plot weight % vs. temp heat_tga->plot_tga onset Determine onset of decomposition plot_tga->onset dtg Analyze DTG curve plot_tga->dtg

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Safety Considerations for Thermal Analysis

Due to its corrosive nature and potential for hazardous polymerization, strict safety protocols must be followed when conducting thermal analysis of this compound.

  • Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Polymerization: Uncontrolled polymerization can be rapid and highly exothermic, leading to a dangerous increase in temperature and pressure in a closed system like a DSC pan.

    • Always use this compound that contains an appropriate inhibitor (e.g., BHT).[5]

    • Avoid exposing the monomer to high temperatures for prolonged periods, other than during the controlled heating of the analysis.

    • Ensure that the sample is free from contaminants that could initiate polymerization.

    • Do not handle the material under an inert atmosphere as the common inhibitor MEHQ requires the presence of oxygen to be effective.[4]

  • Heating: Do not use high-intensity heating methods.[4] The controlled, gradual heating in DSC and TGA instruments is generally safe, but it is crucial to be aware of the potential for exothermic events.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of this compound, a monomer of significant interest in polymer and materials science. While some specific experimental data, such as DSC and TGA thermograms, are not yet widely published, this guide has outlined the known thermal characteristics and provided robust, standards-based protocols for their determination. By understanding the melting and boiling points, potential decomposition pathways, and the critical role of inhibitors in maintaining stability, researchers can handle and utilize this compound safely and effectively in their development of novel materials. The experimental workflows and safety precautions detailed herein are intended to serve as a valuable resource for scientists and professionals in the field.

References

The Advent of α,β-Unsaturated Carboxylic Acids: A Technical Guide to the Synthesis of 2-Methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methylenebutanoic acid, a member of the α,β-unsaturated carboxylic acid family, represents a significant endeavor in organic chemistry, driven by the utility of this structural motif in polymer production and as a key intermediate in the synthesis of complex pharmaceuticals. While a singular, celebrated "discovery" of its synthesis is not prominently documented in the annals of chemical history, its preparation is deeply rooted in the development of foundational reactions for carbon-carbon bond formation and functional group manipulation. This technical guide provides an in-depth exploration of the core synthetic strategies applicable to 2-methylenebutanoic acid, grounded in the historical context of their development and elucidated with modern mechanistic understanding.

I. Historical Perspective: The Dawn of Unsaturated Carbonyl Chemistry

The journey to synthesize molecules like 2-methylenebutanoic acid began with the broader exploration of α,β-unsaturated carbonyl compounds. One of the earliest catalytic carbonylation reactions, the hydroxycarbonylation of acetylene to acrylic acid discovered by Reppe in 1939, marked a pivotal moment in the industrial production of this class of compounds.[1] The synthesis of α,β-unsaturated carboxylic acids has a history spanning over 130 years, with early reports such as Schneegans' synthesis of nonenoic acid in 1885 laying the groundwork for future advancements.[2] These pioneering efforts set the stage for the development of more sophisticated and selective methods.

II. Key Synthetic Methodologies for 2-Methylenebutanoic Acid

The synthesis of 2-methylenebutanoic acid can be approached through several strategic disconnections. The core challenge lies in the introduction of the exocyclic methylene group α to the carboxylic acid functionality. The following sections detail the most pertinent and historically significant methods that can be employed or adapted for this purpose.

The Aldol Condensation and Dehydration Route

A classic and versatile strategy for forming α,β-unsaturated carbonyl compounds is the aldol condensation, followed by dehydration.[3][4] This approach involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct, which is then dehydrated to introduce the double bond.

Conceptual Synthesis of 2-Methylenebutanoic Acid via Aldol Condensation:

A plausible route to 2-methylenebutanoic acid using this strategy would involve the reaction of the enolate of a propanoate ester with formaldehyde, followed by hydrolysis and dehydration.

Reaction Causality: The choice of a propanoate ester provides the necessary carbon backbone. Formaldehyde serves as the one-carbon electrophile to introduce the hydroxymethyl group at the α-position. The subsequent dehydration is thermodynamically driven by the formation of a stable conjugated system.[5]

Experimental Protocol: A Generalized Approach

  • Enolate Formation: A solution of a propanoate ester (e.g., ethyl propanoate) in an aprotic solvent like tetrahydrofuran (THF) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.

  • Aldol Addition: Gaseous formaldehyde, or a suitable equivalent like paraformaldehyde, is introduced to the enolate solution. The reaction is carefully monitored and quenched upon completion.

  • Hydrolysis and Dehydration: The resulting β-hydroxy ester is hydrolyzed to the corresponding carboxylic acid using aqueous acid or base. Subsequent heating, often in the presence of an acid or base catalyst, effects the dehydration to yield 2-methylenebutanoic acid.

Logical Relationship Diagram: Aldol Condensation-Dehydration Pathway

aldol_condensation propanoate Propanoate Ester enolate Ester Enolate propanoate->enolate - H+ base Base (e.g., LDA) base->enolate adduct β-Hydroxy Ester Adduct enolate->adduct formaldehyde Formaldehyde formaldehyde->adduct hydroxy_acid 2-(Hydroxymethyl)butanoic Acid adduct->hydroxy_acid H2O hydrolysis Hydrolysis hydrolysis->hydroxy_acid product 2-Methylenebutanoic Acid hydroxy_acid->product - H2O dehydration Dehydration dehydration->product

Caption: Aldol condensation route to 2-methylenebutanoic acid.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig in the 1950s, provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[6][7] This reaction is particularly useful for introducing a methylene group.

Application to 2-Methylenebutanoic Acid Synthesis:

A Wittig-based approach would involve the reaction of a phosphonium ylide derived from a haloacetic acid derivative with propanal.

Reaction Causality: The ylide acts as a nucleophilic carbon source that attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[7] Recently, novel Wittig-type reactions using "phosphonium carboxylate ylides" have been developed for the direct synthesis of α,β-unsaturated carboxylic acids from aldehydes and CO2.[8]

Experimental Protocol: A Generalized Wittig Approach

  • Ylide Preparation: A (carboxymethyl)triphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium) in an inert solvent to generate the corresponding ylide.

  • Wittig Reaction: Propanal is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is removed, often by crystallization or chromatography, to yield 2-methylenebutanoic acid.

Experimental Workflow: Wittig Reaction Pathway

wittig_reaction phosphonium_salt (Carboxymethyl)triphenylphosphonium Halide ylide Phosphonium Ylide phosphonium_salt->ylide base Strong Base base->ylide intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate propanal Propanal propanal->intermediate product 2-Methylenebutanoic Acid intermediate->product byproduct Triphenylphosphine Oxide intermediate->byproduct

Caption: Wittig reaction pathway for 2-methylenebutanoic acid synthesis.

The Reformatsky Reaction: An Organozinc Approach

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[9][10] Subsequent dehydration can then yield the α,β-unsaturated product.

Adaptation for 2-Methylenebutanoic Acid Synthesis:

A Reformatsky-type reaction could be employed by reacting an α-bromoester with propanal, followed by dehydration of the resulting β-hydroxy ester. While the classic Reformatsky reaction yields β-hydroxy esters, modifications can be used to synthesize α-methylene-β-hydroxy esters.[11]

Reaction Causality: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[12][13] This enolate is less reactive than a Grignard reagent or a lithium enolate, which allows it to selectively add to aldehydes and ketones without attacking the ester functionality.[9]

Experimental Protocol: A Generalized Reformatsky-Dehydration Sequence

  • Reformatsky Reaction: A mixture of an α-bromoester (e.g., ethyl 2-bromoacetate), propanal, and activated zinc dust is heated in a suitable solvent such as benzene or THF.

  • Workup: The reaction is quenched with dilute acid to hydrolyze the zinc alkoxide intermediate.

  • Hydrolysis and Dehydration: The resulting β-hydroxy ester is isolated and then subjected to hydrolysis and dehydration, as described in the aldol condensation section, to afford 2-methylenebutanoic acid.

Mechanistic Diagram: The Reformatsky Reaction

reformatsky_reaction alpha_haloester α-Bromoester enolate Reformatsky Enolate (Organozinc) alpha_haloester->enolate zinc Zinc Metal zinc->enolate intermediate Zinc Alkoxide Intermediate enolate->intermediate propanal Propanal propanal->intermediate hydroxy_ester β-Hydroxy Ester intermediate->hydroxy_ester H3O+ hydrolysis Acidic Workup hydrolysis->hydroxy_ester product 2-Methylenebutanoic Acid hydroxy_ester->product - H2O dehydration Dehydration dehydration->product

Caption: The Reformatsky reaction followed by dehydration.

III. Modern and Alternative Synthetic Approaches

While the classical reactions described above form the bedrock of synthetic strategies towards 2-methylenebutanoic acid, modern organic chemistry offers a plethora of alternative and often more efficient methods.

  • Carbonylation Reactions: The palladium-catalyzed carbonylation of allenes or vinyl halides presents a direct route to α,β-unsaturated carboxylic acids and their esters.[1][14] This approach is atom-economical and can offer high levels of regio- and stereocontrol.

  • Oxidation of α,β-Unsaturated Aldehydes: 2-Ethylacrolein, a readily available starting material, can be selectively oxidized to 2-ethylacrylic acid (an isomer of 2-methylenebutanoic acid), demonstrating the feasibility of oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids.[15] A similar strategy could be envisioned for the synthesis of 2-methylenebutanoic acid from 2-methylenbutanal.

  • α-Methylenation of Carboxylic Acid Derivatives: Direct α-methylenation of carbonyl compounds using reagents like paraformaldehyde in the presence of an amine and an acid catalyst is a known transformation.[16][17] Adapting such methods to butanoic acid derivatives could provide a more direct route.

  • Biocatalytic Methods: The use of enzymes for organic synthesis is a rapidly growing field. While specific biocatalytic routes to 2-methylenebutanoic acid are not extensively documented, the enzymatic production of other carboxylic acids suggests the potential for developing such green and highly selective methods in the future.[18][19]

IV. Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Aldol Condensation/Dehydration Propanoate ester, FormaldehydeStrong base (e.g., LDA), Acid/Base for dehydrationReadily available starting materials, Well-established reactionRequires strong base and low temperatures, Potential for side reactions
Wittig Reaction (Carboxymethyl)triphenylphosphonium halide, PropanalStrong base (e.g., n-BuLi)High yields, Reliable for C=C bond formationStoichiometric use of phosphonium reagent, Byproduct removal can be challenging
Reformatsky Reaction/Dehydration α-Bromoester, Propanal, ZincZinc metalTolerates ester functionality, Milder than Grignard reagentsRequires activation of zinc, Potential for side reactions during dehydration
Modern Methods (e.g., Carbonylation) Allenes/Vinyl halides, COPalladium catalystAtom-economical, High selectivityRequires specialized catalysts and equipment

V. Conclusion

The synthesis of 2-methylenebutanoic acid, while not marked by a single historical discovery, is a testament to the power and versatility of fundamental reactions in organic chemistry. The Aldol, Wittig, and Reformatsky reactions, each with a rich history, provide logical and field-proven pathways to this valuable α,β-unsaturated carboxylic acid. As the demand for sustainable and efficient chemical syntheses grows, the exploration of modern catalytic and biocatalytic methods will undoubtedly pave the way for novel and improved routes to 2-methylenebutanoic acid and its derivatives, enabling further advancements in materials science and drug development.

VI. References

[1] Zhang, S., Neumann, H., & Beller, M. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(10), 3187-3210. --INVALID-LINK-- [15] BenchChem. (2025). This compound Synthesis via Oxidation of 2-Ethylacrolein. BenchChem Application Notes. [20] Wikipedia. (2024). 2-Methylbutanoic acid. --INVALID-LINK-- [2] Taher, U., Till, S. J., & Wirth, T. (2021). Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). Molecules, 26(11), 3195. --INVALID-LINK-- [9] Wikipedia. (2024). Reformatsky reaction. --INVALID-LINK-- [11] Cardellicchio, C., Fiandanese, V., Marchese, G., & Ronzini, L. (1985). Stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters from α-alkoxy aldehydes. Journal of the Chemical Society, Chemical Communications, (11), 754-755. --INVALID-LINK-- [21] Kim, J., & Tirrell, D. A. (2003). Synthesis of Well-Defined Poly(this compound). Macromolecules, 36(15), 5559-5561. --INVALID-LINK-- Chemistry LibreTexts. (2023). Reformatsky Reaction. --INVALID-LINK-- [14] Zhang, S., Neumann, H., & Beller, M. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. --INVALID-LINK-- [13] Chemistry Notes. (2022). Reformatsky reaction, promising mechanism, and application. --INVALID-LINK-- [6] Wikipedia. (2024). Wittig reaction. --INVALID-LINK-- [22] Request PDF. (n.d.). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. --INVALID-LINK-- [10] PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. --INVALID-LINK-- [23] Request PDF. (n.d.). Direct synthesis of α,β‐unsaturated carboxylic acids catalyzed by palladium catalyst via C−H activation and controlled by ligands. --INVALID-LINK-- [24] Villiéras, J., & Rambaud, M. (1984). Wittig-Horner Reaction in Heterogeneous Media; V1. An Efficient Synthesis of α-Methylenecarboxylic Esters and α-Methyleneketones under Mild Conditions. Synthesis, 1984(05), 406-408. --INVALID-LINK-- [7] Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. --INVALID-LINK-- Chegg. (2019). Solved 4. Suggest a synthesis of 2-methyl butanoic acid from. --INVALID-LINK-- [3] Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. --INVALID-LINK-- [8] Taylor, J. E., et al. (2020). A direct Wittig-type strategy for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and CO2. Organic Chemistry Frontiers, 7(15), 2035-2041. --INVALID-LINK-- [25] Organic Chemistry Portal. (n.d.). Wittig Reaction. --INVALID-LINK-- [26] ResearchGate. (n.d.). Proposed biocatalytic mechanism for the enzymatic production of... --INVALID-LINK-- [27] ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. --INVALID-LINK-- [28] ChemBK. (2024). This compound. --INVALID-LINK-- [29] BenchChem. (2025). Application Note: Synthesis of 2-Methylbutanoic Acid via Favorskii Rearrangement of 2-Bromopentan-3-one. BenchChem Application Notes. [30] Google Patents. (2016). US20160264503A1 - Method for Producing 2-Methylbutyric Acid Having a reduced Content of 3-Methylbutyric Acid from the Secondary Flows Arising in the Production of Pentanoic Acids. --INVALID-LINK-- [31] Wikipedia. (2024). Ethyl acrylate. --INVALID-LINK-- [4] Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. --INVALID-LINK-- [32] Google Patents. (1975). US3875212A - Process for continuously synthesizing acrylic acid esters. --INVALID-LINK-- [16] Bugarin, A., Jones, K. D., & Connell, B. T. (2010). Efficient, direct α-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate. Chemical Communications, 46(10), 1715-1717. --INVALID-LINK-- [17] Bugarin, A., Jones, K. D., & Connell, B. T. (2010). Efficient, direct alpha-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate. Chemical communications (Cambridge, England), 46(10), 1715–1717. --INVALID-LINK-- [33] R Discovery. (1984). The Methylation of Carboxylic Acids Using Methyl, Trichloroacetates. --INVALID-LINK-- [18] BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Production of 2-Methylbutyl Dodecanoate. BenchChem Application Notes. [34] Reddit. (2014). What's the best way to methylate carboxylic acids without dizaomethane? --INVALID-LINK-- [5] OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. --INVALID-LINK-- [35] Clarke, C. J., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Scientific reports, 8(1), 1-8. --INVALID-LINK-- [36] Chemistry LibreTexts. (2022). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. --INVALID-LINK----INVALID-LINK-- [37] de Souza, R. O. M. A., et al. (2022). Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: ‘Media‐Agnostic’ Biocatalysts for Biorefineries. ChemSusChem, 15(8), e202102693. --INVALID-LINK-- Wang, T., et al. (2020). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. Applied microbiology and biotechnology, 104(3), 975-988. --INVALID-LINK-- [38] Request PDF. (n.d.). Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors. --INVALID-LINK--

References

Methodological & Application

Synthesis of 2-Ethylacrylic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Ethylacrylic Acid

This compound (2-EAA), also known as 2-methylenebutanoic acid, is a valuable α,β-unsaturated monocarboxylic acid.[1] Its unique structure, featuring a reactive double bond and a carboxylic acid functional group, makes it a critical monomer in the synthesis of specialty polymers and a versatile intermediate in the production of fine chemicals and pharmaceuticals. The applications of 2-EAA derivatives are extensive, ranging from their use in coatings and adhesives to their role as building blocks in the synthesis of complex biologically active molecules. This guide provides a detailed overview of the primary synthetic routes to this compound, offering in-depth protocols, mechanistic insights, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Direct Oxidation of 2-Ethylacrolein

The oxidation of 2-ethylacrolein is a direct and highly efficient route to this compound. This method is favored for its relatively high yield and the commercial availability of the starting material. The key challenge lies in the selective oxidation of the aldehyde group while preserving the carbon-carbon double bond.

Causality of Experimental Choices & Mechanistic Insights

The chosen protocol employs hydrogen peroxide as a clean and powerful oxidant.[2] However, the direct reaction of hydrogen peroxide with an α,β-unsaturated aldehyde can be slow and unselective. The addition of a selenium dioxide (SeO₂) catalyst is crucial. SeO₂ is converted in situ by hydrogen peroxide to peroxyseleninic acid, a highly effective and selective oxidizing agent for aldehydes.[2] This intermediate readily oxidizes the aldehyde to a carboxylic acid without affecting the double bond. The use of tert-butanol as a solvent is advantageous as it is relatively inert to the oxidizing conditions and effectively solubilizes the reactants.[2] The reaction is performed at a low temperature during the addition of the oxidant to control the exothermic reaction and prevent side reactions.

Oxidation_Mechanism cluster_activation Catalyst Activation cluster_oxidation Aldehyde Oxidation SeO2 Selenium Dioxide (SeO₂) Peroxyseleninic_Acid Peroxyseleninic Acid [Se(O)(OOH)OH] SeO2->Peroxyseleninic_Acid H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxyseleninic_Acid Activation Intermediate Intermediate Complex Peroxyseleninic_Acid->Intermediate 2-Ethylacrolein 2-Ethylacrolein 2-Ethylacrolein->Intermediate 2-EAA This compound Intermediate->2-EAA SeO2_regen SeO₂ (regenerated) Intermediate->SeO2_regen SeO2_regen->Peroxyseleninic_Acid Catalytic Cycle

Caption: Catalytic cycle for the oxidation of 2-ethylacrolein.

Detailed Experimental Protocol

Materials:

  • 2-Ethylacrolein (stabilized)

  • Hydrogen peroxide (30% aqueous solution)

  • Selenium dioxide (SeO₂)

  • tert-Butanol

  • Diethyl ether

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve selenium dioxide (0.55 g, 5 mmol) in 100 mL of tert-butanol.

  • Addition of Reactant: To this solution, add 2-ethylacrolein (8.41 g, 100 mmol).

  • Addition of Oxidant: Cool the reaction mixture in an ice bath to below 20 °C. Slowly add 30% hydrogen peroxide (17.0 g, 150 mmol) dropwise via the dropping funnel over approximately 30 minutes, ensuring the internal temperature is maintained below 20 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite until a peroxide test is negative. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]

  • Purification: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to afford pure this compound.[2]

Method 2: Aldol Condensation and Subsequent Oxidation

This two-step approach first constructs the carbon skeleton of the target molecule via an aldol condensation of propanal and formaldehyde to yield 2-ethylacrolein, which is then oxidized to this compound. This method is highly versatile and utilizes readily available starting materials.

Causality of Experimental Choices & Mechanistic Insights

The initial step is a Mannich-type or aldol condensation.[3] The reaction between propanal and formaldehyde is catalyzed by a secondary amine, such as di-n-butylamine. The amine first reacts with formaldehyde to form an electrophilic iminium ion. The propanal is deprotonated by the amine to form an enamine, which then acts as a nucleophile, attacking the iminium ion. Subsequent elimination yields 2-ethylacrolein. The use of a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can enhance the reaction rate and selectivity by activating the formaldehyde.[3][4] The second step involves the oxidation of the synthesized 2-ethylacrolein, which can be achieved using the protocol described in Method 1 or other oxidizing agents like silver oxide.

Aldol_Workflow Propanal Propanal Condensation Aldol Condensation (Amine Catalyst) Propanal->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 2-Ethylacrolein 2-Ethylacrolein Condensation->2-Ethylacrolein Oxidation Oxidation (e.g., H₂O₂/SeO₂) 2-Ethylacrolein->Oxidation 2-EAA This compound Oxidation->2-EAA

Caption: Two-step synthesis of 2-EAA via Aldol Condensation.

Detailed Experimental Protocol

Part A: Synthesis of 2-Ethylacrolein [4][5]

Materials:

  • n-Butyraldehyde (Propanal's common name in some contexts, but butyraldehyde is C4) - Correction: Propanal should be used.

  • Propanal

  • Formaldehyde (37% aqueous solution)

  • Di-n-butylamine

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (optional, for enhanced reactivity)

  • Hydroquinone

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add propanal (116 g, 2.0 mol) and formaldehyde solution (178 g, 2.2 mol of CH₂O).

  • Catalyst Preparation: In a separate container, prepare a mixture of di-n-butylamine (13 g, 0.1 mol).

  • Reaction: Begin stirring the propanal and formaldehyde mixture and heat to 40-60 °C.

  • Catalyst Addition: Slowly add the di-n-butylamine catalyst to the reaction vessel.

  • Reaction Monitoring: Continue stirring at 40-60 °C for 2-4 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and allow the layers to separate. Separate the organic layer, add a polymerization inhibitor (hydroquinone), and purify by distillation to obtain 2-ethylacrolein.

Part B: Oxidation to this compound The 2-ethylacrolein obtained from Part A can be oxidized to this compound using the detailed protocol provided in Method 1 .

Method 3: Malonic Ester Synthesis via Knoevenagel Condensation

The malonic ester synthesis provides a classic and reliable route to substituted carboxylic acids. For this compound, this involves the ethylation of diethyl malonate, followed by a Knoevenagel condensation with formaldehyde, and concluding with hydrolysis and decarboxylation.

Causality of Experimental Choices & Mechanistic Insights

This multi-step synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate.[3] This nucleophilic enolate then undergoes an Sₙ2 reaction with an ethyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate. The second key step is the Knoevenagel condensation of the diethyl ethylmalonate with formaldehyde.[6][7] This reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the condensation to form a methylene intermediate. The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating, which is favorable for β-dicarboxylic acids, to yield the final product, this compound.

Malonic_Ester_Synthesis DEM Diethyl Malonate Alkylation 1. NaOEt 2. Ethyl Bromide DEM->Alkylation DEEM Diethyl Ethylmalonate Alkylation->DEEM Knoevenagel Formaldehyde (Amine Catalyst) DEEM->Knoevenagel Intermediate Methylene Intermediate Knoevenagel->Intermediate Hydrolysis_Decarboxylation 1. H₃O⁺, Δ 2. -CO₂ Intermediate->Hydrolysis_Decarboxylation 2-EAA This compound Hydrolysis_Decarboxylation->2-EAA

Caption: Malonic ester synthesis route to this compound.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl Ethylmalonate [8]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Ethyl bromide

Procedure:

  • Prepare Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium (2.3 g, 0.1 mol) in absolute ethanol (25 mL).

  • Form Enolate: To the sodium ethoxide solution, gradually add cooled diethyl malonate (16 g, 0.1 mol).

  • Alkylation: Add ethyl bromide (12 g, 0.11 mol) portion-wise to the resulting slurry. Heat the mixture until it is no longer alkaline (approx. 1-2 hours).

  • Work-up: Remove the ethanol by distillation. Add water to the residue and extract the product with diethyl ether.

  • Purification: Dry the ether extract, evaporate the solvent, and distill the residue to collect diethyl ethylmalonate (boiling point ~206-208 °C).

Part B: Knoevenagel Condensation, Hydrolysis, and Decarboxylation

Materials:

  • Diethyl ethylmalonate (from Part A)

  • Formaldehyde (or paraformaldehyde)

  • Piperidine

  • Aqueous HCl

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, mix diethyl ethylmalonate (18.8 g, 0.1 mol), formaldehyde (3.3 g, 0.11 mol as paraformaldehyde), and a catalytic amount of piperidine in a suitable solvent like ethanol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, add an excess of aqueous sodium hydroxide and reflux to hydrolyze the ester groups.

  • Decarboxylation: Acidify the cooled reaction mixture with concentrated HCl. Gently heat the solution to effect decarboxylation (CO₂ will evolve).

  • Isolation: After gas evolution ceases, cool the mixture and extract the this compound with diethyl ether. Dry the organic layer, remove the solvent, and purify by vacuum distillation.

Method 4: The Reformatsky Reaction

The Reformatsky reaction offers a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[9] This reaction can be adapted to synthesize this compound by using an appropriate α-bromo ester and formaldehyde, followed by dehydration and hydrolysis.

Causality of Experimental Choices & Mechanistic Insights

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl 2-bromopropanoate to form an organozinc reagent, known as a Reformatsky enolate.[9][10] This enolate is nucleophilic enough to attack the electrophilic carbon of formaldehyde. The resulting intermediate is a zinc alkoxide, which upon acidic workup, yields a β-hydroxy ester. This β-hydroxy ester is then subjected to dehydration, often under acidic conditions, to form the α,β-unsaturated ester (ethyl 2-ethylacrylate). The final step is the hydrolysis of the ester to the desired carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Zinc dust (activated)

  • Ethyl 2-bromopropanoate

  • Paraformaldehyde

  • Toluene (anhydrous)

  • Aqueous HCl

  • Aqueous NaOH

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place activated zinc dust (6.5 g, 0.1 mol) and a crystal of iodine in anhydrous toluene.

  • Initiation: Add a small amount of a solution of ethyl 2-bromopropanoate (18.1 g, 0.1 mol) and paraformaldehyde (3.0 g, 0.1 mol) in anhydrous toluene. Gently heat the mixture to initiate the reaction.

  • Addition: Once the reaction starts, add the remaining solution of the α-bromo ester and paraformaldehyde dropwise, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue refluxing for an additional hour.

  • Work-up: Cool the reaction mixture and quench with dilute sulfuric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Dehydration and Hydrolysis: The crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of acid. The resulting ethyl 2-ethylacrylate is then hydrolyzed by refluxing with aqueous NaOH.

  • Isolation: After hydrolysis, acidify the mixture with HCl and extract the this compound with diethyl ether. Purify by vacuum distillation.

Method 5: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, offering high E-selectivity and easier purification.[11][12]

Causality of Experimental Choices & Mechanistic Insights

The HWE reaction involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a strong base like sodium hydride to form a stabilized phosphonate carbanion.[13] This highly nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde (in this case, formaldehyde). The resulting intermediate collapses to form an alkene (ethyl acrylate) and a water-soluble phosphate byproduct, which is easily removed. To obtain this compound, one would start with a phosphonate that already contains the ethyl group, such as triethyl 2-phosphonobutanoate, and react it with formaldehyde. Alternatively, one can use triethyl phosphonoacetate with propanal. The resulting ester is then hydrolyzed.

Detailed Experimental Protocol

Materials:

  • Triethyl 2-phosphonobutanoate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Aqueous NaOH

  • Aqueous HCl

Procedure:

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (2.4 g, 0.1 mol) in anhydrous THF. Cool the suspension to 0 °C and add triethyl 2-phosphonobutanoate (25.2 g, 0.1 mol) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Reaction with Formaldehyde: Add paraformaldehyde (3.0 g, 0.1 mol) to the ylide solution. The reaction is typically exothermic and may require cooling to maintain room temperature. Stir for several hours until the reaction is complete.

  • Work-up: Quench the reaction by carefully adding water. Extract the product, ethyl 2-ethylacrylate, with diethyl ether.

  • Hydrolysis: Combine the organic extracts and hydrolyze the ester by refluxing with aqueous NaOH.

  • Isolation: After hydrolysis, cool the mixture, acidify with HCl, and extract the this compound with diethyl ether. Purify by vacuum distillation.

Comparative Summary of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsNumber of StepsTypical YieldAdvantagesDisadvantages
Oxidation 2-EthylacroleinH₂O₂/SeO₂1~70-80%[2]Direct, high yield, clean oxidant.Requires potentially toxic SeO₂ catalyst.
Aldol Condensation Propanal, FormaldehydeAmine catalyst, Oxidant2Moderate-GoodUtilizes simple, inexpensive starting materials.Two-step process, may have lower overall yield.
Malonic Ester Diethyl malonate, Ethyl bromide, FormaldehydeNaOEt, Piperidine3+ModerateClassic, reliable, and versatile method.Multi-step, requires careful control of each step.
Reformatsky Ethyl 2-bromopropanoate, FormaldehydeZinc metal3+ModerateGood for constructing C-C bonds.Requires activated zinc, multi-step process.
HWE Reaction Triethyl 2-phosphonobutanoate, FormaldehydeNaH2+Good-ExcellentHigh stereoselectivity, easy purification.Requires phosphonate reagent, strong base.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and challenges. The direct oxidation of 2-ethylacrolein stands out for its efficiency and high yield in a single step. The Aldol condensation route offers flexibility starting from basic feedstocks. The Malonic Ester, Reformatsky, and Horner-Wadsworth-Emmons reactions represent classic and powerful carbon-carbon bond-forming strategies that provide alternative pathways to this important monomer. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and expertise at hand. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in their pursuit of synthesizing this compound for a wide array of applications in chemistry and materials science.

References

Introduction: The Precision of Anionic Polymerization Meets the Challenge of Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Anionic Polymerization of 2-Ethylacrylic Acid: A Detailed Guide for Researchers

Anionic polymerization stands as a premier technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (MWD), and well-defined architectures.[1] This level of control, often termed "living" polymerization, is highly desirable for advanced applications, particularly in drug delivery, where polymer properties must be exact.[2] The mechanism involves initiation by a potent nucleophile, creating a propagating carbanionic chain end that remains active until intentionally terminated.[3]

However, this powerful technique faces a significant limitation: the high reactivity of the propagating anionic center is incompatible with many functional groups, especially acidic protons.[1][4] Monomers like this compound (2-EAA), with their carboxylic acid group, fall squarely into this challenging category. Direct anionic polymerization is not feasible as the initiator would simply deprotonate the acid, terminating the reaction before any polymer chain can form.

This guide provides a comprehensive framework and detailed protocols for the successful synthesis of well-defined poly(this compound) (PEAA). We navigate the inherent challenges by employing a robust protection-polymerization-deprotection strategy, a cornerstone methodology for incorporating functional monomers into living polymer systems. This document is intended for researchers, scientists, and drug development professionals who require high-purity, well-defined PEAA for applications such as pH-responsive drug delivery systems.[5]

The Core Challenge: Incompatibility of the Carboxylic Acid Group

The central obstacle in the anionic polymerization of 2-EAA is the acidic proton of the carboxylic acid moiety (-COOH). Anionic initiators, such as organolithium compounds (e.g., sec-butyllithium), are extremely strong bases.[6] When introduced to 2-EAA, the initiator will preferentially and rapidly abstract the acidic proton rather than attacking the vinyl double bond to initiate polymerization. This acid-base reaction is kinetically and thermodynamically favored over the desired nucleophilic addition to the monomer's carbon-carbon double bond.

The consequence is twofold:

  • Initiator Consumption: Each molecule of initiator is consumed in a non-productive deprotonation reaction.

  • Termination: The reaction is immediately terminated, preventing the formation of any polymer chains.

To overcome this, the acidic proton must be temporarily replaced with a non-acidic, inert protecting group. This group must be stable to the strongly basic conditions of anionic polymerization and then be cleanly removed post-polymerization to regenerate the desired carboxylic acid functionality.[4][7]

The Three-Stage Synthesis Strategy: Protection, Polymerization, Deprotection

Our approach is a sequential, three-stage process that ensures the integrity of the living polymerization while accommodating the functional monomer.

G cluster_0 Stage 1: Monomer Protection cluster_1 Stage 2: Anionic Polymerization cluster_2 Stage 3: Deprotection & Final Product A This compound (2-EAA) B Protected Monomer (TMS-2-EAA) A->B Silylation C Living Polymerization (-78 °C, THF) B->C Initiation (sec-BuLi) D Protected Polymer (PTMS-2-EAA) C->D Termination (MeOH) E Final Product Poly(this compound) (PEAA) D->E Hydrolysis

Figure 1. Overall workflow for the synthesis of PEAA via anionic polymerization.
Stage 1: Protection of the Carboxylic Acid

The choice of protecting group is critical. It must be easily introduced, stable under the polymerization conditions, and readily cleaved without degrading the polymer backbone.[7] Silyl esters are excellent candidates for this purpose.[8][9] For this protocol, we will use trimethylsilyl (TMS) as the protecting group, converting 2-EAA to trimethylsilyl 2-ethylacrylate (TMS-2-EAA).

Protocol 1: Synthesis of Trimethylsilyl 2-ethylacrylate (TMS-2-EAA)

  • Reagents & Setup:

    • Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of dry argon or nitrogen.

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (TEA, 1.1 eq) to the solution as an HCl scavenger.

    • Cool the flask to 0 °C in an ice bath.

  • Silylation Reaction:

    • Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq) to the stirred solution via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Workup and Purification:

    • Filter the reaction mixture under inert atmosphere to remove the triethylammonium chloride precipitate.

    • Remove the solvent (THF) from the filtrate under reduced pressure.

    • Purify the resulting crude TMS-2-EAA by vacuum distillation. The monomer must be freshly distilled immediately before polymerization to ensure high purity.

    • Characterize the purified monomer via ¹H NMR to confirm structure and purity.

Stage 2: Living Anionic Polymerization of TMS-2-EAA

This stage requires strict anhydrous and anaerobic conditions to maintain the "living" nature of the polymer chains.[10] All glassware must be rigorously flame-dried, and all solvents and the monomer must be purified and degassed.

Mechanism of Polymerization

The polymerization proceeds via a classic anionic mechanism involving initiation and propagation.

G cluster_initiation Initiation cluster_propagation Propagation I1 sec-Bu⁻ Li⁺ + Monomer I2 Initiated Chain (Carbanion) I1->I2 P1 Carbanion + n Monomers P2 Propagating Living Polymer Chain P1->P2

Figure 2. Anionic polymerization mechanism of the protected monomer.

Protocol 2: Anionic Polymerization of TMS-2-EAA

  • Solvent and Monomer Purification:

    • Anhydrous THF is essential. Purify by distilling from sodium/benzophenone ketyl under argon until the characteristic deep blue/purple color persists.

    • The synthesized TMS-2-EAA monomer must be purified by stirring over calcium hydride (CaH₂) for several hours, followed by vacuum distillation immediately prior to use.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and rubber septum under a positive pressure of high-purity argon.

    • Transfer the freshly distilled anhydrous THF to the reaction flask via cannula.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Initiation:

    • Calculate the required volume of initiator (sec-butyllithium in cyclohexane) based on the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]).

    • Slowly add the sec-BuLi solution to the stirred THF at -78 °C using a gas-tight syringe. A faint yellow or orange color may appear.

  • Polymerization (Propagation):

    • Add the purified TMS-2-EAA monomer dropwise to the initiator solution via a gas-tight syringe over several minutes. The color of the solution may deepen, indicating the presence of the propagating polystyryl-like anions.

    • Allow the polymerization to proceed at -78 °C for the designated time (typically 30-60 minutes). The reaction is usually very fast.[4]

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear, indicating that the living anionic chain ends have been quenched.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or a methanol/water mixture.

    • Collect the white polymer precipitate by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight. This product is the protected polymer, poly(trimethylsilyl 2-ethylacrylate) (PTMS-2-EAA).

ParameterTypical Value/ConditionRationale / Impact on Polymer
Solvent Tetrahydrofuran (THF)Polar aprotic solvent stabilizes the propagating anion and ion pair.[4]
Temperature -78 °CMinimizes side reactions, such as "back-biting," which can terminate chains and broaden MWD in acrylate polymerization.[11]
Initiator sec-Butyllithium (sec-BuLi)Provides rapid and quantitative initiation, leading to a narrow molecular weight distribution.[6]
Monomer/Initiator Ratio 20 - 500Directly controls the degree of polymerization and thus the final molecular weight of the polymer.
Reaction Time 30 - 60 minPropagation is typically very fast at -78 °C; longer times offer little benefit and may increase the chance of side reactions.
Table 1. Typical Reaction Conditions for Anionic Polymerization of Protected 2-EAA.
Stage 3: Deprotection to Yield Poly(this compound)

The final step is the quantitative removal of the TMS protecting groups to yield the target poly(this compound). This is typically achieved by hydrolysis under mild acidic conditions.

Protocol 3: Hydrolysis of PTMS-2-EAA

  • Setup:

    • Dissolve the dried, protected polymer (PTMS-2-EAA) in a suitable solvent like THF or dioxane.

    • Prepare a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Hydrolysis Reaction:

    • Add the HCl solution to the polymer solution and stir at room temperature. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR, looking for the disappearance of the TMS peak (around 0.2 ppm) and the appearance of the carboxylic acid proton peak.

    • The reaction is typically complete within 12-24 hours.

  • Purification of PEAA:

    • Once the deprotection is complete, remove the organic solvent under reduced pressure.

    • The resulting aqueous solution contains the final polymer. Purify the polymer by dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane to remove salt and any small molecule impurities.

    • Isolate the final poly(this compound) product by lyophilization (freeze-drying) to obtain a white, fluffy solid.

Characterization of the Final Polymer

Thorough characterization is essential to confirm the success of the synthesis and to determine the properties of the final PEAA.

TechniquePurposeExpected Result
¹H NMR Confirm structure and successful deprotection.Disappearance of TMS proton signal (~0.2 ppm). Appearance and integration of the carboxylic acid proton signal (>10 ppm, often broad).
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI or MWD).A narrow, monomodal peak. PDI values are typically low (< 1.1), confirming a well-controlled, living polymerization.[1]
FTIR Spectroscopy Confirm functional groups.Broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
Potentiometric Titration Quantify accessible acid groups and determine pKa.A titration curve that confirms the presence of carboxylic acid groups and can reveal pH-dependent conformational changes.[5]
Table 2. Key Characterization Techniques for Poly(this compound).

Applications and Relevance for Drug Development

Poly(this compound) is a hydrophobic polyelectrolyte that exhibits a sharp, pH-dependent conformational transition.[5] At neutral or basic pH, the carboxylic acid groups are deprotonated and negatively charged, leading to an extended, soluble polymer chain due to electrostatic repulsion. Upon acidification to a pH near its pKa, the polymer becomes protonated and collapses into a compact, globular, and more hydrophobic structure.

This pH-triggered transition is highly valuable in drug delivery for creating "smart" systems that can release their payload in response to the acidic environments found in endosomes, lysosomes, or tumor microenvironments.[5] The ability to synthesize PEAA with a specific molecular weight and low polydispersity, as detailed in this guide, is crucial for achieving predictable and reproducible drug release profiles.

Safety Precautions

  • Organolithium Initiators: sec-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere (argon or nitrogen) using proper Schlenk line techniques and gas-tight syringes.

  • Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled solvent and never distill to dryness.

  • Reagents: Trimethylsilyl chloride and triethylamine are corrosive and volatile. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols for the Free Radical Polymerization of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of poly(2-ethylacrylic acid) (PEAA) via free radical polymerization. Intended for researchers in polymer chemistry, materials science, and drug development, these notes detail the underlying chemical principles, provide a robust step-by-step protocol for laboratory-scale synthesis, and outline standard characterization techniques. The focus is on producing PEAA with properties suitable for its primary application as a pH-responsive material in advanced drug delivery systems.

Introduction: The Significance of Poly(this compound)

Poly(this compound), or PEAA, is a synthetic polyelectrolyte distinguished by its hydrophobic nature and sharp, pH-dependent conformational transition. Unlike its more hydrophilic analogue, poly(acrylic acid), the ethyl group at the alpha-position of the PEAA repeating unit imparts significant hydrophobicity. This unique characteristic drives a reversible collapse of the polymer chain from an extended, water-soluble coil at neutral or alkaline pH to a compact, globular, and water-insoluble state upon acidification.[1]

This transition is pivotal for its application in drug delivery. PEAA has been extensively documented to interact with and destabilize lipid bilayer membranes, such as those in liposomes, in a pH-sensitive manner.[1] As the ambient pH drops below the polymer's transition point (typically in the physiological range of pH 6.5 and lower), the collapsed, hydrophobic PEAA associates strongly with the vesicle membrane, disrupting its organization and triggering the rapid release of encapsulated contents.[1] This makes PEAA an exceptional candidate for creating "smart" drug delivery vehicles that release their payload in specific acidic microenvironments, such as tumors or endosomal compartments within cells.

The molecular weight and polydispersity of PEAA are critical parameters that influence the location and breadth of this pH-triggered conformational change.[1] Therefore, controlled synthesis is paramount to achieving desired performance characteristics. Free radical polymerization offers a versatile and accessible method for synthesizing PEAA.

Scientific Principles: The Mechanism of Free Radical Polymerization

The synthesis of poly(this compound) from its monomer, this compound (EAA), proceeds via a classic chain-growth mechanism involving free radicals. The process is comprised of three fundamental stages: initiation, propagation, and termination.[2]

  • Initiation: The process begins with the homolytic cleavage of an initiator molecule, typically induced by heat or light, to generate two highly reactive free radicals (R•).[3] This radical then adds across the carbon-carbon double bond of an EAA monomer, transferring the radical center to the monomer and creating an initiated monomer radical.

  • Propagation: The newly formed monomer radical rapidly adds to another EAA monomer, and this process repeats, extending the polymer chain. This step is the primary chain-building reaction and is responsible for the formation of the long macromolecular backbone.

  • Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs through the combination of two growing radical chains (coupling) or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated chain end.[2]

The choice of initiator, solvent, monomer concentration, and temperature are critical variables that dictate the polymerization rate and the final properties of the polymer, such as molecular weight and molecular weight distribution.[4]

Free_Radical_Polymerization Figure 1: Mechanism of Free Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• I->R Heat (Δ) RM R-M• R->RM M Monomer (EAA) M->RM RM_prop R-M• RMnM R-(M)n-M• (Growing Chain) RM_prop->RMnM M_prop n(Monomer) M_prop->RMnM RMnM_term1 R-(M)n-M• P_comb P(n+m+2) (Combination) RMnM_term1->P_comb P_disp Pn+1 + Pm+1 (Disproportionation) RMnM_term1->P_disp RMnM_term2 R-(M)m-M• RMnM_term2->P_comb RMnM_term2->P_disp

Caption: Figure 1: Mechanism of Free Radical Polymerization of this compound.

Experimental Protocol: Solution Polymerization of this compound

This protocol describes the synthesis of PEAA using 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator in a dioxane solvent. Solution polymerization is chosen over bulk polymerization to facilitate better temperature control and prevent autoacceleration, thereby yielding a polymer with a more controlled molecular weight and lower polydispersity.

Materials and Equipment
Reagents Grade Supplier Example
This compound (EAA), monomer≥98%Polymer Source[5]
2,2'-Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
1,4-Dioxane, anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Nitrogen (N₂) or Argon (Ar) gas, high purityHigh PurityN/A
Equipment
Three-neck round-bottom flask (e.g., 100 mL)
Reflux condenser
Magnetic stirrer and heat plate
Schlenk line or inert gas manifold
Glass syringe and needles
Beakers, graduated cylinders
Buchner funnel and filter paper
Vacuum oven

Safety Precautions:

  • This compound is a corrosive monomer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations must be performed in a certified chemical fume hood.

  • AIBN can decompose violently if heated improperly. Follow recommended temperature guidelines.

  • The polymerization reaction is exothermic. Ensure proper temperature control.

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow for PEAA Synthesis setup 1. Assemble & Purge Reactor reagents 2. Add Monomer & Solvent setup->reagents degas 3. Degas Mixture (Freeze-Pump-Thaw x3) reagents->degas initiate 4. Add Initiator & Heat to 70°C degas->initiate react 5. Polymerize for 12-24h initiate->react cool 6. Cool & Quench Reaction react->cool precipitate 7. Precipitate Polymer in Diethyl Ether cool->precipitate filter 8. Filter & Wash Product precipitate->filter dry 9. Dry Under Vacuum at 40°C filter->dry characterize 10. Characterize Final Product (PEAA) dry->characterize

Caption: Figure 2: Experimental Workflow for PEAA Synthesis.

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a rubber septum. Connect the top of the condenser to a nitrogen/argon line equipped with an oil bubbler to maintain a positive inert atmosphere.

  • Purging: Heat the empty glassware assembly gently with a heat gun under a flow of inert gas for 5-10 minutes to remove adsorbed moisture and oxygen. Allow to cool to room temperature.

  • Charging Reagents: In the purged flask, add this compound (e.g., 10.0 g, 0.1 mol) and anhydrous 1,4-dioxane (e.g., 40 mL).

  • Degassing: To ensure the removal of dissolved oxygen, which inhibits free radical polymerization, subject the monomer solution to three freeze-pump-thaw cycles.

    • Freeze: Place the flask in a liquid nitrogen bath until the solution is completely frozen.

    • Pump: Apply a vacuum to the flask for 10-15 minutes.

    • Thaw: Close the vacuum line, remove the flask from the cold bath, and allow the solution to thaw completely under the inert gas atmosphere.

  • Initiator Addition: After the final thaw cycle, while maintaining a positive inert gas pressure, add the initiator, AIBN (e.g., 0.164 g, 1 mmol, for a 100:1 monomer-to-initiator ratio).

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain vigorous stirring. The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for 12 to 24 hours.

  • Reaction Quenching & Isolation:

    • Remove the flask from the oil bath and cool it to room temperature by exposing it to ambient air, followed by an ice bath.

    • Dilute the viscous polymer solution with a small amount of dioxane (e.g., 10 mL) to reduce its viscosity.

    • Slowly pour the polymer solution into a beaker containing a large excess of cold, stirred diethyl ether (e.g., 500 mL). The PEAA will precipitate as a white solid.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Collect the solid polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer cake on the filter with fresh diethyl ether (2 x 50 mL) to remove any unreacted monomer and initiator fragments.

  • Drying: Transfer the purified polymer to a watch glass or petri dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24-48 hours). The final product should be a white, fluffy powder.[6]

Expected Results
Parameter Typical Value
Yield 75 - 90%
Appearance White, solid powder
Molecular Weight (Mn) 10,000 - 50,000 g/mol (dependent on M/I ratio)
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp (Tg) ~184-187 °C[7]

Characterization of Poly(this compound)

Confirmation of Polymer Structure (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the conversion of the monomer to the polymer.

  • Procedure: A small sample of the dried polymer is analyzed using a KBr pellet or an ATR-FTIR accessory.

  • Expected Spectra: The key spectral change to observe is the disappearance of the C=C vinyl bond stretching vibration from the monomer, typically seen around 1640 cm⁻¹. The broad O-H stretch (from the carboxylic acid) around 3000 cm⁻¹ and the sharp C=O carbonyl stretch around 1700 cm⁻¹ will be prominent in both the monomer and the polymer.[8]

Molecular Weight and Polydispersity (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mn, Mw) and Polydispersity Index (PDI = Mw/Mn) of the polymer.

  • Procedure: The polymer is dissolved in a suitable mobile phase (e.g., THF with 0.1% trifluoroacetic acid) and analyzed against polystyrene or poly(methyl methacrylate) standards.

  • Significance: Controlling the molecular weight is crucial as it affects the pH of the conformational transition.[1] A lower PDI indicates a more uniform population of polymer chains, which leads to a sharper, more defined pH transition.

Functional Property Assessment (Potentiometric Titration)

Potentiometric titration is used to determine the pKa of the polymer and observe its pH-dependent conformational transition.

  • Procedure: An aqueous solution of PEAA is titrated with a standard solution of NaOH while monitoring the pH.

  • Expected Curve: The titration curve (pH vs. volume of NaOH added) for PEAA will show a distinct plateau or inflection point in the acidic-to-neutral pH range. This region corresponds to the deprotonation of the carboxylic acid groups, which is coupled with the uncoiling of the polymer from its compact globule to a soluble extended chain. The shape and location of this transition are hallmarks of PEAA's functionality.[1]

Conclusion

The free radical polymerization of this compound provides a reliable and scalable method for producing a sophisticated, pH-responsive polymer. The protocol detailed herein, grounded in the fundamental principles of polymer chemistry, enables the synthesis of PEAA with controlled properties. Proper characterization is essential to validate the polymer's structure and functional behavior, ensuring its suitability for advanced applications in stimuli-responsive materials and targeted drug delivery.

References

2-Ethylacrylic acid copolymerization with methyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-2025-12-EAA

Topic: Synthesis and Application of pH-Responsive P(2-Ethylacrylic acid-co-Methyl Methacrylate) Copolymers for Advanced Drug Delivery

For: Researchers, scientists, and drug development professionals.

Abstract

The development of intelligent polymeric carriers that respond to specific physiological triggers is a cornerstone of modern drug delivery. This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and application of copolymers of this compound (EAA) and methyl methacrylate (MMA). We delve into the free-radical copolymerization of these monomers to create pH-sensitive materials. The rationale behind key experimental parameters is discussed, providing a framework for researchers to rationally design polymers with tailored properties. This document offers step-by-step protocols for synthesis via solution polymerization, thorough characterization using a suite of analytical techniques, and a practical application in the formulation of pH-responsive nanoparticles for controlled therapeutic release.

Introduction: The Rationale for P(EAA-co-MMA) in Drug Delivery

The efficacy of many therapeutic agents is hampered by poor solubility, lack of target specificity, and instability in the physiological environment. Polymeric drug delivery systems offer a powerful solution to these challenges. Copolymers of methyl methacrylate (MMA) are widely utilized in biomedical applications due to their biocompatibility and tunable mechanical properties.[1][2] By copolymerizing MMA with a functional monomer like this compound (EAA), we introduce pH-responsive behavior.

The carboxylic acid moiety of the EAA units serves as a "pH-sensor." At the low pH of the stomach (pH 1-3), the carboxyl groups remain protonated and uncharged, rendering the polymer hydrophobic and collapsed, thus protecting the encapsulated drug.[3][4] Upon transition to the higher pH of the small intestine (pH > 5.5), these groups deprotonate, leading to electrostatic repulsion between the polymer chains.[4][5] This repulsion causes the polymer to swell or dissolve, triggering the release of the therapeutic payload at the site of absorption. This guide provides the foundational methodology to harness this phenomenon, from monomer to functional nanoparticle.

Theoretical & Mechanistic Background

Free-Radical Copolymerization

The synthesis of P(EAA-co-MMA) is readily achieved through free-radical polymerization, a robust and versatile method for producing vinyl polymers.[6][7] The process involves three key stages: initiation, propagation, and termination.[8] An initiator, such as 2,2'-azobisisobutyronitrile (AIBN), thermally decomposes to generate primary free radicals, which then react with the vinyl bonds of the EAA and MMA monomers to initiate polymerization.

The final copolymer architecture is dictated by the monomer feed ratio and the monomer reactivity ratios (r_EAA and r_MMA). The reactivity ratio (e.g., r_EAA = k_EAA-EAA / k_EAA-MMA) is the ratio of the rate constant for a propagating chain ending in an EAA radical adding another EAA monomer to the rate constant of it adding an MMA monomer.[9]

  • If r₁ > 1, the propagating radical prefers to add a monomer of its own kind (block tendency).[9]

  • If r₁ < 1, it prefers to add the other monomer (alternating tendency).[9]

  • If r₁r₂ ≈ 1, a random copolymer is formed where monomer placement is statistically determined.[9]

While specific reactivity ratios for the EAA/MMA pair are not widely published, data from similar systems like methacrylic acid (MAA) and MMA (r_MAA ≈ 0.4-0.7, r_MMA ≈ 0.4-0.6) or acrylic acid (AA) and MMA (r_AA ≈ 0.15, r_MMA ≈ 2.5) suggest that a random or statistical copolymer is the most likely outcome.[10][11] This random distribution of EAA units is ideal for achieving consistent pH-responsive behavior along the polymer backbone.

The Principle of pH-Responsive Drug Release

The key to the functionality of P(EAA-co-MMA) lies in the pKa of the this compound units. The pKa is the pH at which 50% of the carboxylic acid groups are ionized. Below the pKa, the polymer is protonated and hydrophobic. Above the pKa, it becomes deprotonated, hydrophilic, and swells or dissolves. By tuning the EAA content in the copolymer, the overall pKa and thus the pH at which drug release is triggered can be precisely controlled.[12]

Experimental Guide: Synthesis and Characterization

This section provides a self-validating workflow for synthesizing and characterizing P(EAA-co-MMA). The characterization steps are essential to confirm the synthesis was successful and to understand the material's properties before proceeding to application studies.

Overall Experimental Workflow

The complete process from synthesis to characterization is outlined below. This workflow ensures that each step validates the success of the previous one.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage Monomer_Purification 1. Monomer & Solvent Purification Reaction_Setup 2. Reaction Setup (Monomers, Solvent, Initiator) Monomer_Purification->Reaction_Setup Purified Reagents Polymerization 3. Polymerization (Heat, Stir, N2 Atmosphere) Reaction_Setup->Polymerization Reaction Mixture Purification 4. Copolymer Purification (Precipitation & Washing) Polymerization->Purification Crude Polymer Solution Drying 5. Drying (Vacuum Oven) Purification->Drying Purified Copolymer FTIR A. FTIR Spectroscopy (Confirm Functional Groups) Drying->FTIR Final Polymer Powder NMR B. NMR Spectroscopy (Determine Copolymer Composition) FTIR->NMR Validated Structure GPC C. Gel Permeation Chromatography (Determine Mn, Mw, PDI) NMR->GPC Validated Composition DSC D. Differential Scanning Calorimetry (Determine Glass Transition Temp, Tg) GPC->DSC Validated Purity & Mw

Caption: Workflow for P(EAA-co-MMA) synthesis and characterization.

Materials & Reagents
ReagentPuritySupplierNotes
This compound (EAA)>98%Sigma-AldrichInhibitor (MEHQ) should be removed before use.
Methyl methacrylate (MMA)99%Sigma-AldrichInhibitor (MEHQ) should be removed before use.
2,2'-Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use.
1,4-DioxaneAnhydrousSigma-AldrichUse as received.
MethanolACS GradeFisher ScientificFor precipitation.
Diethyl EtherACS GradeFisher ScientificFor washing.
Protocol 1: Free-Radical Solution Copolymerization

This protocol details the synthesis of a P(EAA-co-MMA) copolymer with a target 30% molar incorporation of EAA.

1. Reagent Purification:

  • Monomers (EAA & MMA): Pass each monomer through a column packed with basic alumina to remove the inhibitor.
  • Initiator (AIBN): Dissolve AIBN in methanol at 40 °C until saturation, then cool to 0 °C to recrystallize. Filter and dry the crystals under vacuum. This step is critical for achieving predictable reaction kinetics.[11]

2. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the purified monomers:
  • Methyl methacrylate (MMA): 14.0 g (0.14 mol)
  • This compound (EAA): 6.0 g (0.06 mol)
  • Add 100 mL of anhydrous 1,4-dioxane as the solvent.[13]
  • Add the recrystallized AIBN initiator (0.20 g, ~1 wt% of total monomer mass).
  • Seal the flask and bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

3. Polymerization:

  • Immerse the flask in a preheated oil bath at 70 °C. Maintain a gentle nitrogen flow.
  • Allow the reaction to proceed with vigorous stirring for 8 hours. The solution will become noticeably more viscous as the polymer forms.
  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

4. Purification:

  • Slowly pour the viscous polymer solution into a beaker containing 1 L of cold methanol while stirring. The copolymer will precipitate as a white solid. This step removes unreacted monomers and low molecular weight oligomers.
  • Allow the precipitate to settle, then decant the methanol.
  • Redissolve the polymer in a minimal amount of 1,4-dioxane (~50 mL) and re-precipitate into cold methanol. Repeat this dissolution-precipitation cycle two more times to ensure high purity.
  • Wash the final precipitate with diethyl ether to remove residual solvent, then filter.

5. Drying:

  • Dry the purified white polymer powder in a vacuum oven at 40 °C overnight or until a constant weight is achieved.
  • Store the final P(EAA-co-MMA) copolymer in a desiccator.

Protocol 2: Copolymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain.[14][15]
  • Procedure: Acquire a spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
  • Expected Peaks:
  • ~2500-3300 cm⁻¹ (broad): O-H stretch from the EAA carboxylic acid.
  • ~1730 cm⁻¹ (strong): C=O stretch from the ester of MMA and the acid of EAA. This peak will be very prominent.
  • ~1150 cm⁻¹ (strong): C-O stretch from the MMA ester group.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To determine the final copolymer composition.[13]
  • Procedure: Dissolve ~10 mg of the copolymer in 0.75 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
  • Expected Resonances (Chemical Shifts, δ):
  • ~3.6 ppm (singlet, 3H): -OCH₃ protons from MMA units.
  • ~0.8-2.2 ppm (broad multiplets): Protons of the polymer backbone (-CH₂-C-) and the ethyl group of EAA.
  • ~12.0 ppm (broad singlet, 1H, in DMSO-d₆): Carboxylic acid proton (-COOH) from EAA.
  • Calculation: The molar fraction of MMA in the copolymer can be calculated by comparing the integrated area of the MMA methyl ester peak (A_MMA at 3.6 ppm) with the integrated area of the polymer backbone protons.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16][17]
  • Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF with 1% acetic acid to suppress ionic interactions) and analyze against polystyrene or PMMA standards.
  • Expected Results: For a typical free-radical polymerization, a PDI between 1.5 and 2.5 is expected. The molecular weight can be controlled by adjusting the initiator concentration.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure the glass transition temperature (Tg), which is an indicator of the polymer's physical state and chain mobility.[18]
  • Procedure: Heat a small sample (~5-10 mg) in an aluminum pan under a nitrogen atmosphere, typically from 25 °C to 200 °C at a rate of 10 °C/min. The Tg is observed as a step transition in the heat flow curve.
  • Expected Results: The Tg of the copolymer will be between that of PMMA (~105 °C) and PEAA, providing further evidence of a successful random copolymerization.

Expected Results & Discussion

By varying the initial monomer feed ratio, copolymers with different compositions and properties can be synthesized. Below is a table of expected outcomes for different feed ratios.

Feed Ratio (mol%) EAA:MMAExpected Copolymer Composition (mol%) EAA:MMAExpected Mn (kDa)Expected PDIExpected Tg (°C)
10:90~8:9230-401.8-2.2~115
30:70~27:7330-401.8-2.2~125
50:50~45:5530-401.8-2.2~138
Note: These are illustrative values. Actual results will depend on precise reaction conditions and monomer reactivity ratios.

An increase in EAA content is expected to increase the Tg of the copolymer due to hydrogen bonding between the carboxylic acid groups. The GPC results confirm the macromolecular nature of the product, while NMR and FTIR validate its chemical identity. This multi-faceted characterization provides a high degree of confidence in the synthesized material before its use in drug delivery applications.

Application Protocol: Formulation of pH-Sensitive Nanoparticles

This protocol describes the use of the synthesized P(EAA-co-MMA) copolymer to encapsulate a model hydrophobic drug (e.g., curcumin) into pH-sensitive nanoparticles via a solvent evaporation technique.[2]

Nanoparticle Formulation & Drug Release Mechanism

G cluster_0 Formulation cluster_1 pH-Triggered Release Organic_Phase Drug + Polymer in Acetone Emulsification High-Speed Homogenization Organic_Phase->Emulsification Aqueous_Phase Surfactant (e.g., PVA) in Water Aqueous_Phase->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap o/w Emulsion Nanoparticles Drug-Loaded Nanoparticles Solvent_Evap->Nanoparticles Low_pH Low pH (Stomach, pH < 5) Polymer Collapsed Drug Retained Nanoparticles->Low_pH Oral Administration High_pH High pH (Intestine, pH > 6) Polymer Swells/Dissolves Drug Released Low_pH->High_pH GI Transit

Caption: Nanoparticle formulation and pH-triggered drug release mechanism.

Protocol 3: Nanoparticle Formulation

1. Preparation of Phases:

  • Organic Phase: Dissolve 50 mg of P(EAA-co-MMA) (30% EAA) and 5 mg of curcumin in 5 mL of acetone.
  • Aqueous Phase: Dissolve 100 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water. (PVA acts as a stabilizer to prevent nanoparticle aggregation).

2. Emulsification:

  • Add the organic phase dropwise to the aqueous phase while homogenizing at 15,000 rpm using a high-speed homogenizer.
  • Continue homogenization for 5 minutes to form a fine oil-in-water (o/w) emulsion.

3. Nanoparticle Formation:

  • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow the acetone to evaporate.
  • As the acetone evaporates, the polymer precipitates, entrapping the drug to form solid nanoparticles.

4. Purification:

  • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
  • Discard the supernatant (which contains free drug and excess PVA) and resuspend the nanoparticle pellet in deionized water.
  • Repeat the centrifugation/resuspension step twice more.

5. Lyophilization:

  • Freeze the final nanoparticle suspension and lyophilize (freeze-dry) to obtain a dry, stable powder that can be stored for long-term use.

6. Characterization:

  • The resulting nanoparticles should be characterized for size and morphology (using Dynamic Light Scattering and Scanning Electron Microscopy) and for drug loading and encapsulation efficiency (using UV-Vis spectroscopy after dissolving the nanoparticles in a suitable solvent).

This protocol provides a robust starting point for developing sophisticated, pH-triggered drug delivery systems. By modifying the copolymer composition and formulation parameters, researchers can fine-tune the release profile to meet specific therapeutic needs.

References

Application Notes and Protocols for 2-Ethylacrylic Acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Ethyl Group in Poly(acrylic acid) Hydrogels

For researchers, scientists, and drug development professionals, the rational design of hydrogel-based delivery systems is paramount. While poly(acrylic acid) (PAA) and its derivatives are mainstays in the formulation of pH-responsive hydrogels, the introduction of an ethyl group at the alpha-position, creating 2-ethylacrylic acid (2-EAA), offers a nuanced yet powerful tool for tuning hydrogel properties. The ethyl moiety enhances the hydrophobicity of the polymer backbone, leading to more pronounced and tunable responses to environmental stimuli, particularly pH. This modification can be leveraged to create sophisticated drug delivery vehicles with tailored release profiles.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of this compound-based hydrogels. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that govern hydrogel performance, with a special focus on their application in controlled drug release.

Fundamental Properties of this compound

Understanding the fundamental properties of the 2-EAA monomer is critical to designing effective hydrogel formulations. The key characteristic that distinguishes poly(this compound) (PEAA) from its parent, poly(acrylic acid), is the presence of the ethyl group, which imparts a greater degree of hydrophobicity.

PropertyValueSignificance in Hydrogel Formation
Molecular Formula C5H8O2[1]-
Molecular Weight 100.12 g/mol [1]Essential for stoichiometric calculations in polymerization reactions.
pKa ~4.55[2][3]Dictates the pH at which the carboxylic acid groups deprotonate, triggering hydrogel swelling due to electrostatic repulsion.[4]
Physical State LiquidFacilitates handling and dissolution in various solvents for polymerization.

The pKa of approximately 4.55 is particularly noteworthy.[2][3] In aqueous environments with a pH below this value, the carboxylic acid groups of the incorporated 2-EAA units will be largely protonated (-COOH), allowing for hydrophobic interactions and hydrogen bonding to dominate, resulting in a collapsed hydrogel state. As the pH rises above the pKa, these groups deprotonate to form carboxylate anions (-COO-). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains apart, leading to rapid water uptake and swelling of the hydrogel. This sharp pH-dependent transition is a key feature of PEAA hydrogels and can be exploited for targeted drug delivery, particularly to the neutral to slightly alkaline environment of the small intestine.[5]

Hydrogel Synthesis via Free-Radical Polymerization

The most common and versatile method for synthesizing PEAA hydrogels is through free-radical polymerization. This process involves the reaction of 2-EAA monomers with a cross-linking agent in the presence of a radical initiator.

Mechanism of Free-Radical Polymerization

The polymerization process proceeds through three main stages: initiation, propagation, and termination.

FreeRadicalPolymerization Initiator Initiator (e.g., APS) Radical_Formation Radical Formation (I -> 2R•) Initiator->Radical_Formation Heat/Light Initiation Initiation (R• + M -> RM•) Radical_Formation->Initiation Initiator Radical Propagation Propagation (RM• + n(M) -> RMn+1•) Initiation->Propagation Monomer Radical Propagation:s->Propagation:n Termination Termination Propagation->Termination Chain Growth Crosslinked_Hydrogel Crosslinked Hydrogel Network Termination->Crosslinked_Hydrogel Combination/ Disproportionation DrugRelease cluster_LowpH Low pH (e.g., Stomach) cluster_HighpH High pH (e.g., Intestine) LowpH_Hydrogel Collapsed Hydrogel (Drug Entrapped) HighpH_Hydrogel Swollen Hydrogel LowpH_Hydrogel->HighpH_Hydrogel pH Increase > pKa Drug_Released Drug Release HighpH_Hydrogel->Drug_Released

References

Application Note & Protocol: High-Yield Esterification of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethylacrylic acid esters, valuable monomers in polymer and materials science. We detail a robust protocol for the Fischer esterification of this compound, emphasizing reaction optimization, catalyst selection, and efficient water removal to drive the reaction equilibrium towards high-yield product formation. The protocol includes a step-by-step methodology, from reaction setup and monitoring to product isolation and purification. Furthermore, this note discusses the underlying chemical principles, safety considerations, and presents data in a clear, accessible format for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an α,β-unsaturated monocarboxylic acid characterized by an ethyl group at the α-position[1]. Its esters are important building blocks in the synthesis of specialty polymers, coatings, adhesives, and pharmaceutical intermediates[2]. The esterification of this compound is most commonly achieved through the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst[3][4].

The Fischer esterification is a reversible reaction, and achieving high yields necessitates strategic interventions to shift the equilibrium towards the product side[5][6]. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing the water produced during the reaction[6][7]. This application note will focus on the latter approach, employing a Dean-Stark apparatus for the azeotropic removal of water.

Reaction Mechanism and Catalyst Selection

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the this compound, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst[4][6][8].

Catalyst Choice: Homogeneous vs. Heterogeneous

The choice of catalyst is critical for an efficient esterification process.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly used due to their high catalytic activity[7][9]. However, their use presents challenges in separation from the reaction mixture, leading to corrosive and acidic waste streams that require neutralization[10][11].

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15, DIAION PK208) and sulfated metal oxides (e.g., sulfated zirconia), offer a more environmentally benign alternative[10][11][12][13]. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for recycling and reuse, thus simplifying the downstream processing[11]. Studies on the esterification of acrylic acid with 2-ethylhexanol have shown cation-exchange resins like PK208 to be highly effective[10][12].

For the protocol detailed below, we will describe the use of p-toluenesulfonic acid as a representative and highly effective homogeneous catalyst.

Experimental Protocol: Synthesis of Ethyl 2-Ethylacrylate

This protocol details the synthesis of ethyl 2-ethylacrylate as a representative example. The principles can be adapted for other alcohols with appropriate adjustments to reaction time and temperature.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (250 mL, three-necked)
Ethanol (absolute)Dean-Stark apparatus[14][15]
TolueneReflux condenser[16]
p-Toluenesulfonic acid monohydrate (p-TsOH)Magnetic stirrer and stir bar
Saturated sodium bicarbonate solution (NaHCO₃)Heating mantle with temperature control
Saturated sodium chloride solution (Brine)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Polymerization inhibitor (e.g., hydroquinone)Distillation apparatus
Safety Precautions
  • This compound: Corrosive. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.1 mol), ethanol (13.8 g, 0.3 mol, 3 equivalents), toluene (100 mL), and a small amount of a polymerization inhibitor such as hydroquinone (0.1 g).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask[7][15]. The Dean-Stark trap should be filled with toluene.

  • Catalyst Addition and Reaction Initiation:

    • Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%) to the reaction mixture.

    • Begin stirring and heat the mixture to reflux using a heating mantle. The boiling point of the toluene-water azeotrope will drive the separation.

  • Reaction Monitoring and Water Removal:

    • The reaction will proceed at the reflux temperature of the toluene/ethanol mixture. As the reaction progresses, water will be formed and will be collected in the graduated arm of the Dean-Stark trap as an azeotrope with toluene[14][17].

    • Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete when no more water is collected in the trap (usually 4-6 hours).

  • Work-up and Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst. Be cautious as CO₂ gas will be evolved[18].

      • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove any remaining water-soluble impurities[3].

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄)[3].

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.

  • Purification:

    • The crude ethyl 2-ethylacrylate can be purified by fractional distillation under reduced pressure to obtain the pure product.

Expected Results
Parameter Expected Value
Theoretical Yield 12.82 g
Expected Actual Yield 10.9 - 12.2 g (85-95%)
Appearance Colorless liquid
Boiling Point of Ethyl 2-Ethylacrylate ~155-157 °C (at atmospheric pressure)

Note: Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

Visualization of the Workflow

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound Ethanol Toluene Inhibitor catalyst Add p-TsOH reagents->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux cool Cool to RT reflux->cool wash_bicarb Wash with Sat. NaHCO₃ cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure Ester

Caption: Workflow for the synthesis and purification of ethyl 2-ethylacrylate.

Fischer Esterification Mechanism Diagram

Fischer_Esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation attack Nucleophilic Attack by Alcohol protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product catalyst_out H⁺ (Regenerated) deprotonation->catalyst_out catalyst_in H⁺ (Catalyst) catalyst_in->protonation

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Conclusion

The protocol described in this application note provides a reliable and high-yield method for the synthesis of this compound esters. The use of a Dean-Stark apparatus for azeotropic water removal is a critical step in driving the reversible Fischer esterification to completion. By carefully following the outlined procedure and adhering to the safety precautions, researchers can effectively produce these valuable monomers for a wide range of applications in polymer chemistry and organic synthesis. The principles discussed are broadly applicable and can be adapted for various alcohols and alternative catalytic systems, including more sustainable heterogeneous catalysts.

References

Application Notes & Protocols: Leveraging Poly(2-ethylacrylic acid) for Enhanced Endosomal Disruption in Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Foundational Insight: Overcoming the Endosomal Barrier

The promise of advanced therapeutics, including nucleic acids (siRNA, mRNA), therapeutic proteins, and certain small molecules, is often hindered by a fundamental cellular barrier: the endosome. Following cellular uptake via endocytosis, these valuable payloads are sequestered within membrane-bound vesicles. Without a mechanism for escape, they are trafficked along the endo-lysosomal pathway, leading to enzymatic degradation in the harsh environment of the lysosome and rendering them ineffective. Efficient endosomal escape is therefore not just a technical detail, but the critical inflection point determining therapeutic success or failure.

Poly(2-ethylacrylic acid), or PEAA, has emerged as a powerful and elegant tool to solve this challenge. It is a synthetic, anionic polymer that exhibits sharp, pH-dependent conformational changes, allowing it to act as a potent, on-demand membrane-disruptive agent precisely when and where it is needed—within the acidifying endosome. This guide provides an in-depth exploration of the mechanism, applications, and proven protocols for utilizing PEAA to achieve superior cytosolic delivery of therapeutic cargo.

The Mechanism of PEAA-Mediated Endosomal Disruption

Unlike cationic polymers such as polyethylenimine (PEI), which are often associated with the "proton sponge" hypothesis, PEAA operates through a distinct mechanism of direct membrane destabilization driven by a pH-triggered hydrophobic transition.[1]

  • At Physiological pH (≈7.4): In the bloodstream or standard cell culture media, the carboxylic acid groups along the PEAA backbone are deprotonated, rendering the polymer a negatively charged, hydrophilic, and soluble random coil. In this state, it is relatively inert and exhibits minimal interaction with the anionic cell membrane.

  • In the Acidifying Endosome (pH 5.5–6.5): As the endosome matures, proton pumps (V-ATPases) actively lower its internal pH.[2] This acidic environment triggers the protonation of PEAA's carboxyl groups. The loss of negative charge and the resulting increase in intramolecular hydrogen bonding cause the polymer to undergo a dramatic conformational collapse into a compact, amphipathic, or hydrophobic globular structure.[3]

  • Membrane Interaction and Disruption: This collapsed, hydrophobic form of PEAA readily inserts into the endosomal lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores and eventual rupture of the vesicle.[4][5] This process releases the co-delivered therapeutic cargo from the endosome into the cytoplasm, where it can engage its intended target.

The following diagram illustrates this pH-dependent mechanism of action.

PEAA_Mechanism cluster_0 Extracellular Space / Cytosol (pH 7.4) cluster_1 Endosome Maturation (pH drops to ~6.0) cluster_2 Endosomal Disruption & Cargo Release start PEAA (Hydrophilic Coil) + Therapeutic Cargo endocytosis Endocytosis start->endocytosis Cellular Uptake endosome Early Endosome (Cargo & PEAA entrapped) endocytosis->endosome protonation PEAA Protonation & Conformational Collapse endosome->protonation H+ influx disruption PEAA (Hydrophobic Globule) Inserts into Membrane protonation->disruption release Endosome Ruptures Cargo Released to Cytosol disruption->release Membrane Destabilization

Caption: Mechanism of PEAA-mediated endosomal escape.

Key Applications and Performance

PEAA's versatility makes it suitable for enhancing the delivery of a wide range of macromolecules.

  • siRNA/mRNA Delivery: The cytosolic delivery of nucleic acids is essential for RNA interference or protein expression. PEAA, when co-formulated with cationic lipid or polymer-based siRNA/mRNA complexes, dramatically enhances their biological activity by ensuring they reach the cytoplasm instead of being degraded.[6][7][8]

  • Protein & Antibody Delivery: Intracellular proteins and antibodies are powerful therapeutic modalities, but their large size and hydrophilic nature make cytosolic delivery a major challenge. PEAA can be used to facilitate the endosomal escape of these biologics, enabling them to reach their intracellular targets.

  • Small Molecule Drug Delivery: Many small molecule drugs can become trapped and ineffective within endosomes. Formulating these drugs with PEAA-containing nanocarriers can significantly boost their cytosolic concentration and therapeutic efficacy.[9][10]

Table 1: Representative Performance and Cytotoxicity Data

ParameterValue / ObservationCell Line(s)Source(s)
pH Transition Range pH 6.0 - 6.5N/A[3]
Optimal Concentration 1 - 10 µg/mLVaries (e.g., C26, C2C12)[11][12]
Gene Silencing Enhancement >10-fold increase with PEAAHeLa, various[6][13]
Cytotoxicity (IC50) Generally low, >100 µg/mLC26[11]
Cell Viability >80% at effective concentrationsC2C12, RBL-2H3[12][14]

Note: Optimal concentrations and cytotoxicity are highly dependent on the specific PEAA molecular weight, formulation, and cell type. The values above are for general guidance and must be optimized for each experimental system.

Experimental Protocols

The following protocols provide a robust framework for formulating, testing, and validating PEAA-enhanced delivery systems in an in vitro setting.

Protocol 1: Formulation of PEAA-Enhanced siRNA Lipoplexes

This protocol describes the preparation of a ternary complex consisting of a cationic lipid, siRNA, and PEAA. The principle is to first form the cationic lipoplex and then coat it with the anionic PEAA through electrostatic interactions.

Materials:

  • siRNA stock solution (e.g., 20 µM in RNase-free buffer)

  • Cationic lipid (e.g., Lipofectamine® RNAiMAX or similar)

  • Poly(this compound) (PEAA) stock solution (e.g., 1 mg/mL in RNase-free water, pH adjusted to 7.4)

  • Opti-MEM™ I Reduced Serum Medium

  • RNase-free microcentrifuge tubes

Procedure:

  • siRNA Dilution: In an RNase-free tube, dilute the desired amount of siRNA to a final volume of 50 µL using Opti-MEM™. Mix gently by pipetting.

  • Cationic Lipid Dilution: In a separate RNase-free tube, dilute the cationic lipid in Opti-MEM™ to a final volume of 50 µL. Rationale: Diluting the components separately before mixing prevents the formation of large, heterogeneous aggregates.

  • Lipoplex Formation: Add the diluted siRNA to the diluted cationic lipid. Mix gently and incubate for 15-20 minutes at room temperature to allow for stable complex formation. The N/P ratio (nitrogen in lipid to phosphate in siRNA) should be optimized, but a common starting point is 5:1.

  • PEAA Addition: To the formed lipoplex solution, add the desired amount of PEAA stock solution. A typical starting concentration is 5 µg/mL in the final cell culture volume. Mix gently.

  • Final Incubation: Incubate the ternary complex for an additional 15 minutes at room temperature.

  • Cell Treatment: Add the final complex solution drop-wise to cells seeded in culture plates. The total volume of the complex should not exceed 10% of the culture medium volume to avoid toxicity.

Protocol 2: In Vitro Endosomal Escape Quantification (Calcein Release Assay)

This functional assay provides direct visual and quantitative evidence of endosomal membrane disruption.

Principle: Cells are loaded with a high concentration of calcein-AM, a cell-permeable dye. Inside the cell, esterases cleave the AM group, trapping fluorescent calcein in the cytosol and vesicles. At the high concentrations achieved within endosomes, calcein's fluorescence is self-quenched. If PEAA disrupts the endosomal membrane, calcein is released into the cytosol, its concentration drops, and a bright fluorescent signal appears.

Calcein_Assay_Workflow A 1. Seed Cells (e.g., HeLa) in glass-bottom plate B 2. Load Cells with Calcein-AM (5-10 µM) A->B C 3. Wash Cells to remove excess dye B->C D 4. Treat Cells with PEAA formulation C->D E 5. Incubate (e.g., 4-6 hours) D->E F 6. Image & Quantify Fluorescence Microscopy or Plate Reader E->F G Result: Punctate fluorescence (Calcein trapped in endosomes) F->G Control (No PEAA) H Result: Diffuse cytosolic fluorescence (Endosomal Escape) F->H PEAA-Treated

References

Application Notes and Protocols: 2-Ethylacrylic Acid as a Monomer in Polymer Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 2-Ethylacrylic Acid in Polymer-Based Therapeutics

In the landscape of drug delivery, the development of intelligent polymeric carriers that respond to specific physiological cues is of paramount importance. This compound (EAA) emerges as a monomer of significant interest for researchers, scientists, and drug development professionals. Its unique structural attributes, particularly the presence of a carboxylic acid group and an ethyl substituent at the alpha-position, impart valuable pH-responsive properties to its corresponding polymer, poly(this compound) (PEAA). This guide provides an in-depth exploration of the synthesis, characterization, and application of EAA-based polymers, with a focus on their utility in sophisticated drug delivery systems.

The core advantage of PEAA lies in its sharp pH-dependent conformational transition.[1] At physiological pH (around 7.4), the carboxylic acid groups are deprotonated, rendering the polymer chain hydrophilic and in an extended conformation. However, in the acidic milieu of endosomes (pH 5.0-6.5), these groups become protonated, leading to a collapse of the polymer into a more hydrophobic, globular structure. This transition is pivotal for its function as an endosomal escape agent, facilitating the release of therapeutic payloads into the cytoplasm.[2] The molecular weight and polydispersity of PEAA are critical parameters that dictate the precise pH at which this transition occurs, underscoring the need for controlled polymerization techniques.[1]

This document will serve as a comprehensive technical guide, offering not only the "how" but also the "why" behind the experimental choices, ensuring a robust understanding for the design of next-generation polymer-based therapeutics.

Polymerization of this compound: Methodologies and Protocols

The choice of polymerization technique is critical in tailoring the properties of PEAA for specific drug delivery applications. While conventional free-radical polymerization offers a straightforward approach, controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) provide superior control over molecular weight, architecture, and polydispersity, which are essential for reproducible and optimized performance.

Conventional Free-Radical Polymerization of this compound

Free-radical polymerization is a common and relatively simple method for synthesizing PEAA.[3] It involves the use of a radical initiator to start the polymerization of the monomer. However, this method offers limited control over the polymer's molecular weight and dispersity.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol is a general guideline and can be adapted based on the desired molecular weight.

Materials:

  • This compound (EAA) monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator[4]

  • Anhydrous 1,4-dioxane or acetone as solvent[4]

  • Methanol or diethyl ether for precipitation[4][5]

  • Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and heating oil bath

  • Standard glassware for organic synthesis

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer in anhydrous 1,4-dioxane. A typical monomer concentration is 1-2 M. Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[6]

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[4] Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or diethyl ether, with stirring.[4][5]

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(this compound) under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[7][8] This control is achieved by the addition of a RAFT agent, which mediates the polymerization process.[6]

Protocol 2: RAFT Polymerization of this compound

This protocol provides a framework for the controlled polymerization of EAA. The choice of RAFT agent is crucial and depends on the monomer. For acrylic acids, trithiocarbonates are often suitable.[8]

Materials:

  • This compound (EAA) monomer

  • A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • A radical initiator (e.g., AIBN or VA-044 for aqueous polymerizations)[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a buffered aqueous solution)[9]

  • Methanol or diethyl ether for precipitation

  • Nitrogen gas supply

  • Schlenk flask

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the this compound monomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the initiator concentration will affect the reaction rate. A typical ratio of [Monomer]:[RAFT Agent]:[Initiator] is [100-500]:[2]:[0.1-0.2].

  • Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.[10]

  • Polymerization: After backfilling with nitrogen, immerse the flask in a preheated oil bath (typically 60-80 °C).[4] Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.[10]

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or diethyl ether).

  • Drying: Collect the polymer by filtration, wash thoroughly, and dry under vacuum to a constant weight.

Characterization of Poly(this compound)

Thorough characterization of the synthesized PEAA is essential to ensure its suitability for drug delivery applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the polymer structure and determining monomer conversion.

  • ¹H NMR: The vinyl protons of the EAA monomer (typically in the range of 5.5-6.5 ppm) will disappear upon polymerization, while broad peaks corresponding to the polymer backbone protons will appear.

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent, such as D₂O (for the sodium salt of PEAA) or DMSO-d₆.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Sample Preparation: For GPC analysis of poly(acrylic acid)s, it is often necessary to methylate the carboxylic acid groups to prevent interactions with the column material.[11] This can be achieved using trimethylsilyldiazomethane. The methylated polymer is then dissolved in a suitable mobile phase, such as tetrahydrofuran (THF).

  • Analysis: The analysis is performed on a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

ParameterFree-Radical PolymerizationRAFT Polymerization
Molecular Weight Control Poor to moderateExcellent
Polydispersity Index (PDI) Typically > 1.5Typically < 1.3
Architecture Control Limited to linear polymersAllows for complex architectures (block, star, etc.)
End-group Fidelity LowHigh

Application in Drug Delivery: pH-Responsive Nanoparticles for Endosomal Escape

The primary application of PEAA in drug delivery is in the formulation of pH-responsive nanoparticles that can facilitate the endosomal escape of therapeutic agents.

Mechanism of Endosomal Escape

The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of certain cationic polymers.[12] However, for anionic polymers like PEAA, a different mechanism is at play. Upon endocytosis, the nanoparticle is trafficked into the acidic endosome. The decrease in pH triggers the protonation of the carboxylic acid groups of PEAA, leading to a conformational change and an increase in the polymer's hydrophobicity. This hydrophobized polymer can then interact with and disrupt the endosomal membrane, releasing the encapsulated drug into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.5) NP_ext PEAA Nanoparticle (Hydrophilic, Extended) NP_endo PEAA Nanoparticle (Hydrophobic, Collapsed) NP_ext->NP_endo Endocytosis Disruption Membrane Disruption NP_endo->Disruption pH-Triggered Conformational Change Drug_Release Drug Release Disruption->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Figure 1: Mechanism of PEAA-mediated endosomal escape.

Protocol 3: Formulation of PEAA-Based Drug-Loaded Nanoparticles

This protocol describes a general method for preparing drug-loaded nanoparticles using a nanoprecipitation technique.

Materials:

  • Poly(this compound) (PEAA)

  • A hydrophobic drug

  • A good solvent for both polymer and drug (e.g., acetone, THF)

  • A non-solvent for the drug and polymer (e.g., deionized water or buffer)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PEAA and the hydrophobic drug in the chosen organic solvent.

  • Nanoprecipitation: While vigorously stirring, add the organic solution dropwise to a larger volume of the aqueous non-solvent. The rapid solvent exchange will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining free drug and solvent.

  • Characterization: Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), morphology (using Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.

Drug Loading and Release Studies
  • Drug Loading Content (DLC): DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release: The release of the drug from the nanoparticles can be studied under different pH conditions (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal environments, respectively. This is typically done using a dialysis method.

Biocompatibility and Safety Considerations

While poly(acrylic acid)-based polymers are generally considered biocompatible, it is crucial to assess the cytotoxicity of any new formulation. In vitro cytotoxicity assays, such as the MTT assay, should be performed on relevant cell lines to determine the concentration at which the polymer or nanoparticles exhibit toxic effects.

Conclusion

This compound is a highly valuable monomer for the synthesis of pH-responsive polymers with significant potential in advanced drug delivery. The ability of poly(this compound) to facilitate endosomal escape makes it an attractive candidate for the intracellular delivery of a wide range of therapeutic agents. By carefully selecting the polymerization method and controlling the polymer's molecular characteristics, researchers can design sophisticated and effective drug delivery systems. The protocols and guidelines presented in this document provide a solid foundation for the synthesis, characterization, and application of EAA-based polymers in the pursuit of innovative therapeutic solutions.

References

Crafting the Future of Drug Delivery: A Guide to 2-Ethylacrylic Acid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, nanoparticles engineered from pH-responsive polymers represent a significant leap forward. Among these, poly(2-ethylacrylic acid) (PEAA) has emerged as a polymer of immense interest. Its sharp conformational transition in response to mild acidification makes it an ideal candidate for creating "smart" nanoparticles that can selectively release their therapeutic cargo within the acidic microenvironments of tumors or endosomal compartments of cells.[1]

This guide provides an in-depth exploration of the primary techniques for synthesizing this compound (EAA) nanoparticles. We move beyond simple procedural lists to delve into the underlying principles, offering researchers, scientists, and drug development professionals the foundational knowledge required to not only replicate these methods but also to innovate upon them. We will explore direct polymerization techniques, where nanoparticles are formed in situ, and a novel self-assembly method that leverages the inherent thermoresponsive properties of PEAA homopolymers.

Section 1: Foundational Synthesis via Polymerization-Induced Self-Assembly

Polymerization-induced self-assembly (PISA) is a powerful and efficient strategy for creating block copolymer nanoparticles directly in a polymerization medium. For EAA, this is often achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[2][3]

The PISA-RAFT Mechanism: A Two-Stage Process

The process begins with the polymerization of a hydrophilic monomer in a suitable solvent (typically water or an alcohol/water mixture) using a macromolecular chain transfer agent (macro-CTA). Once this hydrophilic block is formed, the this compound monomer is introduced. As the PEAA block grows, it becomes increasingly hydrophobic at the polymerization pH, eventually reaching a critical length where it is no longer soluble in the reaction medium. This insolubility drives the self-assembly of the amphiphilic block copolymers into nanoparticles, with the insoluble PEAA forming the core and the initial hydrophilic polymer forming a stabilizing corona.

The pH of the reaction medium is a critical parameter. It dictates the degree of ionization of the acrylic acid groups and, consequently, the hydrophobicity of the growing polymer block, which in turn strongly influences the final nanoparticle morphology.[4]

Section 2: The Elegance of Simplicity: Homopolymer Self-Assembly

A remarkable and highly effective method for producing stable PEAA nanoparticles involves the self-assembly of PEAA homopolymers, without the need for block copolymers or additional cross-linkers.[5][6] This technique leverages a fascinating interplay between the thermoresponsive and hydrogen-bonding capabilities of PEAA.

Causality of the Method

The mechanism is rooted in the thermoresponsive nature of PEAA solutions at specific degrees of ionization.[5]

  • Heating and Association : When an aqueous solution of partially ionized PEAA is heated, the quality of the water as a solvent decreases. This promotes polymer-polymer interactions over polymer-solvent interactions, leading to the formation of polymer assemblies or aggregates. The electrostatic repulsion from the ionized carboxylate groups prevents macroscopic phase separation and uncontrolled precipitation.[6]

  • Cooling and Kinetic Trapping : As the solution is cooled, these assemblies would typically be expected to redissolve. However, the close proximity of the polymer chains within the heated aggregates allows for the formation of strong intermolecular hydrogen bonds, particularly between unionized carboxylic acid groups (COOH) and ionized carboxylate groups (COO⁻).[6]

  • Stabilization : These hydrogen bonds strengthen upon cooling, effectively "locking" the chains together and kinetically trapping the nanoparticle structure. The result is a stable dispersion of PEAA nanoparticles that resist dissociation even at room temperature and under physiological salt conditions.[5]

The final size of the nanoparticles can be precisely controlled by tuning key parameters: the temperature and duration of heating, the degree of ionization (pH), and the polymer concentration.[5][6]

Workflow for PEAA Homopolymer Self-Assembly

G cluster_0 Preparation cluster_1 Self-Assembly cluster_2 Result prep1 Dissolve PEAA in Water prep2 Adjust pH to desired degree of ionization (α) prep1->prep2 heat Heat solution to Target Temperature (T > LCST) prep2->heat hold Hold at Temperature for specified Time (t) heat->hold cool Cool to Room Temperature hold->cool result Stable PEAA Nanoparticle Dispersion cool->result

Caption: Workflow for PEAA nanoparticle formation via homopolymer self-assembly.

Protocol 1: Self-Assembly of PEAA Homopolymers

This protocol is based on the principles described by Sedlák et al.[5]

  • Polymer Solution Preparation : Dissolve poly(this compound) in deionized water to a final concentration of 1.0 mg/mL.

  • pH Adjustment : Adjust the pH of the polymer solution using a 0.1 M NaOH solution to achieve the desired degree of ionization (α). For example, a degree of ionization of α = 0.2 often provides a good balance for thermo-induced assembly.

  • Heating Cycle : Place the pH-adjusted solution in a sealed vial and immerse it in a preheated oil bath at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours). The precise temperature and time are critical parameters for controlling particle size.

  • Cooling : After the heating period, remove the vial from the oil bath and allow it to cool to room temperature (25°C). Do not quench.

  • Characterization : The resulting stable nanoparticle dispersion can be characterized for size, polydispersity, and zeta potential.

ParameterTypical Value RangeResulting Particle Size (Approx.)Reference
Temperature60 - 90 °CIncreases with temperature[5]
Heating Time30 - 240 minIncreases with time[5]
Degree of Ionization (α)0.1 - 0.3Influences assembly efficiency[5]
Polymer Concentration0.5 - 5.0 mg/mLCan affect inter-particle interactions[5]

Section 3: Building from Monomers: Heterogeneous Polymerization Techniques

While the self-assembly of pre-formed PEAA is elegant, forming nanoparticles directly from the this compound monomer via heterogeneous polymerization techniques is a versatile and widely used industrial approach.[7] Miniemulsion and emulsion polymerization are the most relevant of these methods.

The Miniemulsion Polymerization Approach

Miniemulsion polymerization is a powerful technique that allows for the creation of nanoparticles with complex structures and the encapsulation of various agents.[8][9] The core principle is the polymerization of monomer droplets (30-500 nm in size) that are stabilized against coalescence and diffusional degradation (Ostwald ripening).[10] Each droplet acts as a tiny batch reactor.[10]

Causality of the Method: The stability of these nanodroplets is achieved by using a combination of a surfactant (like sodium dodecyl sulfate, SDS) and a costabilizer or hydrophobe (like hexadecane). The hydrophobe, being highly water-insoluble, creates an osmotic pressure that counteracts the Laplace pressure of the small droplets, preventing the monomer from diffusing from smaller to larger droplets.[11] Polymerization is then initiated, typically by a water-soluble or oil-soluble initiator, converting each monomer nanodroplet into a solid polymer nanoparticle, largely preserving the initial droplet size distribution.[12]

Workflow for Miniemulsion Polymerization

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Polymerization cluster_3 Result oil_phase Oil Phase: This compound (Monomer) Hexadecane (Costabilizer) mix Combine Phases oil_phase->mix aq_phase Aqueous Phase: Water SDS (Surfactant) aq_phase->mix sonicate High-Shear Homogenization (e.g., Sonication) mix->sonicate miniemulsion Stable Miniemulsion (Monomer Nanodroplets) sonicate->miniemulsion purge Purge with Nitrogen miniemulsion->purge heat_initiate Heat to Reaction Temp. Add Initiator (e.g., KPS) purge->heat_initiate react Polymerize for several hours heat_initiate->react latex PEAA Nanoparticle Latex Dispersion react->latex

Caption: General workflow for creating PEAA nanoparticles via miniemulsion polymerization.

Protocol 2: Miniemulsion Polymerization of this compound (Generalized)

This is a generalized protocol adapted from procedures for other acrylic monomers.[13][14] Optimization of surfactant, initiator, and costabilizer concentrations is essential.

  • Aqueous Phase Preparation : In a beaker, dissolve sodium dodecyl sulfate (SDS) (e.g., 0.5 g) in deionized water (e.g., 100 mL).

  • Oil Phase Preparation : In a separate beaker, mix this compound monomer (e.g., 5 g) with a costabilizer such as hexadecane (e.g., 0.2 g).

  • Pre-emulsion Formation : Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.

  • Miniemulsification : Subject the pre-emulsion to high-shear homogenization using a probe sonicator or a high-pressure homogenizer until a stable, translucent miniemulsion is formed.

  • Polymerization Setup : Transfer the miniemulsion to a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Initiation : Purge the reactor with nitrogen for at least 30 minutes while heating to the reaction temperature (e.g., 70-80°C).

  • Reaction : Dissolve a water-soluble initiator, such as potassium persulfate (KPS) (e.g., 0.1 g), in a small amount of water and inject it into the reactor to start the polymerization. Let the reaction proceed for 4-6 hours under constant stirring and nitrogen atmosphere.

  • Cooling and Filtration : Cool the reactor to room temperature and filter the resulting latex through glass wool to remove any coagulum.

ComponentRoleTypical Concentration RangeRationale / Effect
This compoundMonomer5-20 wt% of totalPrimary building block of the nanoparticle.
SDSSurfactant1-5 wt% relative to monomerStabilizes monomer droplets and final particles.[10]
HexadecaneCostabilizer2-5 wt% relative to monomerPrevents Ostwald ripening, maintaining droplet size.[11]
KPSInitiator0.5-2 wt% relative to monomerGenerates free radicals to start polymerization.[7]
WaterContinuous Phase80-95 wt% of totalDispersion medium and heat sink.[15]

Section 4: Nanoparticle Characterization

Once synthesized, a thorough characterization of the nanoparticles is crucial to ensure they meet the specifications for their intended application.

Key Characterization Techniques
  • Dynamic Light Scattering (DLS) : This is the primary technique for measuring the hydrodynamic diameter (size) and the Polydispersity Index (PDI) of the nanoparticles in dispersion. A low PDI (typically < 0.2) indicates a narrow, monodisperse size distribution.[16]

  • Zeta Potential : This measurement indicates the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key predictor of colloidal stability. For negatively charged PEAA nanoparticles, a zeta potential more negative than -25 mV generally suggests good stability against aggregation due to electrostatic repulsion.[17][18]

  • Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the nanoparticles, allowing for confirmation of their size, size distribution, and morphology (e.g., spherical).

Expected Characterization Data for PEAA Nanoparticles
Synthesis MethodHydrodynamic Diameter (nm)PDIZeta Potential (mV) at pH 7.4
Homopolymer Self-Assembly50 - 200< 0.2-30 to -50
Miniemulsion Polymerization50 - 300< 0.3-25 to -45

(Note: These are typical values and will vary significantly based on the precise synthesis conditions.)

References

Application Notes & Protocols: Covalent Modification of Proteins with 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of Covalent Probes

The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. It allows for the introduction of probes to study protein function, the stabilization of protein complexes, and the development of targeted covalent inhibitors. Among the repertoire of chemical tools available, electrophilic warheads that react with specific nucleophilic amino acid residues offer a powerful strategy for achieving stable and targeted protein modification.

This guide provides a comprehensive overview and detailed protocols for the use of 2-ethylacrylic acid, an α,β-unsaturated carbonyl compound, as a covalent modifier of proteins. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the analytical methods required to characterize the resulting protein conjugates. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Part 1: The Chemistry of this compound in Protein Modification

The Michael Addition: A Targeted Reaction

The primary mechanism by which this compound modifies proteins is the Michael addition (also known as conjugate addition). This reaction involves the nucleophilic attack of an amino acid side chain on the β-carbon of the α,β-unsaturated carbonyl system of this compound.[1] The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack.

G

Amino Acid Selectivity: The Role of Nucleophilicity and pH

The selectivity of this compound for different amino acid residues is governed by the nucleophilicity of their side chains, which is highly dependent on pH.

  • Cysteine: The thiol group of cysteine is the most nucleophilic functional group in proteins under physiological conditions.[2] Its pKa is typically around 8.3, but can be lower in specific protein microenvironments. Deprotonation to the highly nucleophilic thiolate anion (Cys-S⁻) makes cysteine a prime target for Michael addition. To favor cysteine modification, reactions are often performed at a pH of approximately 7.0-7.5.[3]

  • Lysine: The ε-amino group of lysine has a pKa of around 10.5. At neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium form (Lys-NH₃⁺). However, at a more basic pH (typically > 8.0), the unprotonated, nucleophilic amine (Lys-NH₂) becomes more prevalent, allowing it to compete with cysteine as a Michael donor.[4]

  • Histidine: The imidazole side chain of histidine (pKa ≈ 6.0) can also act as a nucleophile, particularly when unprotonated.[5]

Controlling Selectivity: By carefully controlling the pH of the reaction buffer, one can tune the selectivity of this compound. For cysteine-specific modification, a pH range of 6.5-7.5 is generally optimal, as it favors the presence of the nucleophilic thiolate while keeping the majority of lysine residues protonated and unreactive.[3][6]

Amino AcidNucleophilic GroupTypical pKaOptimal pH for Reaction
Cysteine Thiol (-SH)~8.36.5 - 7.5 (favors thiolate)
Lysine ε-Amino (-NH₂)~10.5> 8.0
Histidine Imidazole~6.0> 6.0
N-terminus α-Amino (-NH₂)~8.0> 7.5

Part 2: Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the covalent modification of a protein with this compound, with a focus on targeting cysteine residues.

Materials:

  • Purified protein of interest

  • This compound (CAS: 3586-58-1)

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.2

  • Quenching Solution: 1 M Glycine or Cysteine, pH 7.2

  • Desalting columns or dialysis equipment

  • Anhydrous DMSO or DMF for stock solution preparation

Protocol:

  • Protein Preparation:

    • Ensure the protein sample is pure and in a suitable buffer. If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed prior to labeling, as they will compete for the this compound. This can be achieved by dialysis or using a desalting column.

    • Adjust the protein concentration to a working range, typically 10-100 µM, in the Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. Note: this compound may contain inhibitors like BHT, which generally do not need to be removed for these applications.[7]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the reagent. A good starting point is a 10 to 50-fold molar excess of this compound over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal reaction time may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM. Glycine or cysteine will react with any excess this compound, preventing further protein modification.[8]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the unreacted this compound and quenching reagent by dialysis, using a desalting column, or through buffer exchange via ultrafiltration. Acetone precipitation can also be an effective method for protein cleanup.[9]

  • Characterization and Storage:

    • Confirm the modification using mass spectrometry (see Protocol 2.2).

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

    • Store the modified protein at -80°C.

G protein_prep Protein Preparation (Buffer Exchange) labeling Labeling Reaction (pH 7.2, RT, 1-2h) protein_prep->labeling reagent_prep Prepare 2-EAA Stock reagent_prep->labeling quenching Quench Reaction (Glycine/Cysteine) labeling->quenching cleanup Remove Excess Reagents (Desalting/Dialysis) quenching->cleanup analysis Characterization (Mass Spectrometry) cleanup->analysis

Mass Spectrometry Analysis of Modified Proteins

Mass spectrometry is the gold standard for confirming covalent modification and identifying the site(s) of adduction. The following protocol outlines a typical "bottom-up" proteomics workflow.

Materials:

  • Modified and unmodified (control) protein samples

  • Denaturation/Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Ammonium Bicarbonate, pH 8.0

  • Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate, pH 8.0

  • Sequencing-grade Trypsin

  • C18 desalting spin columns

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Protocol:

  • Protein Denaturation, Reduction, and Alkylation:

    • To approximately 20-50 µg of the modified and unmodified protein samples, add the Denaturation/Reduction Buffer.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool to room temperature and add the Alkylation Solution. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Tryptic Digestion:

    • Dilute the samples with 100 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C. Note: Modification of lysine residues may inhibit tryptic cleavage at that site.[5]

  • Peptide Desalting:

    • Acidify the peptide solutions with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS. A data-dependent acquisition (DDA) method is commonly used, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on cysteine, lysine, and histidine residues corresponding to the mass of this compound (100.12 Da).

    • Analyze the MS/MS spectra of modified peptides to confirm the modification site. The presence of fragment ions (b- and y-ions) containing the mass shift will pinpoint the modified amino acid.[3]

Part 3: Applications and Functional Consequences

The covalent modification of proteins with this compound can be a powerful tool for various applications in research and drug development.

Probing Protein Function and Structure

By selectively modifying specific amino acid residues, particularly cysteines, researchers can investigate their role in protein function. For example, if a cysteine residue is located in an enzyme's active site or at a protein-protein interaction interface, its modification with this compound is likely to alter the protein's activity or binding properties. This can be a valuable strategy for:

  • Active Site Mapping: Identifying catalytically important residues.

  • Allosteric Site Discovery: Modifying a distal cysteine and observing functional changes can reveal allosteric regulatory sites.

  • Validating Protein-Protein Interactions: Covalent modification at a binding interface can disrupt the interaction, providing evidence for the interface's location.[10]

Development of Covalent Inhibitors

The acrylamide functional group, of which this compound is a derivative, is a well-established "warhead" in the design of targeted covalent inhibitors.[11] These inhibitors first bind non-covalently to the target protein, and then the acrylamide moiety forms a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This approach can offer several advantages in drug design, including:

  • Increased Potency: The covalent bond can lead to a more durable and potent inhibitory effect.

  • Prolonged Duration of Action: The irreversible nature of the binding can extend the drug's effect in vivo.

  • Improved Selectivity: By targeting less conserved, non-catalytic cysteines, it is possible to achieve high selectivity for the target protein over other related proteins.[12]

Case Study Analogy: Acrylamide-Based Inhibitors of Protein S-Acylation A notable example of the application of acrylamide-based probes is in the study of protein S-acylation, a lipid post-translational modification. Cyano-myracrylamide (CMA), which features an acrylamide warhead, has been developed as a broad-spectrum inhibitor of the DHHC family of protein acyltransferases.[11] CMA covalently modifies the active site cysteine of these enzymes, leading to their inhibition and allowing researchers to study the downstream effects of reduced protein S-acylation.[11] This serves as a strong precedent for the potential of this compound and similar molecules as covalent probes and inhibitors.

Part 4: Troubleshooting and Considerations

  • Reagent Stability and Polymerization: this compound, like other acrylates, can be prone to polymerization. While the presence of inhibitors in commercial preparations helps mitigate this, it is advisable to prepare fresh stock solutions and use them promptly.

  • Non-Specific Labeling: To minimize non-specific labeling of lysine and other residues, maintain the reaction pH at or below 7.5. If modification of other residues is observed, consider lowering the pH further or reducing the reaction time and/or the molar excess of this compound.

  • Incomplete Digestion: Covalent modification, particularly of lysine, can block tryptic cleavage. This may result in longer or "missed cleavage" peptides in the mass spectrometry analysis. Using a combination of proteases (e.g., Trypsin/Lys-C mix) can help improve digestion efficiency.[13]

  • Confirmation of Modification: Always include an unmodified protein control in your analysis to distinguish between genuine modifications and other potential artifacts.

Conclusion

This compound is a versatile and accessible reagent for the covalent modification of proteins. Its reactivity towards nucleophilic amino acid residues, particularly cysteine, via a Michael addition reaction, provides a robust method for protein labeling, functional probing, and the development of covalent inhibitors. By understanding the underlying chemical principles and carefully controlling experimental parameters such as pH, researchers can achieve a high degree of selectivity and obtain valuable insights into protein structure and function. The protocols and considerations outlined in this guide are intended to provide a solid foundation for the successful application of this powerful chemical tool in your research endeavors.

References

Application Notes and Protocols: 2-Ethylacrylic Acid for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Modern Researcher

In the dynamic landscape of materials science, drug delivery, and biomedical engineering, the precise control of surface properties is not merely an advantage; it is a fundamental necessity. The ability to tailor the interface between a synthetic material and its biological or chemical environment dictates performance, efficacy, and safety. Among the arsenal of stimuli-responsive polymers, poly(2-ethylacrylic acid) (PEAA) has emerged as a particularly compelling agent for surface functionalization. Its sharp, pH-dependent conformational transition from a hydrophilic, extended state to a hydrophobic, globular state offers a powerful switch to modulate surface interactions.

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of procedural steps. Instead, it delves into the "why" behind the "how," offering a narrative grounded in scientific principles and practical insights. We will explore the synthesis of PEAA, its application in surface modification through "grafting from" and "grafting to" methodologies, and the critical techniques for characterizing these functionalized surfaces. Furthermore, we will illuminate the vast application potential of PEAA-modified surfaces, from creating "smart" substrates for controlled cell adhesion to engineering sophisticated drug delivery vehicles.

I. The Science of this compound: A pH-Responsive Workhorse

This compound (2-EAA) is an α,β-unsaturated carboxylic acid distinguished by the presence of an ethyl group at the α-position. This seemingly minor structural alteration from its parent, acrylic acid, imparts a profound influence on the behavior of its corresponding polymer, poly(this compound) (PEAA).

Chemical and Physical Properties of this compound

A foundational understanding of the monomer is crucial before delving into its polymerization and application.

PropertyValueReference(s)
Chemical Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 176 °C[1]
Density 0.986 g/mL at 25 °C[1]
CAS Number 3586-58-1[1][3]
Safety Corrosive; causes severe skin burns and eye damage.[2][4][1][2][4]

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]

The pH-Dependent Conformational Transition of Poly(this compound)

The defining characteristic of PEAA is its sharp and reversible conformational change in response to variations in pH.[6] This behavior is governed by the protonation state of the carboxylic acid groups along the polymer backbone.

  • At High pH (pH > pKa): The carboxylic acid groups are deprotonated, resulting in a negatively charged polymer chain. Electrostatic repulsion between these charged groups forces the polymer into an extended, hydrophilic conformation.

  • At Low pH (pH < pKa): The carboxylic acid groups become protonated and neutral. This eliminates the electrostatic repulsion, allowing hydrophobic interactions between the ethyl groups and the polymer backbone to dominate. Consequently, the polymer chain collapses into a compact, globular, and hydrophobic conformation.

This transition is not only sharp but also occurs within a physiologically relevant pH range, making PEAA an ideal candidate for biomedical applications where pH gradients exist, such as in tumor microenvironments or endosomal compartments of cells.[6]

graph pH_Transition { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 1: pH-induced conformational transition of PEAA.

II. Crafting the Surface: Polymerization and Grafting Strategies

The functionalization of a surface with PEAA can be achieved through two primary strategies: "grafting to" and "grafting from." The choice between these methods depends on the desired grafting density, polymer chain length control, and the nature of the substrate.

Synthesis of Poly(this compound)

Before grafting, it is often necessary to synthesize PEAA with a controlled molecular weight and narrow polydispersity. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-suited for this purpose.

Protocol 1: Synthesis of PEAA via RAFT Polymerization

This protocol provides a general framework for the synthesis of PEAA. The specific reagents and conditions may need to be optimized based on the desired molecular weight.

Materials:

  • This compound (2-EAA), inhibitor removed

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon source

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Inhibitor Removal: Pass 2-EAA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in 1,4-dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Monomer Addition: Under an inert atmosphere, add the purified 2-EAA to the reaction flask.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: Periodically take aliquots to monitor the reaction progress via ¹H NMR spectroscopy and gel permeation chromatography (GPC).

  • Termination: Once the desired conversion is reached, quench the reaction by exposing it to air and cooling it in an ice bath.

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.

"Grafting to" Approach

This method involves the covalent attachment of pre-synthesized PEAA chains to a surface. It is a straightforward approach but typically results in lower grafting densities due to the steric hindrance of the polymer coils.

graph Grafting_To { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Figure 2: "Grafting to" workflow for surface functionalization.

Protocol 2: "Grafting to" of PEAA onto a Silicon Wafer

This protocol describes the functionalization of a silicon wafer with PEAA via carbodiimide coupling.

Materials:

  • Silicon wafer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • PEAA (synthesized as in Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Ethanol, deionized water

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafer by sonicating in ethanol and deionized water.

    • Immerse the wafer in Piranha solution for 30 minutes to create surface hydroxyl groups. (Handle with extreme care in a fume hood).

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Immerse the hydroxylated wafer in a solution of APTES in anhydrous toluene (e.g., 2% v/v) for 2 hours at room temperature.

    • Rinse with toluene and ethanol, then cure in an oven at 110 °C for 1 hour. This creates an amine-terminated surface.

  • PEAA Activation and Grafting:

    • Dissolve PEAA, EDC, and NHS in MES buffer (pH ~6.0). The molar ratio of COOH:EDC:NHS is typically 1:1.2:1.2.

    • Immerse the amine-functionalized wafer in the activated PEAA solution and react for 12-24 hours at room temperature.

    • Rinse thoroughly with deionized water and ethanol to remove any non-covalently bound polymer.

    • Dry the PEAA-grafted wafer under a stream of nitrogen.

"Grafting from" Approach

In this strategy, the polymerization of 2-EAA is initiated directly from the surface, which has been pre-functionalized with initiator molecules. This method allows for the growth of dense polymer brushes with controlled chain length. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common and effective technique for this purpose.

graph Grafting_From { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Figure 3: "Grafting from" workflow for surface functionalization.

Protocol 3: "Grafting from" of 2-EAA via SI-ATRP

This protocol outlines the growth of PEAA brushes from a silicon wafer.

Materials:

  • Silicon wafer, cleaned and hydroxylated (as in Protocol 2)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide

  • Triethylamine

  • Toluene, anhydrous

  • This compound (2-EAA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole or a mixture of methanol and water)

  • Nitrogen or Argon source

Procedure:

  • Initiator Immobilization:

    • Prepare an amine-terminated silicon wafer using APTES as described in Protocol 2.

    • React the amine-functionalized surface with α-bromoisobutyryl bromide in the presence of triethylamine in anhydrous toluene to immobilize the ATRP initiator.

    • Rinse thoroughly with toluene and dry.

  • SI-ATRP of 2-EAA:

    • In a Schlenk flask, add CuBr and the ligand.

    • Add the solvent and the purified 2-EAA monomer.

    • Degas the solution with several freeze-pump-thaw cycles.

    • Place the initiator-functionalized wafer into the reaction flask under an inert atmosphere.

    • Conduct the polymerization at the desired temperature for a specified time to control the brush thickness.

    • Stop the polymerization by exposing the reaction to air.

    • Rinse the wafer extensively with the polymerization solvent, followed by deionized water and ethanol, to remove the catalyst and any unbound polymer.

    • Dry the PEAA-functionalized wafer under a stream of nitrogen.

III. Validation and Characterization: Confirming a Successful Functionalization

Thorough characterization is paramount to confirm the successful grafting of PEAA and to understand the properties of the modified surface. A combination of techniques is typically employed.

Characterization TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the surface, confirming the presence of PEAA.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the characteristic functional groups of PEAA, such as the carbonyl (C=O) stretch of the carboxylic acid.
Contact Angle Goniometry Measures the surface wettability, which should change significantly with pH for a PEAA-functionalized surface.
Ellipsometry Determines the thickness of the grafted polymer layer.
Atomic Force Microscopy (AFM) Visualizes the surface topography and can be used to measure the thickness of the polymer brush in a swollen state.

Expected Characterization Results:

  • XPS: An increase in the carbon and oxygen signals relative to the substrate signal. High-resolution C1s spectra can be deconvoluted to identify the different carbon environments in the PEAA chain.

  • FTIR: The appearance of a characteristic carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹.

  • Contact Angle: A lower contact angle at high pH (hydrophilic state) and a higher contact angle at low pH (hydrophobic state).

IV. Applications in Research and Drug Development

The unique pH-responsive nature of PEAA-functionalized surfaces opens up a plethora of applications.

Smart Surfaces for Cell Culture and Tissue Engineering

PEAA-coated surfaces can be used to control cell adhesion and detachment. At a pH permissive for cell culture, the surface can be made adhesive. A subsequent change in pH can trigger the collapse of the PEAA brushes, leading to the detachment of cells without the need for enzymatic treatment, which can damage the cells.

pH-Responsive Drug Delivery Systems

PEAA can be used to create nanoparticles and microcapsules that release their drug payload in response to a pH trigger.[6] For instance, drug-loaded nanoparticles functionalized with PEAA can remain stable in the bloodstream (pH ~7.4) and then release their contents in the acidic environment of a tumor or within the endosomes of a cell.[6]

Biosensors and Diagnostics

The conformational change of PEAA can be harnessed to create biosensors. The binding of an analyte could trigger a local pH change, leading to a measurable change in the properties of the PEAA-functionalized surface, such as its thickness or refractive index.

Antifouling Coatings

The hydrophilic, extended state of PEAA at physiological pH can create a hydration layer that resists the non-specific adsorption of proteins and other biomolecules, thereby acting as an antifouling coating for medical devices and implants.

V. Concluding Remarks and Future Outlook

This compound represents a versatile and powerful tool for the modern materials scientist. The ability to create surfaces that dynamically respond to their environment is a cornerstone of next-generation technologies in medicine and biotechnology. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of PEAA. As research progresses, we can anticipate the development of even more sophisticated applications, from advanced diagnostics to targeted therapies, all built upon the elegant and responsive nature of this remarkable polymer.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Ethylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Ethylacrylic Acid (2-EAA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to navigate the complexities of scaling up its synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that arise when transitioning from bench-scale experiments to larger, pilot-scale production.

Section 1: Core Synthesis and Reaction Control

This section addresses fundamental choices in synthetic routes and the management of reaction parameters, which become critical at larger scales.

Question: What are the primary synthesis routes for this compound, and which is most suitable for scale-up?

Answer: There are several viable routes to this compound, but two are most commonly considered for scale-up: the oxidation of 2-ethylacrolein and the aldol condensation pathway.[1]

  • Oxidation of 2-Ethylacrolein: This is often the preferred method for its directness and efficiency.[1] It involves the selective oxidation of the aldehyde group in 2-ethylacrolein to a carboxylic acid, while preserving the α,β-unsaturated system. A common and robust protocol uses hydrogen peroxide as the oxidant with a selenium dioxide catalyst.[1]

    • Advantages for Scale-Up: This route is typically high-yielding and relatively clean, simplifying downstream purification. The starting material, 2-ethylacrolein, is commercially accessible.

    • Causality: The selectivity of the SeO₂/H₂O₂ system for the aldehyde group minimizes side reactions on the double bond, which is a crucial factor for maintaining product integrity and purity at scale.[1]

  • Aldol Condensation Route: This pathway involves the reaction of propanal with formaldehyde, followed by oxidation of the resulting intermediate aldehyde.

    • Challenges for Scale-Up: While utilizing simpler starting materials, this route can be more complex to control. The initial aldol condensation can lead to various side products, and the subsequent oxidation step adds complexity. This often results in a more challenging impurity profile, complicating purification efforts on a larger scale.

For most applications requiring high purity, the oxidation of 2-ethylacrolein is the more logical and manageable choice for scaling up due to its higher selectivity and more straightforward process control.

Question: My reaction is showing a significant exotherm, especially during oxidant addition. How can I manage this at a larger scale?

Answer: Exotherm control is one of the most critical challenges in scaling up chemical processes.[2] The oxidation of 2-ethylacrolein is exothermic and can lead to runaway reactions if not properly managed. The core issue is that as you scale up a reactor, the volume (heat generation) increases by a cube (r³), while the surface area (heat dissipation) only increases by a square (r²).

Here’s how to address this:

  • Controlled Addition Rate: The oxidant (e.g., hydrogen peroxide) must be added slowly and sub-surface to ensure it reacts immediately and locally, preventing accumulation. Use a calibrated dosing pump for precise control.[1]

  • Efficient Heat Exchange: A simple ice bath that works in the lab is insufficient for a 50 L reactor. You must use a jacketed reactor with a circulating cooling fluid (chiller). Ensure the heat transfer coefficient of your system is adequate for the expected heat evolution.

  • Reverse Addition: Consider adding the 2-ethylacrolein solution to the oxidant/catalyst mixture. This can sometimes help maintain a low concentration of the limiting reagent and better control the reaction rate.

  • Dilution: Increasing the solvent volume can act as a heat sink, though this may impact reaction kinetics and downstream processing costs (e.g., solvent removal).[2]

The key is to maintain the internal temperature below a critical threshold (e.g., <20°C during H₂O₂ addition) to prevent side reactions and ensure safety.[1]

Question: I'm observing inconsistent reaction rates and lower yields after scaling up. What could be the cause?

Answer: This is a classic mass transfer limitation problem. In the lab, vigorous magnetic stirring is often sufficient. At scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, causing inconsistent performance.

Troubleshooting Steps:

  • Agitation: Ensure your reactor is equipped with an appropriate overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) designed for the viscosity and geometry of your reaction. The goal is to achieve a homogenous mixture where the catalyst, reactants, and solvent are in constant contact.

  • Catalyst Distribution: If using a solid or heterogeneous catalyst, ensure it is well-suspended and not settling at the bottom of the reactor. Poor suspension starves the reaction of its catalyst.

  • Reagent Introduction: As mentioned, sub-surface addition of reagents is critical to ensure they are introduced into a well-mixed zone for immediate dispersion and reaction.

Below is a logical workflow for diagnosing yield issues.

Troubleshooting_Yield cluster_mixing Mixing Issues cluster_temp Thermal Issues cluster_chem Chemical Issues start Low Yield Observed During Scale-Up check_mixing Is mixing adequate? (No dead zones, good vortex) start->check_mixing check_temp Was temperature control maintained? check_mixing->check_temp Yes improve_agitation Improve Agitation: - Increase RPM - Change impeller type check_mixing->improve_agitation No check_purity Verify Starting Material Purity (GC/NMR) check_temp->check_purity Yes optimize_cooling Optimize Cooling: - Lower coolant temp - Increase flow rate check_temp->optimize_cooling No check_side_reactions Analyze Crude Mixture (GC-MS, LC-MS) check_purity->check_side_reactions Yes purify_sm Purify Starting Materials check_purity->purify_sm No adjust_stoichiometry Adjust Stoichiometry to suppress byproduct check_side_reactions->adjust_stoichiometry check_baffles Install Baffles in Reactor improve_agitation->check_baffles slow_addition Slow Reagent Addition Rate optimize_cooling->slow_addition

Caption: Troubleshooting workflow for low yield.

Section 2: Managing Polymerization and Side Reactions

The α,β-unsaturated nature of this compound makes it highly susceptible to polymerization, a problem that is exacerbated by the conditions of synthesis and purification.[3][4]

Question: I am experiencing premature polymerization in the reactor and during workup. How can I prevent this?

Answer: Uncontrolled polymerization is the most common failure mode when scaling up acrylate synthesis. It can turn your entire batch into an intractable solid. Prevention requires a multi-faceted approach:

  • Inhibitor Selection and Use: A polymerization inhibitor is mandatory. It works by scavenging free radicals that initiate polymerization.

    • Phenothiazine: Effective for high-temperature processes like distillation.

    • Butylated Hydroxytoluene (BHT): A good choice for the reaction phase itself.

    • Hydroquinone (HQ) / Monomethyl Ether of Hydroquinone (MEHQ): Very common, but require the presence of oxygen to be effective. This is a critical detail often missed.

  • Oxygen Control: For inhibitors like HQ or MEHQ, a gentle sparge of air or oxygen-containing gas (e.g., 5% O₂ in N₂) into the reaction mixture is necessary for the inhibitor to function. Conversely, radical polymerization can also be initiated by oxygen, so the amount must be carefully controlled. For other inhibitors, operating under an inert atmosphere (N₂ or Argon) is preferable to prevent peroxide formation.

  • Temperature Management: Keep the temperature as low as reasonably possible for both the reaction and workup. Every 10°C increase can double the rate of polymerization.

  • Metal Contamination: Avoid contact with metals like copper and nickel, which can catalyze polymerization.[4] Use glass-lined or stainless steel reactors where possible.

InhibitorTypical ConcentrationOperating TemperatureOxygen RequirementNotes
BHT 100-200 ppm< 100 °CNot requiredGood for reaction phase.
MEHQ 50-200 ppm< 120 °CRequired Very common, but needs O₂ to function.
Phenothiazine 200-500 ppm> 100 °CNot requiredExcellent for high-temp distillation.[5]

Question: Besides polymerization, what other side reactions should I be concerned with?

Answer: While polymerization is the primary concern, other side reactions can reduce yield and complicate purification:

  • Michael Addition: Nucleophiles (including water or alcohols used as solvents) can add across the double bond. This is often catalyzed by acid or base. Maintaining a neutral pH during workup is crucial to minimize this.[6][7]

  • Dimerization: Two molecules of acrylic acid can react to form a dimer, which is a common impurity in distillations.[6]

  • Over-oxidation: If reaction conditions are too harsh, cleavage of the C=C bond can occur, leading to smaller, more volatile impurities.

Section 3: Downstream Processing and Purification

Isolating high-purity this compound from the crude reaction mixture presents significant challenges at scale.

Question: My crude product is difficult to purify by vacuum distillation. I'm seeing polymerization in the reboiler and poor separation. What can I do?

Answer: Distillation is a high-temperature process that provides ideal conditions for polymerization. Scaling it up requires careful optimization.

Best Practices for Distillation:

  • Add an Inhibitor to the Reboiler: Always add a high-temperature inhibitor like phenothiazine directly to the material to be distilled.[5]

  • Use a Low-Residence-Time Still: Traditional large-pot distillation is risky. For larger scales, consider using a wiped-film evaporator or a short-path distillation unit. These minimize the time the product spends at high temperatures.

  • Optimize Vacuum and Temperature: The goal is to distill at the lowest possible temperature. Ensure your vacuum pump is properly sized and that there are no leaks in the system. A lower pressure directly translates to a lower boiling point.

  • Fractional Distillation: Effective separation from close-boiling impurities may require a column with packing material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates. However, this can also increase the risk of polymerization if not properly inhibited.

Question: How do I effectively remove the catalyst and aqueous impurities after the reaction?

Answer: A robust workup procedure is essential for a clean distillation. The typical process involves quenching, extraction, and drying.

  • Quenching: After the reaction is complete, any remaining oxidant (like H₂O₂) must be safely quenched. A slow, controlled addition of a reducing agent like an aqueous solution of sodium bisulfite is a standard method.[1]

  • Liquid-Liquid Extraction: The product needs to be separated from the aqueous phase containing the catalyst and salts.

    • Choose an appropriate organic solvent (e.g., diethyl ether, methyl tert-butyl ether) that has good solubility for your product and is easily separable from water.

    • Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large one to maximize recovery.[1]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[1]

This sequence ensures that the crude product entering the distillation unit is as clean and dry as possible, which is critical for a successful and safe purification.

Section 4: Protocols and Workflows

This section provides a detailed, self-validating protocol for the synthesis of 2-EAA and a visual workflow.

Experimental Protocol: Synthesis of this compound via Oxidation

This protocol is adapted from established laboratory procedures and is designed with scale-up considerations in mind.[1]

1. Reaction Setup:

  • In a 3-neck, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser (with N₂ inlet), and a dropping funnel, dissolve selenium dioxide (0.05 eq) in tert-butanol (10 volumes).

  • Begin stirring and circulate coolant through the reactor jacket to pre-cool the solution to 5-10°C.

2. Addition of Reactant:

  • To the cooled catalyst solution, add 2-ethylacrolein (1.0 eq) via the dropping funnel over 15-20 minutes. Ensure the temperature does not rise significantly.

3. Addition of Oxidant (Critical Step):

  • Cool the reaction mixture to below 10°C using the chiller.

  • Slowly add 90% hydrogen peroxide (1.5 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 20°C throughout the addition. This may take 1-2 hours at a larger scale. A rapid temperature rise indicates an unsafe accumulation of unreacted peroxide.

4. Reaction Monitoring:

  • After the addition is complete, remove the cooling and allow the mixture to warm to room temperature.

  • Let the reaction stir for 12 hours. Monitor the progress by TLC or GC by periodically taking small, quenched aliquots. The reaction is complete upon consumption of the starting aldehyde.

5. Work-up and Isolation:

  • Cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative peroxide test (using peroxide test strips) is obtained.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., MTBE, 10 volumes).

  • Extract the aqueous layer with the organic solvent (3 x 5 volumes).

  • Combine the organic layers and wash with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor (e.g., 150 ppm BHT).

6. Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk solvent.

  • The crude product can be purified by vacuum distillation. Add a high-temperature inhibitor (e.g., 200 ppm phenothiazine) to the distillation flask before heating. Collect the fraction boiling at the expected temperature/pressure for this compound (approx. 183-185°C at atmospheric pressure, lower under vacuum).[1]

The overall workflow is summarized in the diagram below.

Synthesis_Workflow cluster_reaction I. Reaction Phase cluster_workup II. Work-up Phase cluster_purification III. Purification Phase setup 1. Dissolve SeO₂ in tert-Butanol add_reactant 2. Add 2-Ethylacrolein setup->add_reactant add_oxidant 3. Add H₂O₂ (<20°C) add_reactant->add_oxidant react 4. Stir 12h at RT add_oxidant->react quench 5. Quench with NaHSO₃ react->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash with Brine & Dry extract->wash_dry concentrate 8. Concentrate (Rotovap) wash_dry->concentrate distill 9. Vacuum Distill (with inhibitor) concentrate->distill product Pure 2-EAA distill->product

Caption: Experimental workflow for 2-EAA synthesis.

Section 5: Safety and Handling at Scale

This compound and its precursors are hazardous materials. Handling them at scale requires strict adherence to safety protocols.

Question: What are the primary safety concerns when handling large quantities of this compound and its reagents?

Answer: The risks are significant and multiply at scale. Key hazards include:

  • Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[3][8] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.

  • Flammability: The precursors and solvents are often flammable.[1] Ensure all operations are conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources. Use intrinsically safe and grounded equipment to prevent static discharge.[8]

  • Toxicity: Reagents like 2-ethylacrolein and selenium dioxide are highly toxic if inhaled or swallowed.[1] Hydrogen peroxide at high concentrations (90%) is a powerful oxidizer that can cause severe burns and initiate fires upon contact with other materials.[1] All handling of these materials must be done with extreme care in a controlled environment.

  • Runaway Polymerization: As discussed, this is a major hazard. An uncontrolled polymerization in a sealed container can lead to a violent rupture due to pressure buildup.[9] Ensure reactors are equipped with pressure relief systems (bursting discs or relief valves).

Always have an updated Safety Data Sheet (SDS) for every chemical in the process and ensure all personnel are trained on the specific hazards and emergency procedures.[8][10]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylacrylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Ethylacrylic acid (2-EAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve optimal, reproducible results in your polymerization reactions.

Introduction: The Nuances of this compound Polymerization

Poly(this compound) (PEAA) is a fascinating polymer with pH-responsive properties, making it a valuable material in drug delivery systems. However, like many free-radical polymerizations, the synthesis of PEAA requires careful control of reaction conditions to achieve the desired molecular weight and polydispersity. This guide is structured to address the practical challenges you may face, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during your 2-EAA polymerization experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

You've assembled your reaction, but there's no sign of polymerization (e.g., no increase in viscosity or temperature).

Potential Causes & Solutions:

  • Inhibitor Presence: this compound is typically supplied with an inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[1] This inhibitor will scavenge the free radicals generated by your initiator, preventing the onset of polymerization.[2]

    • Solution: The inhibitor must be removed immediately before use. A common and effective method is to pass the monomer through a column of basic alumina.[3] Alternatively, vacuum distillation can be employed, but care must be taken to avoid polymerization at elevated temperatures.[1]

  • Inactive Initiator: The initiator may have degraded due to improper storage or age.

    • Solution: Use a fresh, properly stored initiator. Refer to the manufacturer's guidelines for storage conditions.

  • Insufficient Initiator Concentration or Inappropriate Initiator: The amount of initiator may be too low to overcome trace impurities or the inhibitor. The chosen initiator may also require a higher temperature to decompose and generate radicals.

    • Solution: Increase the initiator concentration slightly. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. Common initiators for acrylic acid polymerization include potassium persulfate, benzoyl peroxide, and 2,2'-azobis(isobutyronitrile) (AIBN).[4][5][6]

  • Presence of Oxygen: Oxygen can inhibit free-radical polymerization.

    • Solution: Deoxygenate your reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solvent and monomer before adding the initiator.[5] Maintain an inert atmosphere throughout the polymerization.

Issue 2: Uncontrolled, Rapid Polymerization (Runaway Reaction)

The reaction proceeds too quickly, often with a rapid increase in temperature and viscosity, potentially leading to a solid gel. This is a significant safety concern.

Potential Causes & Solutions:

  • Absence of Inhibitor in Monomer for Storage: If the inhibitor has been removed and the monomer is stored, especially at ambient temperature, it can polymerize spontaneously.

    • Solution: Only remove the inhibitor from the amount of monomer required for the immediate experiment.

  • Excessive Initiator Concentration: Too much initiator generates a high concentration of free radicals, leading to a very fast, exothermic reaction.[7]

    • Solution: Carefully calculate and weigh your initiator. Refer to established literature protocols for appropriate initiator-to-monomer ratios.

  • Poor Temperature Control: The exothermic nature of polymerization can lead to a rapid temperature increase, which in turn accelerates the initiator decomposition and polymerization rate, creating a dangerous feedback loop.[8]

    • Solution: Conduct the reaction in a vessel that allows for efficient heat dissipation, such as a round-bottom flask in a temperature-controlled oil or water bath. For larger-scale reactions, consider using a jacketed reactor with a cooling system.

  • High Monomer Concentration (Bulk Polymerization): Bulk polymerization, while simple, is prone to autoacceleration (the Trommsdorff-Norrish effect) due to the increasing viscosity, which hinders termination reactions.[9]

    • Solution: Consider switching to a solution polymerization method to better dissipate heat and control the reaction rate.[9]

Issue 3: Low Polymer Yield or Low Monomer Conversion

The polymerization proceeds but stops prematurely, resulting in a low yield of the desired polymer.

Potential Causes & Solutions:

  • Insufficient Initiator: The initiator may be fully consumed before all the monomer has reacted.

    • Solution: Increase the initiator concentration or perform a second addition of initiator later in the reaction.

  • Low Reaction Temperature or Insufficient Reaction Time: The temperature may not be high enough for efficient initiator decomposition, or the reaction may not have been allowed to proceed for a sufficient duration.[10]

    • Solution: Increase the reaction temperature, ensuring it is appropriate for your chosen initiator and solvent. Extend the reaction time. Monitoring monomer conversion over time using techniques like ¹H NMR or FTIR can help determine the optimal reaction duration.

  • Chain Transfer Reactions: The presence of chain transfer agents can terminate growing polymer chains, reducing the overall molecular weight and potentially the yield.[11] Solvents can sometimes act as chain transfer agents.

    • Solution: Choose a solvent with a low chain transfer constant. For example, while isopropanol can be used, it is known to be a chain transfer agent.[12] Water or acetone are other options.[5][10]

Issue 4: Polymer Has a Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

The resulting polymer consists of chains with a wide range of lengths, which may be undesirable for specific applications.

Potential Causes & Solutions:

  • High Initiator Concentration: A high concentration of initiating radicals can lead to the formation of many short polymer chains.

    • Solution: Reduce the initiator concentration.

  • Varying Reaction Temperature: Fluctuations in temperature can cause variations in the rate of initiation and propagation, leading to a broader molecular weight distribution.

    • Solution: Ensure stable and uniform temperature control throughout the reaction.

  • Chain Transfer Reactions: As mentioned previously, chain transfer agents can lead to the formation of shorter polymer chains, increasing the PDI.[11]

    • Solution: Select a solvent with a low chain transfer constant.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? this compound should be stored in a cool, dark place, typically between 2-8°C.[13] It is crucial to ensure the inhibitor is present during storage. If the monomer freezes (melting point is around 14°C for acrylic acid), the inhibitor can become unevenly distributed, with the solid phase being inhibitor-free. If frozen, the monomer should be carefully thawed and mixed to redistribute the inhibitor.

Q2: Is it always necessary to remove the inhibitor before polymerization? For controlled and reproducible polymerizations, it is highly recommended to remove the inhibitor.[2] The inhibitor will interfere with the initiation step, making it difficult to control the reaction kinetics and the final polymer properties.[1]

Q3: What are some common initiators for 2-EAA polymerization? Commonly used initiators are from the peroxide and azo families.[6][14]

  • Peroxides: Potassium persulfate (KPS) is often used in aqueous solutions.[4] Benzoyl peroxide (BPO) is suitable for organic solvents.[5]

  • Azo Compounds: 2,2'-Azobis(isobutyronitrile) (AIBN) is another common choice for polymerization in organic solvents.[12]

The choice of initiator will depend on the solvent and the desired reaction temperature.

Q4: What solvents are suitable for 2-EAA solution polymerization? The choice of solvent is critical for controlling the reaction and the properties of the final polymer.

  • Water: An excellent choice for creating water-soluble polymers and for its ability to dissipate heat.[10]

  • Acetone: A common organic solvent for acrylic polymerizations.[5]

  • Isopropanol: While used, it can act as a chain transfer agent, which can be a tool to control molecular weight but may also be an unwanted side reaction.[12][15]

Q5: How can I monitor the progress of my polymerization reaction? Several techniques can be used to monitor the disappearance of the monomer:

  • ¹H NMR Spectroscopy: The disappearance of the vinyl proton signals of the monomer can be quantified.

  • FTIR Spectroscopy: The decrease in the intensity of the C=C bond absorption peak can be monitored.[5]

  • Gravimetry: Periodically taking a small aliquot of the reaction mixture, precipitating the polymer, and weighing it can give an indication of the conversion.

Visualizing the Process

Experimental Workflow for 2-EAA Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis monomer_prep Monomer Preparation: Remove inhibitor from 2-EAA setup Assemble Reaction: Combine monomer and solvent under inert atmosphere monomer_prep->setup solvent_prep Solvent Preparation: Deoxygenate solvent solvent_prep->setup initiator_prep Initiator Preparation: Dissolve initiator in solvent initiation Add Initiator Solution initiator_prep->initiation heating Heat to Reaction Temperature setup->heating heating->initiation polymerization Polymerization: Maintain temperature and stir initiation->polymerization quenching Cool and Quench Reaction polymerization->quenching precipitation Precipitate Polymer in non-solvent quenching->precipitation drying Filter and Dry Polymer precipitation->drying characterization Characterize Polymer: (e.g., GPC, NMR, FTIR) drying->characterization G start Problem with Polymerization? no_initiation No Initiation? start->no_initiation runaway Runaway Reaction? start->runaway low_yield Low Yield? start->low_yield inhibitor Inhibitor Removed? no_initiation->inhibitor Yes initiator_conc Initiator Conc. Too High? runaway->initiator_conc Yes time_temp Time/Temp Sufficient? low_yield->time_temp Yes initiator_ok Initiator Active? inhibitor->initiator_ok Yes solution_inhibitor Solution: Remove inhibitor inhibitor->solution_inhibitor No deoxygenated System Deoxygenated? initiator_ok->deoxygenated Yes solution_initiator Solution: Use fresh initiator initiator_ok->solution_initiator No solution_deoxygenate Solution: Purge with inert gas deoxygenated->solution_deoxygenate No temp_control Poor Temp. Control? initiator_conc->temp_control No solution_conc Solution: Reduce initiator conc. initiator_conc->solution_conc Yes solution_temp Solution: Improve heat dissipation temp_control->solution_temp Yes chain_transfer Chain Transfer Agent Present? time_temp->chain_transfer Yes solution_time_temp Solution: Increase time/temp time_temp->solution_time_temp No solution_solvent Solution: Change solvent chain_transfer->solution_solvent Yes

References

Identifying and removing impurities in 2-Ethylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylacrylic Acid

A Guide for Researchers on the Identification and Removal of Common Impurities

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered during the handling and purification of this versatile monomer. This guide is structured in a question-and-answer format to directly address specific issues you may face in the lab, blending established protocols with the underlying chemical principles to empower your research.

Section 1: Common Impurities & Stability Issues

This section addresses the most frequently asked questions regarding the nature of impurities and the inherent instability of this compound.

Q1: What are the most common impurities I might find in my crude this compound, and where do they come from?

The impurity profile of your this compound is intrinsically linked to its synthetic route. Understanding the origin of these impurities is the first step toward selecting an appropriate purification strategy.

The most common synthesis involves the oxidation of 2-ethylacrolein.[1] Other routes, such as aldol condensation, also exist and will have different impurity profiles.[1] Based on prevalent synthetic methods, impurities can be categorized as follows:

Impurity CategorySpecific ExamplesLikely Source / Synthetic Origin
Unreacted Starting Materials 2-Ethylacrolein, Propanal, FormaldehydeIncomplete reaction during synthesis.[1]
Reaction By-products Acetic Acid, Formic Acid, Propionic Acid, BenzaldehydeSide reactions or over-oxidation during synthesis.[2][3]
Solvents tert-Butanol, Diethyl Ether, Toluene, AcetonitrileRemnants from the reaction medium or extraction/work-up steps.[1][2][4]
Water Water (H₂O)Introduced during aqueous work-up, absorption from the atmosphere, or as a reaction by-product.[2][5]
Oligomers/Dimers Dimer of this compound (e.g., β-acryloxypropionic acid)Dimerization can occur at elevated temperatures, especially if inhibitors are removed.[6][7]
Polymerization Inhibitors Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), PhenothiazineIntentionally added by manufacturers for stabilization during shipping and storage.[8][9]
Q2: My this compound is polymerizing during distillation/storage. What's causing this and how can I prevent it?

Uncontrolled polymerization is the most significant challenge when working with acrylic acids.[10] This is a free-radical process initiated by heat, light, or the presence of peroxides. The vinyl group in this compound is highly susceptible to radical attack, leading to chain formation.[11]

Causality and Prevention:

  • Heat: Thermal energy can initiate radical formation. Attempting to distill at atmospheric pressure (boiling point ~176 °C) will almost certainly lead to polymerization.[12]

    • Solution: Always perform distillations under reduced pressure (vacuum) to lower the boiling point.[8][13] Keep the reboiler/pot temperature below 90-100 °C.[6]

  • Absence of Inhibitor: Commercial this compound contains inhibitors like BHT to scavenge radicals. If you remove the inhibitor for a subsequent reaction, the purified acid becomes extremely prone to polymerization.

    • Solution: If you must store inhibitor-free acid, do so for the shortest possible time, at low temperatures (2-8 °C), and in the dark. For distillations, it is common practice to add a fresh, high-boiling point inhibitor (like hydroquinone or phenothiazine) to the distillation pot.[8]

  • Oxygen and Peroxides: While oxygen can act as an inhibitor at high concentrations, it can also form peroxides that act as initiators. It is a common misconception that a completely oxygen-free environment is safest.

    • Solution: A gentle stream of dry air or a mixture of 5-21% oxygen in nitrogen is often bubbled through the liquid during distillation. This helps replenish the inhibitor, which requires a small amount of oxygen to function effectively. Avoid using inert gases like pure nitrogen or argon unless you are certain your inhibitor system does not require oxygen.

Section 2: A Practical Guide to Impurity Identification

Effective purification begins with accurate identification and quantification of impurities. This section details the primary analytical techniques for creating a comprehensive impurity profile.

Q3: How do I set up an HPLC method to analyze the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and polar impurities like residual acids, starting materials, and oligomers. A reverse-phase method is typically successful.

Expert Insight: The key to retaining a polar molecule like this compound on a nonpolar C18 column is to suppress its ionization. By adding an acid (e.g., phosphoric acid) to the mobile phase, you shift the equilibrium of the carboxylic acid to its protonated, less polar form, thereby increasing its retention time.[4]

Step-by-Step HPLC Protocol:

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

  • Sample Preparation: Dissolve a known quantity of your this compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL.

  • Method Parameters:

ParameterRecommended SettingPurpose
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of acidic analytes.[4]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient See Table BelowTo separate compounds with varying polarities.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate.[15]
Column Temp. 30-40 °CImproves peak shape and reproducibility.[15]
Detector UV/DAD at 210 nmWavelength for detecting the α,β-unsaturated carbonyl chromophore.[4][15]
Injection Vol. 5-10 µLStandard injection volume.

Example HPLC Gradient Table:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.095%5%
10.05%95%
12.05%95%
12.195%5%
15.095%5%
  • Analysis: Run a blank (injection of mobile phase) first, followed by your sample. Impurities will typically elute at different retention times from the main this compound peak. Identification can be confirmed by running standards of suspected impurities.

Q4: When should I use GC-MS instead of HPLC for impurity analysis?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities. This is particularly useful for detecting residual solvents, unreacted volatile starting materials (like 2-ethylacrolein), and low-boiling point by-products.[16]

Choose GC-MS when you suspect the presence of:

  • Low-boiling solvents (diethyl ether, acetone, etc.).

  • Volatile starting materials (acrolein, propanal).[3]

  • Low molecular weight by-products.

Step-by-Step GC-MS Protocol:

  • Column Selection: A mid-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Sample Preparation: Dilute the sample in a volatile solvent not expected to be present as an impurity (e.g., dichloromethane or methanol).

  • GC Method Parameters:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1-1.5 mL/min.[16]

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 250-280 °C) to elute less volatile components. A typical ramp rate is 10-20 °C/min.[16]

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture fragments of common solvents and by-products.

  • Analysis: The resulting chromatogram separates components by their boiling point and column interaction. The mass spectrum of each peak can be compared against a library (e.g., NIST) for positive identification.

Section 3: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques.

Workflow for Impurity Identification & Removal

The following diagram outlines a logical workflow for tackling an impure sample of this compound.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Execution cluster_3 Phase 4: Validation Start Crude this compound Analysis Analytical Screening (HPLC, GC-MS, NMR) Start->Analysis ID Identify & Quantify Impurities Analysis->ID Decision Impurity Type? ID->Decision Volatile Volatile Impurities (Solvents, Aldehydes) Decision->Volatile Low BP NonVolatile Non-Volatile / Polar (Water, Acetic Acid, Dimers) Decision->NonVolatile High BP / Polar Inhibitor Inhibitor Removal Decision->Inhibitor Inhibitor Distill Vacuum Distillation Volatile->Distill Extract Aqueous Extraction / Recrystallization NonVolatile->Extract Column Alumina Column Inhibitor->Column FinalAnalysis Purity Check (Repeat Analysis) Distill->FinalAnalysis Extract->FinalAnalysis Column->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: General workflow for analysis and purification.

Q5: What is the standard procedure for purifying this compound by vacuum distillation?

Vacuum distillation is the most effective method for removing volatile impurities (like residual solvents) and non-volatile impurities (like oligomers, salts, and polymerization inhibitors) in a single step.[1]

Critical Principle: The goal is to lower the boiling point of the acid to a temperature where the rate of polymerization is negligible. Always ensure your glassware is free of contaminants that could initiate polymerization.

Step-by-Step Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. It is critical to have a vacuum-jacketed distillation head (Vigreux column) to prevent premature condensation.[8]

  • Inhibitor Addition: Add the crude this compound to the distillation flask. Add a fresh portion of a high-boiling polymerization inhibitor, such as hydroquinone (0.1-0.2 wt%) or phenothiazine.[8]

  • Introduce Air/O₂ Bleed: Connect a needle valve or a fine capillary to the system that allows a very slow bleed of dry air into the distillation flask. This is crucial for the inhibitor to function properly.

  • Apply Vacuum: Slowly and carefully apply vacuum. The liquid may begin to bubble vigorously as dissolved gases and highly volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin gently heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities like residual solvents and water. The head temperature will be low and unstable.

    • Main Fraction: As the head temperature stabilizes at the boiling point of this compound at that pressure (e.g., ~70 °C at 10 mmHg), switch to a new receiving flask to collect the pure product.

    • End Fraction: Stop the distillation before the pot goes to dryness. The residue will contain the high-boiling inhibitors, oligomers, and other non-volatile impurities.

  • Storage: The purified, inhibitor-free acid is highly active. Cool it immediately and either use it directly or add a fresh inhibitor (like BHT) for storage. Store at 2-8 °C in the dark.

Q6: How do I perform a recrystallization to purify this compound?

Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.[17][18] this compound is a solid at room temperature (melting point must be checked), making this a viable, though less common, method. For acids that are liquids at room temperature, cooling to low temperatures may induce crystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[18] Potential solvents could include water, petroleum ether, or mixtures thereof.[19] Conduct small-scale solubility tests to find the best solvent or solvent system.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.[17] Avoid adding excess solvent, as this will reduce your yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[20] The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them.[20] This step is critical to prevent the product from crystallizing prematurely on the filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[17]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry completely.

Q7: How can I remove the polymerization inhibitor before my reaction?

For many applications, such as controlled polymerizations, the presence of an inhibitor is undesirable.[13] A simple and effective method for removing phenolic inhibitors like BHT and hydroquinone is to pass the monomer through a short column of basic or neutral alumina.

Step-by-Step Inhibitor Removal Protocol:

  • Column Preparation: Place a small plug of glass wool at the bottom of a chromatography column or a large pipette. Fill the column with neutral or basic alumina. The amount should be roughly 10-20 times the weight of the inhibitor.

  • Elution: Add the this compound containing the inhibitor to the top of the column.

  • Collection: Allow the acid to pass through the alumina bed via gravity. The alumina will adsorb the phenolic inhibitor, and the purified, inhibitor-free acid will elute from the bottom.[13]

  • Immediate Use: This purified acid is now extremely susceptible to polymerization. It should be used immediately. Do not attempt to store it for extended periods without adding a different stabilizer.

References

Technical Support Center: Synthesis of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Ethylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

This compound is a valuable monomer and intermediate in the production of specialty polymers and pharmaceuticals. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield and purity. This guide provides a comprehensive overview of the most common synthetic methods, focusing on practical troubleshooting and yield improvement strategies.

Primary Synthesis Route: Oxidation of 2-Ethylacrolein

The direct oxidation of 2-ethylacrolein is an efficient and widely used method for preparing this compound. This process typically employs hydrogen peroxide as the oxidant in the presence of a selenium dioxide catalyst.

Reaction Mechanism

The reaction proceeds via a selenium-catalyzed oxidation. Selenium dioxide is first converted to a peroxyseleninic acid intermediate by hydrogen peroxide. This intermediate then selectively oxidizes the aldehyde functional group of 2-ethylacrolein to a carboxylic acid, while preserving the carbon-carbon double bond.

Oxidation of 2-Ethylacrolein cluster_0 Oxidation of 2-Ethylacrolein to this compound 2-Ethylacrolein H₂C=C(CH₂CH₃)CHO 2-Ethylacrylic_Acid H₂C=C(CH₂CH₃)COOH 2-Ethylacrolein->2-Ethylacrylic_Acid H₂O₂, SeO₂ (cat.) ____________________ tert-Butanol

Caption: Oxidation of 2-ethylacrolein to this compound.

Experimental Protocol

A reliable method for this synthesis is outlined below.[1]

Materials and Equipment:

  • 2-Ethylacrolein

  • Hydrogen peroxide (30% or 90%)

  • Selenium dioxide

  • tert-Butanol

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve selenium dioxide (5 mmol) in tert-butanol (100 mL).

  • Addition of Reactant: Add 2-ethylacrolein (100 mmol) to the solution.

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (150 mmol) dropwise over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite until a peroxide test is negative.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Quantitative Data
ParameterValue
Reactants
2-Ethylacrolein100 mmol
Hydrogen Peroxide (30%)150 mmol
Selenium Dioxide5 mmol
Reaction Conditions
Solventtert-Butanol
TemperatureRoom Temperature
Reaction Time12 hours
Product
Theoretical Yield10.01 g
Expected Actual Yield ~70-80%
Expected Mass~7.0 - 8.0 g
AppearanceColorless to pale yellow liquid

Note: The expected actual yield is an estimate. Actual yields may vary depending on specific reaction conditions and the purity of starting materials.[1]

Troubleshooting Guide: Oxidation of 2-Ethylacrolein

Troubleshooting_Oxidation cluster_Incomplete Causes & Solutions for Incomplete Reaction cluster_Side Causes & Solutions for Side Reactions cluster_Loss Causes & Solutions for Product Loss Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Work-up/Purification Low_Yield->Product_Loss Insufficient_Oxidant Insufficient Oxidant - Ensure correct stoichiometry of H₂O₂. Incomplete_Reaction->Insufficient_Oxidant Low_Catalyst_Activity Low Catalyst Activity - Use fresh, high-purity SeO₂. Incomplete_Reaction->Low_Catalyst_Activity Low_Reaction_Temp Low Reaction Temperature - Ensure reaction is at room temp after initial cooling. Incomplete_Reaction->Low_Reaction_Temp Short_Reaction_Time Insufficient Reaction Time - Monitor with TLC and extend time if needed. Incomplete_Reaction->Short_Reaction_Time Polymerization Polymerization of 2-Ethylacrolein - Add a radical inhibitor (e.g., BHT). - Maintain low temperature during H₂O₂ addition. Side_Reactions->Polymerization Over-oxidation Over-oxidation/C-C Bond Cleavage - Avoid excess H₂O₂. - Maintain strict temperature control. Side_Reactions->Over-oxidation Epoxidation Epoxidation of the Double Bond - Control oxidant addition rate and temperature. Side_Reactions->Epoxidation Incomplete_Extraction Incomplete Extraction - Perform multiple extractions with diethyl ether. Product_Loss->Incomplete_Extraction Volatility Product Volatility - Use a rotary evaporator with care. - Consider vacuum distillation for purification. Product_Loss->Volatility

Caption: Troubleshooting common issues in the oxidation of 2-ethylacrolein.

Alternative Synthetic Routes

While the oxidation of 2-ethylacrolein is a primary method, other synthetic strategies can be employed based on the availability of starting materials and the desired scale of synthesis.

Aldol Condensation Route

This route involves the reaction of propanal with formaldehyde, followed by the oxidation of the intermediate aldehyde.

Reaction Mechanism: The synthesis begins with a base-catalyzed aldol condensation between propanal and formaldehyde to form 2-ethylacrolein. The in-situ generated 2-ethylacrolein is then oxidized to this compound.

Aldol_Condensation_Route cluster_1 Aldol Condensation of Propanal and Formaldehyde cluster_2 Oxidation to this compound Propanal CH₃CH₂CHO 2-Ethylacrolein H₂C=C(CH₂CH₃)CHO Propanal->2-Ethylacrolein Base (e.g., NaOH) ____________________ H₂O Formaldehyde HCHO Formaldehyde->2-Ethylacrolein Intermediate H₂C=C(CH₂CH₃)CHO Final_Product H₂C=C(CH₂CH₃)COOH Intermediate->Final_Product Oxidant (e.g., H₂O₂) ____________________ Catalyst

Caption: Aldol condensation route to this compound.

Challenges and Troubleshooting:

  • Self-condensation of Propanal: Propanal can undergo self-aldol condensation, reducing the yield of the desired product.

    • Solution: Use a slow addition of propanal to the reaction mixture containing formaldehyde and the base catalyst. Maintain a low reaction temperature.

  • Low Yield in Oxidation Step: The oxidation of the intermediate 2-ethylacrolein can be challenging.

    • Solution: Follow the optimized conditions for the oxidation of 2-ethylacrolein as described in the primary synthesis route.

Diethyl Malonate Route (Knoevenagel Condensation)

This method involves the alkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation. A variation involves the Knoevenagel condensation of diethyl malonate with formaldehyde.

Reaction Mechanism: The Knoevenagel condensation of diethyl malonate with formaldehyde, catalyzed by a weak base, yields diethyl ethylidenemalonate. Subsequent hydrolysis and decarboxylation produce this compound.[2][3][4]

Diethyl_Malonate_Route cluster_3 Knoevenagel Condensation cluster_4 Hydrolysis and Decarboxylation Diethyl_Malonate CH₂(COOEt)₂ Intermediate_Ester H₂C=C(COOEt)₂ Diethyl_Malonate->Intermediate_Ester Weak Base (e.g., Piperidine) ____________________ Heat Formaldehyde HCHO Formaldehyde->Intermediate_Ester Ester H₂C=C(COOEt)₂ Acid H₂C=C(CH₂CH₃)COOH Ester->Acid 1. H₃O⁺, Heat 2. -CO₂

Caption: Diethyl malonate route to this compound.

Challenges and Troubleshooting:

  • Slow Reaction Rate: The Knoevenagel condensation can be slow.

    • Solution: Use an effective catalyst, such as piperidine or an immobilized enzyme, and consider azeotropic removal of water to drive the reaction to completion.[2][3]

  • Incomplete Decarboxylation: The final decarboxylation step may not go to completion.

    • Solution: Ensure sufficient heating and acidic conditions during this step. Monitor the reaction for the cessation of CO₂ evolution.

Purification and Impurity Profiling

Regardless of the synthetic route, purification of this compound is crucial. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvent.

Common Purification Techniques:

  • Vacuum Distillation: Effective for separating this compound from less volatile impurities.

  • Column Chromatography: Useful for removing impurities with similar boiling points. Silica gel is a common stationary phase.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized, recrystallization can be a powerful purification method.

Impurity Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any impurities present. The proton NMR spectrum of this compound will show characteristic signals for the vinyl, ethyl, and carboxylic acid protons.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound from the oxidation of 2-ethylacrolein is consistently below 50%. What are the most likely causes?

A1: Several factors could be contributing to low yield. The most common culprits are the polymerization of the starting material, incomplete reaction, and product loss during work-up. Ensure that an inhibitor is present in your 2-ethylacrolein, strictly control the temperature during the addition of hydrogen peroxide, and verify the quality and stoichiometry of your reagents. Also, be meticulous during the extraction and purification steps to minimize product loss.

Q2: I am observing the formation of a viscous polymer in my oxidation reaction. How can I prevent this?

A2: Polymerization of 2-ethylacrolein is a frequent side reaction.[5] To mitigate this, ensure your starting material contains a radical inhibitor like hydroquinone or BHT. Running the reaction at a lower temperature, especially during the initial exothermic addition of the oxidant, can also significantly reduce polymerization. Additionally, using degassed solvents to remove oxygen can help.[5]

Q3: Can I use a different oxidant instead of hydrogen peroxide for the oxidation of 2-ethylacrolein?

A3: While hydrogen peroxide is a common and relatively "green" oxidant, other oxidizing agents can be used. However, they may be less selective and could lead to the formation of different byproducts. The combination of hydrogen peroxide and a selenium dioxide catalyst is well-established for its selectivity in oxidizing α,β-unsaturated aldehydes.

Q4: In the Aldol condensation route, what is the best way to control the reaction between propanal and formaldehyde?

A4: The key is to control the relative concentrations and the rate of reaction. A slow, controlled addition of propanal to a mixture of formaldehyde and the base catalyst is recommended. This minimizes the concentration of propanal available for self-condensation. Maintaining a low reaction temperature will also help to control the reaction rate and improve selectivity.

Q5: For the Diethyl Malonate route, what are the key parameters for a successful Knoevenagel condensation?

A5: The choice of catalyst and the removal of water are critical. A weak base like piperidine is often used to avoid self-condensation of the aldehyde.[4] The reaction is an equilibrium, so removing the water that is formed, for instance by azeotropic distillation with a suitable solvent, will drive the reaction towards the product.[2]

References

Preventing premature polymerization of 2-Ethylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Polymerization

Welcome to the Technical Support Center for 2-Ethylacrylic acid. This guide, designed by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice to help you successfully and safely handle this compound in your experiments. We understand that preventing premature polymerization is critical for experimental success and laboratory safety. This resource is structured to provide clear, actionable answers to common challenges.

Troubleshooting Guide: Diagnosing and Resolving Premature Polymerization

Unexpected polymerization can compromise your experiments and pose a safety risk. If you are experiencing premature polymerization of this compound, use the following diagnostic workflow to identify and rectify the root cause.

Workflow: Investigating Premature Polymerization

G start START: Unexpected Polymerization Observed (e.g., increased viscosity, solidification) check_storage 1. Review Storage Conditions start->check_storage temp_check Was the material stored at the recommended temperature (e.g., refrigerated, not frozen)? check_storage->temp_check light_check Was it protected from light and heat sources? temp_check->light_check Yes improper_storage Root Cause: Improper Storage Conditions temp_check->improper_storage No atmosphere_check Was the container sealed under an inert gas (e.g., N2, Ar)? light_check->atmosphere_check Yes light_check->improper_storage No check_handling 2. Examine Handling & Experimental Setup atmosphere_check->check_handling No inert_gas_issue Root Cause: Inhibitor Deactivation (Lack of Oxygen) atmosphere_check->inert_gas_issue Yes contamination_check Could contaminants have been introduced? (e.g., incompatible materials, bases, oxidizing agents, moisture) check_handling->contamination_check temp_excursion_check Did the reaction or process involve excessive heating? contamination_check->temp_excursion_check No contamination_issue Root Cause: Contamination contamination_check->contamination_issue Yes check_inhibitor 3. Assess Inhibitor Status temp_excursion_check->check_inhibitor No thermal_issue Root Cause: Thermally Induced Polymerization temp_excursion_check->thermal_issue Yes age_check Is the material old or near its expiration date? check_inhibitor->age_check oxygen_check Was the material repeatedly opened, or stored for a long time after opening? age_check->oxygen_check No inhibitor_depletion Root Cause: Inhibitor Depletion age_check->inhibitor_depletion Yes oxygen_check->inhibitor_depletion Yes solution_storage Solution: - Store in a cool, dark place. - Avoid freezing. - Follow SDS recommendations. improper_storage->solution_storage solution_atmosphere Solution: - Store under air, not inert gas. - Ensure headspace has oxygen. - Do not sparge with inert gas. inert_gas_issue->solution_atmosphere solution_contamination Solution: - Use clean, compatible equipment (glass, stainless steel). - Avoid strong acids, bases, and oxidizers. contamination_issue->solution_contamination solution_thermal Solution: - Maintain low process temperatures. - Avoid local hot spots. - Ensure adequate heat dissipation. thermal_issue->solution_thermal solution_inhibitor Solution: - Check expiration dates. - Use fresh material. - Monitor inhibitor levels for critical applications. inhibitor_depletion->solution_inhibitor

Caption: Troubleshooting workflow for premature polymerization.

Troubleshooting Q&A

Q: I've observed that my this compound has become viscous or solidified. What is the first thing I should check?

A: The first step is to review your storage conditions immediately. This compound is sensitive to heat and light, both of which can initiate polymerization.[1][2] It should be stored in a cool, dark, and well-ventilated area.[3] Storing at elevated temperatures significantly increases the risk of a hazardous, exothermic polymerization.[4] Also, be aware that freezing the monomer can be just as dangerous. As acrylic acid freezes (solidifies below 14°C), the inhibitor can become unevenly distributed, concentrating in the remaining liquid.[2] This leaves portions of the crystalline monomer with little to no protection upon thawing.

Q: My this compound is stored in a refrigerator and away from light, but it still polymerized. What's the next step?

A: Next, examine your handling procedures and the experimental environment. A critical, and often misunderstood, factor is the storage atmosphere. Inhibitors like Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), commonly used for acrylic monomers, require the presence of dissolved oxygen to function effectively.[2][5][6] If you have stored the monomer under an inert atmosphere (like nitrogen or argon) to prevent oxidation, you have inadvertently deactivated the inhibitor, creating conditions ripe for polymerization.[2] The container's headspace should contain air.

Q: I've confirmed my storage conditions and atmosphere are correct. Could something in my experiment be the cause?

A: Absolutely. Contamination is a frequent trigger for premature polymerization. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[2][3][7] Contact with these substances can initiate a rapid polymerization. Ensure that all labware (reactors, flasks, transfer lines) is scrupulously clean and made of compatible materials such as glass, stainless steel, or aluminum.[3] Avoid materials like copper or nickel, which can act as catalysts.[3] Even seemingly minor contamination from basic residues on glassware can be sufficient to start the reaction.[8]

Q: What if the polymerization only occurs when I heat my reaction?

A: This indicates thermally induced polymerization. While some heat is often necessary for reactions, acrylic monomers are susceptible to polymerization at elevated temperatures.[9] The reaction is exothermic, meaning it releases heat, which can further accelerate the polymerization rate, potentially leading to a dangerous runaway reaction.[10] Ensure your process has adequate temperature control and heat dissipation. Avoid localized hot spots, for example, by using a well-stirred oil bath rather than a heating mantle.

Q: I've ruled out other causes. Could the product itself be the issue?

A: Yes, the inhibitor present in the this compound is consumed over time. If the product is old or has been stored for an extended period, especially after being opened, the inhibitor concentration may have dropped to an ineffective level. Commercial this compound is supplied with an inhibitor like BHT (typically 150 ppm) to ensure stability during shipping and storage. Always check the expiration date and use the freshest material possible for your experiments.

Frequently Asked Questions (FAQs)

Q1: How do inhibitors like BHT and MEHQ work to prevent polymerization?

A1: Inhibitors are radical scavengers. The polymerization of acrylic monomers proceeds via a free-radical chain-growth mechanism.[11][12] This process is initiated by stray radicals that can be formed by heat, light, or contaminants. Inhibitors like BHT and MEHQ intercept these initiating radicals, reacting with them to form stable, non-reactive species that are incapable of propagating the polymerization chain.[5][6] This effectively stops polymerization before it can begin.

Q2: Why is oxygen necessary for some inhibitors to work?

A2: The role of oxygen is crucial and synergistic, particularly for phenolic inhibitors like MEHQ.[5] Oxygen itself is a potent polymerization inhibitor. It reacts with the initial carbon-centered radicals to form peroxy radicals.[5][13] These peroxy radicals are much less reactive and less likely to add to another monomer molecule. The phenolic inhibitor (like MEHQ) then reacts with these peroxy radicals, regenerating the inhibitor and terminating the radical chain.[6] Without oxygen, the effectiveness of MEHQ is significantly reduced.[5]

Q3: What are the ideal storage conditions for this compound?

A3: Ideal storage involves a multi-faceted approach to maintain stability. The key parameters are summarized in the table below. The guiding principle is to prevent the introduction of energy (heat, light) or chemical species (contaminants) that can generate radicals, while ensuring the inhibitor system remains active.

ParameterRecommendationRationale
Temperature Store in a cool place, often refrigerated. Avoid freezing.[2][4]Minimizes thermally-induced radical formation. Freezing can cause inhibitor separation, creating unstabilized zones.[2]
Atmosphere Store under air. DO NOT store under an inert atmosphere.[2]Oxygen is required for common inhibitors (BHT, MEHQ) to function effectively.[5][6]
Light Store in an opaque or amber container, away from direct sunlight.[2][3]UV light can provide the energy to initiate radical formation.
Container Tightly sealed, compatible materials (glass, stainless steel, aluminum, polyethylene-lined).[3]Prevents contamination from air, moisture, and incompatible materials.
Purity Use high-purity monomer free from contaminants.Impurities can act as initiators or catalysts for polymerization.

Q4: What are the visible signs of instability in this compound?

A4: Regular visual inspection of your monomer is a good laboratory practice. Signs of instability include a noticeable increase in viscosity, the liquid turning hazy or cloudy, or the formation of solid polymer precipitates.[4] If you observe any of these changes, it is a strong indication that polymerization has begun and the material should be handled with extreme caution and disposed of according to your institution's safety protocols.

Q5: What should I do if I suspect a runaway polymerization is occurring in my reactor?

A5: A runaway polymerization is a serious safety hazard due to the rapid increase in temperature and pressure. If you suspect this is happening (e.g., a rapid, uncontrolled temperature spike), evacuate the immediate area and follow your laboratory's emergency procedures. Do not attempt to cool a large, runaway reaction, as this could lead to thermal shock and vessel failure. Alert your institution's safety officer immediately.

Best Practices for Handling this compound

  • Review the SDS: Always read the Safety Data Sheet (SDS) provided by the manufacturer before use.[1][7] It contains critical information on hazards, handling, and storage.

  • Use Compatible Equipment: Ensure all wetted parts of your apparatus (flasks, stirrers, tubing, needles) are made of compatible materials like glass, stainless steel, or PTFE. Avoid copper, brass, and rubber.[3]

  • Work in a Ventilated Area: Handle this compound in a well-ventilated fume hood. The monomer is corrosive and can cause severe skin burns and eye damage.[14][15]

  • Maintain Cool Temperatures: If your experiment requires heating, do so cautiously with a system that provides precise temperature control. Pre-warm the reaction solvent before adding the monomer to avoid thermal shock.

  • Do Not Purge with Inert Gas: Unless your specific polymerization protocol requires the removal of the inhibitor and oxygen, do not sparge or blanket the monomer with inert gas during storage or handling. This will deactivate the inhibitor system.[2]

  • Check Inhibitor Levels: For long-term storage or highly sensitive applications, it may be necessary to periodically check the inhibitor concentration using analytical methods like HPLC.[16]

References

Technical Support Center: Synthesis of 2-Methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylenebutanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic protocols.

Introduction: The Challenge of Synthesizing 2-Methylenebutanoic Acid

2-Methylenebutanoic acid is a valuable α,β-unsaturated carboxylic acid, serving as a versatile building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals. However, its synthesis is often plagued by a variety of side reactions, primarily due to the high reactivity of the conjugated system and the acidic nature of the product. The most prevalent issue is the propensity of the product to undergo polymerization, but other side reactions such as isomerizations and self-condensation of starting materials can also significantly reduce the yield and purity of the desired product. This guide will walk you through the most common synthetic routes and provide practical, field-tested advice to help you navigate these challenges.

General Troubleshooting: The Pervasive Problem of Polymerization

One of the most common and frustrating issues in the synthesis of 2-methylenebutanoic acid is the spontaneous polymerization of the product. This can manifest as a sudden increase in viscosity, the formation of a gelatinous mass, or even a solid block of polymer in your reaction vessel.

Question: My reaction mixture turned into a solid polymer. What happened, and how can I prevent this?

Answer:

The conjugated double bond in 2-methylenebutanoic acid makes it highly susceptible to free-radical or base-catalyzed polymerization. This is especially true under conditions of elevated temperature or in the presence of radical initiators (like peroxides, which can be present as impurities in ethers).

Root Cause Analysis and Prevention Strategy:

  • Radical Polymerization: This is often initiated by trace impurities or exposure to air (oxygen) at elevated temperatures.

    • Solution: The most effective preventative measure is the addition of a radical inhibitor to the reaction mixture.

InhibitorTypical ConcentrationNotes
Hydroquinone100-500 ppmA very common and effective inhibitor.
Butylated hydroxytoluene (BHT)200-1000 ppmAlso acts as an antioxidant.
Phenothiazine100-500 ppmEffective at higher temperatures.
  • Anionic Polymerization: Strong bases can initiate the polymerization of α,β-unsaturated carbonyl compounds.

    • Solution: When using a base as a catalyst (e.g., in Knoevenagel or Aldol-type condensations), it is crucial to use a weak, non-nucleophilic base and to maintain careful temperature control.

Experimental Protocol: Implementing Polymerization Inhibition

  • Step 1: Before starting your reaction, add the chosen inhibitor to your solvent or one of your starting materials.

  • Step 2: Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially if heating is required. This minimizes the presence of oxygen, which can promote radical formation.

  • Step 3: Control the reaction temperature carefully. Use an oil bath or a temperature-controlled mantle to avoid localized overheating.

  • Step 4: Upon completion of the reaction, consider adding a small amount of inhibitor to the crude product before purification, especially if distillation is the chosen method.

Method-Specific Troubleshooting Guides

Knoevenagel Condensation Route

The Knoevenagel condensation is a popular method for synthesizing α,β-unsaturated carboxylic acids. For 2-methylenebutanoic acid, this typically involves the reaction of propanal with malonic acid or its monoester, followed by decarboxylation. The Doebner modification, which uses pyridine as both a solvent and a catalyst, is a common variant.[1]

Question: I am getting a low yield of 2-methylenebutanoic acid, and I see a significant amount of a higher molecular weight byproduct. What is going on?

Answer:

A common side reaction in the Knoevenagel condensation is the Michael addition of the enolate of malonic acid (or the product) to the newly formed α,β-unsaturated product. This leads to the formation of a 1,3-dicarboxylic acid adduct, which reduces the yield of your desired product.

Michael_Addition Propanal Propanal Product 2-Methylenebutanoic Acid Propanal->Product Knoevenagel Condensation Malonic_Acid Malonic Acid Malonic_Acid->Product Enolate Malonic Acid Enolate Malonic_Acid->Enolate Base Side_Product Michael Adduct Product->Side_Product Michael Addition Enolate->Side_Product

Figure 1: Side Reaction in Knoevenagel Condensation

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of propanal relative to malonic acid. This ensures that the malonic acid enolate is more likely to react with the starting aldehyde than with the product.

  • Slow Addition: Add the propanal slowly to the reaction mixture containing malonic acid and the catalyst. This keeps the concentration of the product low at any given time, minimizing the rate of the Michael addition.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the Michael addition.

Question: My decarboxylation step is incomplete, leaving me with 2-ethylidenemalonic acid. How can I drive the reaction to completion?

Answer:

Incomplete decarboxylation is often an issue of insufficient temperature or reaction time.

Troubleshooting Steps:

  • Increase Temperature: After the initial condensation, slowly increase the temperature of the reaction mixture to the reflux temperature of the solvent (e.g., pyridine) to drive off CO2.[1]

  • Use a Higher-Boiling Solvent: If using a lower-boiling solvent, consider switching to a higher-boiling one like DMF or toluene for the decarboxylation step.

  • Monitor CO2 Evolution: You can monitor the progress of the decarboxylation by observing the evolution of CO2 gas. The reaction is complete when gas evolution ceases.

Reformatsky Reaction Route

The Reformatsky reaction provides another route to α,β-unsaturated acids, typically by reacting an α-halo ester with a carbonyl compound in the presence of zinc, followed by dehydration.[2][3] For 2-methylenebutanoic acid, this would likely involve the reaction of an α-bromo propionate ester with formaldehyde, followed by dehydration and hydrolysis.

Question: My Reformatsky reaction is not initiating, or the yield of the β-hydroxy ester is very low. What could be the problem?

Answer:

The most critical factor in a successful Reformatsky reaction is the activation of the zinc metal.[4] A layer of zinc oxide on the surface of the metal can prevent the oxidative insertion into the carbon-halogen bond.

Troubleshooting Steps:

  • Zinc Activation: Before starting the reaction, activate the zinc.

    • Method 1: Acid Wash: Briefly wash the zinc dust with dilute HCl, followed by washes with water, ethanol, and ether, and then dry it under vacuum.

    • Method 2: Iodine: Add a small crystal of iodine to the reaction flask with the zinc. The iodine will etch the surface of the zinc, exposing a fresh, reactive surface.

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvents are anhydrous. Water will react with the organozinc reagent and quench the reaction.

  • Initiation: A gentle warming of the reaction mixture is often necessary to initiate the reaction. You can also use a sonicator to help initiate the reaction.

Troubleshooting_Workflow Start Start Problem Low Yield in Reformatsky Reaction Start->Problem Check_Zinc Was Zinc Activated? Problem->Check_Zinc Activate_Zinc Activate Zinc (e.g., with I2 or HCl wash) Check_Zinc->Activate_Zinc No Check_Conditions Were Conditions Anhydrous? Check_Zinc->Check_Conditions Yes Activate_Zinc->Check_Conditions Dry_Glassware Oven-dry glassware Use anhydrous solvents Check_Conditions->Dry_Glassware No Check_Initiation Was Reaction Initiated? Check_Conditions->Check_Initiation Yes Dry_Glassware->Check_Initiation Initiate_Reaction Gentle heating or sonication Check_Initiation->Initiate_Reaction No Failure Re-evaluate Reagents Check_Initiation->Failure Yes, but still no reaction Success Reaction Proceeds Initiate_Reaction->Success

Figure 2: Troubleshooting Workflow for the Reformatsky Reaction

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 2-methylenebutanoic acid?

A1: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Distillation: Vacuum distillation is often the most effective method for removing non-volatile impurities and unreacted starting materials. It is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an excellent method for achieving high purity.

  • Column Chromatography: For small-scale reactions or for removing impurities with similar boiling points, silica gel chromatography can be used. A non-polar eluent system is typically required.

Q2: Which analytical techniques are most useful for identifying side products?

A2: A combination of techniques is usually best.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying the structure of the product and impurities. The vinylic protons of 2-methylenebutanoic acid will have characteristic chemical shifts. The presence of unexpected signals can help identify side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and identifying them by their mass spectra. It can help you identify unreacted starting materials, isomeric byproducts, and products of self-condensation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch, and a C=C stretch.

Q3: Are there any particular safety concerns I should be aware of?

A3: Yes, several.

  • Reagents: Many of the reagents used, such as propanal, α-bromoesters, and strong bases, are corrosive, flammable, and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Some of these reactions can be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath on standby.

  • Product: 2-Methylenebutanoic acid is a carboxylic acid and is likely to be corrosive and irritating. Handle it with care.

References

Technical Support Center: Esterification of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the esterification of 2-ethylacrylic acid, a common yet challenging reaction for many researchers. The unique structure of this α,β-unsaturated carboxylic acid presents specific hurdles, primarily its high propensity for polymerization. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Spontaneous Polymerization

Q: My reaction mixture became viscous or solidified completely upon heating. What happened and how can I prevent this?

A: You have encountered the most significant challenge in the esterification of this compound: radical polymerization. The conjugated double bond in the acrylic system is highly susceptible to polymerization, especially under the acidic and heated conditions required for esterification.[1] This process can be rapid and exothermic, leading to a complete loss of the experiment.

Root Cause Analysis:

  • Radical Initiation: Trace impurities, atmospheric oxygen, or high temperatures can generate free radicals. These radicals initiate a chain reaction by attacking the double bond of the this compound or its ester, leading to the formation of long-chain polymers.

  • Insufficient Inhibition: The concentration of the polymerization inhibitor may be too low to quench the radicals as they form. Commercial this compound is often supplied with an inhibitor like 4-methoxyphenol (MEHQ), but its effectiveness can diminish over time or be insufficient for prolonged heating.[2]

Solutions & Preventative Measures:

  • Add a Polymerization Inhibitor: Before starting the reaction, add an appropriate radical scavenger. The choice and concentration are critical. Phenothiazine or hydroquinone are highly effective for liquid-phase reactions at elevated temperatures.

  • Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before and during the reaction. This minimizes the presence of oxygen, a key initiator of radical formation.

  • Control Reaction Temperature: Avoid excessive temperatures. While higher temperatures increase the esterification rate, they also dramatically accelerate polymerization. Find the minimum temperature required for a reasonable reaction rate.[3]

  • Ensure Inhibitor Distribution: Especially in later stages like distillation, ensure the inhibitor is present in both the liquid and vapor phases to prevent polymerization in the condenser.[1]

Table 1: Common Polymerization Inhibitors for Acrylic Esterification

Inhibitor Typical Concentration Mechanism of Action Notes
Hydroquinone (HQ) 200 - 1000 ppm Radical scavenger; effective in the presence of oxygen. Can sublime during distillation; ensure adequate presence in all parts of the apparatus.[4]
4-Methoxyphenol (MEHQ) 200 - 500 ppm Radical scavenger; requires oxygen to be effective. Common shipping inhibitor; may need to be supplemented for reaction conditions.[2]
Phenothiazine (PTZ) 200 - 1000 ppm Highly effective radical scavenger at higher temperatures; does not require oxygen. Excellent choice for the reaction and subsequent distillation stages.

| N-Oxyl Compounds (e.g., TEMPO) | 100 - 500 ppm | Potent radical scavengers. | Often used in combination with other inhibitors for synergistic effects.[5][6] |

Issue 2: Low Conversion & Poor Yield

Q: My reaction has been refluxing for an extended period, but analysis (GC/NMR) shows a low conversion of the starting acid. Why is my yield so low?

A: This is a classic equilibrium problem characteristic of Fischer-Speier esterification. The reaction between a carboxylic acid and an alcohol is reversible.[7][8][9] As the reaction proceeds, water is formed as a byproduct. This water can hydrolyze the newly formed ester, converting it back into the starting materials and preventing the reaction from reaching completion.[10][11]

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Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products Acid This compound Ester 2-Ethylacrylic Ester Acid->Ester Esterification (k₁) H⁺ Catalyst Alcohol Alcohol Alcohol->Ester Esterification (k₁) H⁺ Catalyst Ester->Acid Hydrolysis (k₋₁) H⁺ Catalyst Ester->Alcohol Hydrolysis (k₋₁) H⁺ Catalyst Water Water Equilibrium Reaction Equilibrium LeChatelier To ↑ Yield: • Increase [Alcohol] • Remove [Water]

Caption: Fischer Esterification Equilibrium Diagram.

Solutions based on Le Châtelier's Principle:

  • Use an Excess of a Reactant: The most common strategy is to use a large excess of the alcohol (e.g., 3-10 molar equivalents).[3][10] This drives the equilibrium towards the product side. In many cases, the alcohol can even serve as the reaction solvent.[3]

  • Remove Water as it Forms: This is the most effective method to achieve high conversion.

    • Dean-Stark Apparatus: If using a solvent that forms a low-boiling azeotrope with water (like toluene or hexane), a Dean-Stark trap will physically separate and remove the water from the reaction mixture as it is formed.[3][8][12]

    • Drying Agents: Adding a drying agent like molecular sieves to the reaction can sequester the water byproduct.[3][8][12]

Q: The reaction is extremely slow, even with heat. What could be the cause?

A: A slow reaction rate typically points to an issue with the catalyst or reaction temperature. [3]

Root Cause Analysis & Solutions:

  • Catalyst Inactivity/Insufficiency:

    • Cause: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, have absorbed atmospheric moisture, or be used in too low a concentration.[3] Homogeneous catalysts are typically used at 1-5 mol%.[3]

    • Solution: Use a fresh, anhydrous acid catalyst and ensure an adequate catalytic amount. Consider using a stronger acid catalyst if kinetics are particularly sluggish. Both homogeneous (H₂SO₄, HCl, p-TsOH) and heterogeneous (ion-exchange resins, sulfated zirconia) catalysts are effective.[13][14] Homogeneous catalysts are often more active but require a neutralization step during workup, while heterogeneous catalysts can be filtered off, simplifying purification.[13][14][15]

  • Insufficient Temperature:

    • Cause: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Increase the temperature to achieve a steady reflux, but be mindful of the increased risk of polymerization and potential side reactions like ether formation from the alcohol.[3][16]

Issue 3: Product Purification & Side Reactions

Q: How do I effectively purify my crude product after the reaction?

A: A multi-step workup is required to remove unreacted starting materials, the acid catalyst, water, and the inhibitor.

Standard Purification Protocol:

  • Cool the Reaction: Allow the mixture to cool to room temperature.

  • Dilute: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate extraction.

  • Neutralize/Wash: Transfer the mixture to a separatory funnel and wash with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.[17] This crucial step removes the acid catalyst and any unreacted this compound.[17] Follow with a wash using brine (saturated NaCl solution) to break up emulsions and remove bulk water.[18]

  • Dry: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]

  • Concentrate & Distill: Filter off the drying agent and remove the solvent using a rotary evaporator.[18] The final purification is typically achieved by vacuum distillation. It is critical to add a fresh amount of a high-temperature polymerization inhibitor (like phenothiazine) to the distillation flask to prevent polymerization during this final heating step.

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Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Workup Phase start Start Esterification reaction Reaction Underway start->reaction check_polymer Observe Mixture reaction->check_polymer polymer Problem: Mixture Solidified check_polymer->polymer Yes check_yield Check Conversion (GC/NMR) check_polymer->check_yield No, liquid solution_polymer Solution: • Add Inhibitor • Use Inert Gas • Control Temp polymer->solution_polymer low_yield Problem: Low Yield check_yield->low_yield < 95% high_yield High Conversion check_yield->high_yield ≥ 95% solution_yield Solution: • Remove Water • Use Excess Alcohol • Check Catalyst low_yield->solution_yield purify Purification (Wash, Distill) high_yield->purify product Pure Ester purify->product

Caption: Troubleshooting Workflow for this compound Esterification.

Q: I've purified my product but see unexpected signals in my characterization data. What are the likely side products?

A: Besides polymerization, other side reactions can occur:

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two alcohol molecules to form an ether (e.g., diethyl ether from ethanol).[16] This is more common with strong, non-volatile acids like sulfuric acid.

  • Michael Addition: The alcohol can potentially add across the activated double bond of the acrylic acid or ester in a conjugate addition reaction. This is generally less favorable than esterification under these conditions but can occur, especially with more nucleophilic alcohols or different catalysts.

Monitoring the reaction with analytical techniques like GC, HPLC, or in-line IR spectroscopy can help identify the formation of these byproducts in real-time.[19][20]

Experimental Protocols

Protocol 1: Standard Esterification using a Dean-Stark Trap

This protocol describes the synthesis of ethyl 2-ethylacrylate.

Materials:

  • This compound

  • Ethanol (absolute, 200 proof)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Phenothiazine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the entire apparatus with nitrogen for 10-15 minutes.

  • Reagents: To the flask, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of acid), ethanol (3.0 eq), p-TsOH (0.05 eq), and phenothiazine (500 ppm).

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC or GC analysis indicates the consumption of the starting acid.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Add a fresh spatula tip of phenothiazine to the crude oil and purify by vacuum distillation to yield the final product.

References

Technical Support Center: Purification of Poly(2-ethylacrylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(2-ethylacrylic acid) (PEAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of PEAA. As a pH-responsive polyelectrolyte, the purification of PEAA leverages its unique conformational and solubility changes in response to variations in pH. This guide will provide both theoretical understanding and practical, field-proven protocols to help you achieve high-purity PEAA for your research and development needs.

I. Understanding the Purification Principles of PEAA

Poly(this compound) is a weak polyacid that undergoes a conformational transition from an extended, soluble state at high pH (deprotonated carboxyl groups) to a compact, globular, and less soluble state at low pH (protonated carboxylic acid groups)[1]. This pH-dependent behavior is the cornerstone of most purification strategies, allowing for the separation of the polymer from unreacted monomers, initiators, and other small-molecule impurities.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of PEAA in a question-and-answer format.

Issue 1: During pH-induced precipitation, my polymer "oils out" as a sticky mass instead of forming a filterable precipitate. What should I do?

  • Answer: "Oiling out" is a common problem when the polymer aggregates into a liquid phase instead of a solid precipitate. This is often due to the polymer chains not packing efficiently into a solid lattice. Here are several strategies to address this:

    • Slower Addition of Precipitant: Add the acid (e.g., HCl) dropwise and with vigorous stirring. This allows for more controlled precipitation and gives the polymer chains time to organize into a solid.

    • Lower the Temperature: Performing the precipitation in an ice bath can sometimes promote the formation of a solid precipitate over an oily phase.

    • Use a Different Non-Solvent: If simple acidification isn't working, consider adding the acidified aqueous polymer solution to a well-stirred, cold non-solvent. For PEAA, suitable non-solvents could include diethyl ether or hexane. The choice of non-solvent is critical; a solvent that is too "poor" can cause rapid, uncontrolled precipitation leading to oiling out. You may need to experiment with mixtures of non-solvents to find the optimal conditions.

    • Centrifugation: If a fine, non-filterable precipitate or an oily layer forms, centrifugation can be an effective way to collect the polymer. You can then decant the supernatant and wash the polymer pellet.[2]

Issue 2: My PEAA solution is too viscous to handle, making precipitation or transfer into dialysis tubing difficult. How can I manage this?

  • Answer: High viscosity is a common challenge, especially with high molecular weight polymers.

    • Dilution: The simplest solution is to dilute the polymer solution with deionized water (or the appropriate solvent). While this increases the total volume, it significantly reduces viscosity, making it easier to handle. Be mindful that you will need to use a proportionally larger volume of non-solvent for precipitation.

    • Warming the Solution: Gently warming the solution can temporarily reduce its viscosity. However, be cautious not to degrade the polymer, especially if it has a low molecular weight.

    • For Dialysis: If you are struggling to load a viscous solution into dialysis tubing, you can use a syringe with a wide-gauge needle or a peristaltic pump for a more controlled transfer.

Issue 3: After dialysis, I still detect residual monomer in my polymer sample. What went wrong?

  • Answer: This indicates that the dialysis was not efficient enough. Here are some key factors to consider for effective dialysis:

    • Molecular Weight Cutoff (MWCO) of the Membrane: Ensure the MWCO of your dialysis membrane is appropriate. A good rule of thumb is to choose an MWCO that is at least 10-20 times smaller than the molecular weight of your polymer but large enough to allow for the efficient diffusion of small molecules. For PEAA, a 1-3.5 kDa MWCO is often a good starting point.[3][4]

    • Volume and Frequency of Dialysate Exchange: The concentration gradient is the driving force for dialysis. Frequent changes of a large volume of dialysate (the external buffer) are crucial. A common recommendation is to use a dialysate volume that is at least 100 times the sample volume and to change it 3-4 times over 24-48 hours.[5]

    • Stirring: Gentle stirring of the dialysate is essential to maintain the concentration gradient across the membrane.

    • Solvent Choice: The solvent used for both the polymer solution and the dialysate can impact purification efficiency. For PEAA, dialysis against deionized water is common. The choice of solvent can affect both the polymer's conformation and the diffusion of impurities.[6]

Issue 4: My lyophilized PEAA is difficult to redissolve. How can I improve its solubility?

  • Answer: Lyophilization (freeze-drying) can sometimes lead to the formation of aggregates that are slow to redissolve.

    • Controlled Freezing: The rate of freezing before lyophilization can impact the morphology of the final product. Flash-freezing in liquid nitrogen can sometimes result in a finer powder that is easier to redissolve.[7]

    • Use of Cryoprotectants: While often used for biological macromolecules, the addition of a small amount of a cryoprotectant (e.g., sucrose or trehalose) can sometimes help to prevent aggregation during lyophilization.[8][9] However, this will introduce an impurity that may need to be removed in a subsequent step.

    • Post-Lyophilization Processing: Gently grinding the lyophilized solid into a fine powder can increase the surface area and facilitate dissolution.

    • Patience and Gentle Agitation: When redissolving, use a suitable solvent (e.g., deionized water for the salt form of PEAA) and allow sufficient time for the polymer to fully hydrate. Gentle agitation or sonication can aid this process.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying PEAA?

  • A1: The "best" method depends on the scale of your synthesis, the required purity, and the nature of the impurities. A combination of pH-induced precipitation and dialysis is often a robust and effective strategy. Precipitation is excellent for removing the bulk of impurities and concentrating the polymer, while dialysis is very effective at removing residual small molecules and salts.

Q2: How does the molecular weight of PEAA affect its purification?

  • A2: Higher molecular weight PEAA will generally precipitate more readily and will be retained more effectively by dialysis membranes. Lower molecular weight PEAA may be more challenging to precipitate and may require a dialysis membrane with a lower MWCO to prevent loss of the polymer. The pH-responsive conformational change of poly(acrylic acid) has been shown to be dependent on its molar mass.[10]

Q3: Can I use Size Exclusion Chromatography (SEC) for PEAA purification?

  • A3: Yes, SEC (also known as Gel Permeation Chromatography or GPC) can be used for the purification of PEAA. It is a powerful technique for separating polymers based on their size in solution. However, it is typically used for smaller-scale purifications due to the limited loading capacity of SEC columns. It is also an excellent analytical technique to assess the purity and molecular weight distribution of your PEAA after purification.

Q4: How can I confirm the purity of my PEAA after purification?

  • A4: Several analytical techniques can be used to assess the purity of your PEAA:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of residual monomer or other small-molecule impurities. The disappearance of peaks corresponding to the vinyl protons of the this compound monomer is a good indicator of purity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the chemical identity of your polymer and can be used to check for the absence of impurities with distinct infrared absorptions.

    • Size Exclusion Chromatography (SEC/GPC): SEC can be used to determine the molecular weight and polydispersity of your PEAA and can also reveal the presence of low molecular weight impurities.

IV. Detailed Experimental Protocol: Purification of PEAA by pH-Induced Precipitation and Dialysis

This protocol provides a step-by-step guide for a robust purification of PEAA.

Step 1: Dissolution and Initial pH Adjustment

  • Dissolve the crude PEAA in deionized water to a concentration of 1-5% (w/v). The concentration may need to be adjusted based on the molecular weight and viscosity of your polymer.

  • With gentle stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to raise the pH to ~8-9. This ensures that the PEAA is fully deprotonated and in its extended, soluble form.

Step 2: pH-Induced Precipitation

  • While vigorously stirring the polymer solution, slowly add a 1 M solution of hydrochloric acid (HCl) dropwise.

  • Continue adding HCl until the pH of the solution reaches ~3-4. You should observe the formation of a white precipitate as the PEAA becomes protonated and collapses into its globular, insoluble form.[11]

  • Allow the suspension to stir for an additional 30 minutes to ensure complete precipitation.

Step 3: Isolation and Washing of the Precipitated Polymer

  • Isolate the precipitated PEAA by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Carefully decant the supernatant, which contains the majority of the water-soluble impurities.

  • Resuspend the polymer pellet in deionized water at a slightly acidic pH (e.g., pH 4) and centrifuge again. Repeat this washing step 2-3 times to remove residual impurities.

Step 4: Redissolution and Preparation for Dialysis

  • Resuspend the final polymer pellet in a minimal amount of deionized water.

  • Slowly add 1 M NaOH dropwise while stirring until the polymer completely redissolves and the pH is ~8-9.

Step 5: Dialysis

  • Transfer the redissolved PEAA solution into a dialysis membrane with an appropriate MWCO (e.g., 1-3.5 kDa).

  • Place the sealed dialysis bag in a large beaker containing deionized water (at least 100 times the sample volume).

  • Gently stir the deionized water.

  • Change the deionized water every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 24-48 hours.

Step 6: Recovery and Drying

  • After dialysis, recover the purified PEAA solution from the dialysis bag.

  • Freeze the solution by flash-freezing in liquid nitrogen.

  • Lyophilize the frozen sample until a dry, fluffy white solid is obtained.

  • Store the purified PEAA in a desiccator to prevent moisture absorption.

V. Visualization of Workflows

Diagram 1: Decision Tree for PEAA Purification Strategy

Purification_Strategy start Crude PEAA Sample check_impurities Nature of Impurities? start->check_impurities small_molecules Small Molecules (Monomer, Initiator, Salt) check_impurities->small_molecules Predominantly oligomers Oligomeric Species check_impurities->oligomers Significant Amount precipitation pH-Induced Precipitation small_molecules->precipitation oligomers->precipitation Bulk Purification sec Size Exclusion Chromatography (SEC) oligomers->sec High Purity Needed (Small Scale) dialysis Dialysis precipitation->dialysis final_product Purified PEAA dialysis->final_product sec->final_product

Caption: Decision tree for selecting a suitable purification strategy for PEAA.

Diagram 2: Experimental Workflow for PEAA Purification

PEAA_Purification_Workflow cluster_precipitation Precipitation Stage cluster_dialysis Dialysis Stage cluster_drying Drying Stage dissolution 1. Dissolve Crude PEAA in Water (pH 8-9) acidification 2. Acidify to pH 3-4 with HCl dissolution->acidification centrifugation 3. Isolate Precipitate (Centrifugation) acidification->centrifugation washing 4. Wash Pellet with Acidic Water centrifugation->washing redissolution 5. Redissolve in Water (pH 8-9) washing->redissolution dialysis_step 6. Dialyze against Deionized Water (2-3 days) redissolution->dialysis_step lyophilization 7. Lyophilization (Freeze-Drying) dialysis_step->lyophilization purified_peaa Purified PEAA Solid lyophilization->purified_peaa

Caption: Step-by-step experimental workflow for PEAA purification.

VI. Summary of Purification Parameters

Purification TechniqueKey ParametersAdvantagesDisadvantages
pH-Induced Precipitation pH range, rate of precipitant addition, temperature, choice of non-solvent.Scalable, rapid, effective for removing bulk impurities.May lead to "oiling out," potential for co-precipitation of some impurities.
Dialysis MWCO of the membrane, sample-to-dialysate volume ratio, frequency of dialysate exchange.Gentle, effective for removing small molecules and salts, can be performed under mild conditions.Time-consuming, not suitable for separating polymers of similar sizes.
Solvent Fractionation Choice of solvent and non-solvent, temperature gradients.Can be used to separate based on molecular weight and microstructure.Can be labor-intensive and require large volumes of solvents.
Size Exclusion Chromatography (SEC) Column type, eluent, flow rate.High resolution, provides information on molecular weight distribution.Limited sample loading capacity, not ideal for large-scale purification.

VII. References

  • BenchChem. (2025). Application Notes and Protocols: this compound Synthesis via Oxidation of 2-Ethylacrolein. BenchChem. --INVALID-LINK--

  • Rurarz, B. P., et al. (n.d.). Radiation synthesis of poly(acrylic acid) nanogels for drug delivery applications.

  • PubMed. (2013). Polyelectrolyte complex/PVA membranes for diffusion dialysis. --INVALID-LINK--

  • Oxford Academic. (n.d.). Effects of a polyelectrolyte additive on the selective dialysis membrane permeability for low-molecular-weight proteins. --INVALID-LINK--

  • MDPI. (n.d.). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. --INVALID-LINK--

  • Thermo Fisher Scientific. (2013). Separation Characteristics of Dialysis Membranes. --INVALID-LINK--

  • Repligen. (n.d.). Dialysis FAQs. --INVALID-LINK--

  • Polymer Char. (2020). How to dry the resulting fractions obtained from a preparative fractionation system. --INVALID-LINK--

  • ResearchGate. (2018). How to choose a suitable dialysis tubing or filter membrane?. --INVALID-LINK--

  • ResearchGate. (2017). Why polyacylic acid solution become hazy (turbid) after addition of acid (HCl or H2SO4) in to it?. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). A user-guide for polymer purification using dialysis. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. --INVALID-LINK--

  • MDPI. (n.d.). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. --INVALID-LINK--

  • Reddit. (2015). how do I purify a polymer that I can't crash out?. --INVALID-LINK--

  • ResearchGate. (n.d.). A user-guide for polymer purification using dialysis | Request PDF. --INVALID-LINK--

  • ResearchGate. (n.d.). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. --INVALID-LINK--

  • MDPI. (n.d.). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. --INVALID-LINK--

  • ResearchGate. (n.d.). Characterization of Poly(this compound) for Use in Drug Delivery. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Polyelectrolyte association and solvation. --INVALID-LINK--

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Automated Polymer Purification Using Dialysis. --INVALID-LINK--

  • National Institutes of Health. (2020). Automated Polymer Purification Using Dialysis. --INVALID-LINK--

  • MDPI. (n.d.). Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. --INVALID-LINK--

  • PubMed. (1997). Freeze-drying of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. --INVALID-LINK--

  • MDPI. (2022). Automated Parallel Dialysis for Purification of Polymers. --INVALID-LINK--

  • MDPI. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. --INVALID-LINK--

  • PubMed. (2015). Development and lyophilization of itraconazole loaded poly(butylcyanoacrylate) nanospheres as a drug delivery system. --INVALID-LINK--

  • Cyberlipid. (n.d.). Solvent fractionation. --INVALID-LINK--

  • Penn State College of Earth and Mineral Sciences. (2014). The Process of Solvent Fractionation. --INVALID-LINK--

  • National Institutes of Health. (n.d.). This compound. --INVALID-LINK--

  • SciSpace. (2020). Effect of Solvent Quality on the Phase Behavior of Polyelectrolyte Complexes. --INVALID-LINK--

  • Polymer Source. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (n.d.). Thermo-Responsive Smart Hydrogels: Molecular Engineering, Dynamic Cross-Linking Strategies, and Therapeutics Applications. --INVALID-LINK--

References

Technical Support Center: Controlling the Molecular Weight of Poly(2-ethylacrylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of poly(2-ethylacrylic acid) (PEAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the polymerization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired polymer characteristics.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with PEAA:

Q1: Why is controlling the molecular weight of PEAA so important for my application?

The molecular weight and polydispersity index (PDI) of PEAA are critical parameters that directly influence its physicochemical properties and, consequently, its performance in various applications, particularly in drug delivery. For instance, the pH-dependent conformational transition of PEAA, which is crucial for triggering the release of encapsulated drugs from liposomes, is highly dependent on its chain length.[1] Shorter polymer chains can cause fusion and content release at different pH values compared to longer chains.[1] Therefore, precise control over molecular weight is essential for designing effective and predictable drug delivery systems.[1]

Q2: What are the primary methods for controlling the molecular weight of PEAA?

Traditional free-radical polymerization offers limited control over molecular weight, often resulting in polymers with broad molecular weight distributions.[1] For precise control, controlled/"living" radical polymerization (CRP) techniques are the methods of choice. The most common and effective CRP methods for acrylic monomers like this compound include:

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.[2][3] It involves the use of a RAFT agent, which reversibly terminates growing polymer chains, allowing for controlled growth.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for synthesizing well-defined polymers.[4][5][6] It utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[4][6]

  • Anionic Polymerization: While less common for acrylic acids due to side reactions, anionic polymerization can be used to produce PEAA with a narrow molecular weight distribution under specific conditions, often requiring protection of the acidic proton.[7][8]

Q3: Can I control the molecular weight in a conventional free-radical polymerization?

Yes, to some extent. While not as precise as CRP techniques, you can influence the molecular weight in a conventional free-radical polymerization by manipulating several factors:

  • Initiator Concentration: Generally, increasing the initiator concentration leads to a higher number of polymer chains being initiated simultaneously. This results in shorter chains and, therefore, a lower average molecular weight.[9][10][11][12]

  • Monomer Concentration: Higher monomer concentrations can lead to higher molecular weight polymers, as there are more monomer units available to add to each growing chain.

  • Chain Transfer Agents (CTAs): The addition of a CTA, such as a thiol (mercaptan), is a common strategy to control molecular weight in free-radical polymerization.[13][14][15] The CTA interrupts the growth of a polymer chain by transferring a radical, thus initiating a new, shorter chain.[15] Isopropanol can also act as a chain-transferring solvent.[13]

  • Temperature: Higher reaction temperatures increase the rate of both initiation and termination, which can lead to the formation of lower molecular weight polymers.

Troubleshooting Guide

This section addresses specific issues you might encounter during your PEAA synthesis experiments.

Issue 1: My polymer has a much higher/lower molecular weight than targeted.

Potential Cause Explanation Recommended Solution
Incorrect Initiator Concentration In free-radical polymerization, a lower initiator concentration results in fewer growing chains, leading to higher molecular weight, and vice-versa.[10][12]Carefully recalculate and re-weigh your initiator. Consider performing a small-scale initiator concentration series to empirically determine the optimal concentration for your desired molecular weight.
Inefficient Chain Transfer Agent (CTA) The chosen CTA may have poor reactivity with the PEAA propagating radical, or an insufficient amount was used.Select a CTA known to be effective for acrylic monomers.[14] Increase the concentration of the CTA in a stepwise manner to achieve the desired molecular weight reduction.
Impurities in Monomer or Solvent Impurities can act as inhibitors or unintentional chain transfer agents, affecting the polymerization kinetics and final molecular weight.Purify the this compound monomer before use (e.g., by vacuum distillation) to remove inhibitors. Use high-purity, anhydrous solvents.
Temperature Fluctuations Inconsistent reaction temperature can lead to variable rates of initiation and termination, resulting in a broader molecular weight distribution and deviation from the target molecular weight.[16]Use a reliable temperature-controlled reaction setup (e.g., an oil bath with a PID controller) to maintain a constant temperature throughout the polymerization.

Issue 2: The polydispersity index (PDI) of my polymer is too high (>1.5).

Potential Cause Explanation Recommended Solution
Using Conventional Free-Radical Polymerization This method inherently produces polymers with broad molecular weight distributions due to uncontrolled termination reactions.For applications requiring low PDI, switch to a controlled radical polymerization technique like RAFT or ATRP.[2][5]
Poor Control in RAFT/ATRP In RAFT, an inappropriate RAFT agent for the monomer can lead to poor control. In ATRP, catalyst deactivation or impurities can disrupt the controlled nature of the polymerization.[4][5]For RAFT: Ensure the chosen RAFT agent is suitable for acrylic monomers.[2] For ATRP: Use deoxygenated solvents and monomers. Consider using a more robust catalyst system or techniques like ARGET or ICAR ATRP to overcome catalyst deactivation.
High Monomer Conversion At very high conversions, the concentration of the deactivating species in CRP can decrease, leading to a loss of control and an increase in PDI.Aim for moderate to high, but not complete, monomer conversion (e.g., 70-90%). Purify the polymer to remove any unreacted monomer.

Issue 3: The polymerization is not initiating or is proceeding very slowly.

Potential Cause Explanation Recommended Solution
Presence of Inhibitor Commercial acrylic monomers contain inhibitors (like MEHQ) to prevent polymerization during storage.Remove the inhibitor from the this compound monomer by passing it through a column of basic alumina or by vacuum distillation.[9]
Insufficient Initiator or Low Temperature The initiator concentration may be too low, or the reaction temperature may not be high enough to cause efficient thermal decomposition of the initiator.[9]Increase the initiator concentration or the reaction temperature according to the initiator's known decomposition kinetics.
Oxygen Inhibition Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.Deoxygenate the reaction mixture thoroughly before initiating the polymerization by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

Experimental Protocols

Protocol 1: Synthesis of PEAA via RAFT Polymerization

This protocol provides a general procedure for the synthesis of PEAA with a controlled molecular weight and low PDI.

Materials:

  • This compound (inhibitor removed)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of this compound, the RAFT agent, and AIBN in the anhydrous solvent. The ratio of monomer to RAFT agent will primarily determine the target molecular weight.

  • Seal the flask and deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and molecular weight evolution by ¹H NMR and GPC, respectively.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Diagram 1: RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium cluster_termination Termination I Initiator R_dot R• I->R_dot kd Pn_dot Pn• R_dot->Pn_dot + M (kp) M Monomer RAFT_agent RAFT Agent (Z-C(=S)-S-R) Intermediate Adduct Radical Pn_dot->Intermediate + RAFT Agent (kadd) Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer + Pm• (kt) Intermediate->Pn_dot (-kadd) Dormant_Pn Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant_Pn Dormant_Pn->Intermediate + R'•

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization workflow.

Diagram 2: Troubleshooting Logic for Molecular Weight Control

Troubleshooting_MW Start Molecular Weight Out of Spec? High_MW Too High Start->High_MW Low_MW Too Low Start->Low_MW Check_Initiator_High Decrease Initiator Concentration High_MW->Check_Initiator_High Add_CTA Increase/Add Chain Transfer Agent High_MW->Add_CTA Check_Initiator_Low Increase Initiator Concentration Low_MW->Check_Initiator_Low Check_CTA_Low Decrease CTA Concentration Low_MW->Check_CTA_Low Check_Purity Verify Monomer/Solvent Purity Check_Initiator_High->Check_Purity Add_CTA->Check_Purity Check_Initiator_Low->Check_Purity Check_CTA_Low->Check_Purity Check_Temp Ensure Stable Reaction Temperature Check_Purity->Check_Temp Final_Check Re-run with Adjusted Parameters Check_Temp->Final_Check

Caption: Decision tree for troubleshooting molecular weight issues in PEAA synthesis.

References

Technical Support Center: Catalyst Selection for Efficient 2-Ethylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues. Our goal is to provide you with the expertise and practical insights necessary to achieve efficient and reproducible synthesis of this compound.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several synthetic routes, each with its own set of catalytic systems and potential challenges. The most common methods include the aldol condensation of propanal with formaldehyde, followed by an oxidation step, and the direct oxidation of 2-ethylacrolein. The choice of catalyst is paramount to the success of these reactions, directly influencing yield, selectivity, and the prevalence of side reactions.

This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst selection for this compound synthesis.

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two predominant catalytic routes are:

  • Aldol Condensation Route: This involves the base-catalyzed aldol condensation of propanal and formaldehyde to form 2-ethylacrolein, which is then subsequently oxidized to this compound.

  • Direct Oxidation Route: This method focuses on the direct oxidation of 2-ethylacrolein to this compound using a suitable catalyst.

Q2: Which type of catalyst is recommended for the aldol condensation step?

A2: Secondary amines, such as diethylamine or piperidine, are commonly used as catalysts for the aldol condensation of propanal with formaldehyde. These catalysts operate under milder conditions and generally offer good selectivity.

Q3: What are the common catalysts for the oxidation of 2-ethylacrolein to this compound?

A3: Selenium dioxide (SeO₂) is a widely used and effective catalyst for the selective oxidation of the aldehyde group in 2-ethylacrolein to a carboxylic acid, while preserving the carbon-carbon double bond.[1] This reaction is often performed in the presence of a co-oxidant like hydrogen peroxide or t-butyl hydroperoxide.

Q4: I am concerned about the toxicity of selenium compounds. Are there alternatives to selenium dioxide?

A4: While selenium dioxide is highly effective, its toxicity is a valid concern. Research into alternative heterogeneous catalysts is ongoing. Some mixed metal oxide catalysts, particularly those based on molybdenum and vanadium, have shown promise in the selective oxidation of α,β-unsaturated aldehydes.[2][3] However, for laboratory-scale synthesis, the selenium dioxide protocol remains well-established.

Q5: How can I minimize polymerization during the synthesis of this compound?

A5: Polymerization is a significant side reaction.[4][5] To mitigate this, it is crucial to:

  • Use Inhibitors: Add a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.

  • Control Temperature: Avoid excessive heat, as higher temperatures can initiate polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.[6]

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during your experiments, their probable causes, and step-by-step solutions.

Guide 1: Aldol Condensation of Propanal and Formaldehyde

Issue: Low Yield of 2-Ethylacrolein and Formation of Multiple Byproducts

  • Potential Cause 1: Uncontrolled "Crossed" Aldol Reactions. When two different enolizable carbonyl compounds are reacted under basic conditions, a mixture of four possible products can be formed, leading to a low yield of the desired product.[7] Propanal can enolize and react with itself (self-condensation) or with formaldehyde.

  • Solution:

    • Controlled Addition: Slowly add the propanal to a mixture of formaldehyde and the amine catalyst. This ensures that the concentration of the enolizable aldehyde (propanal) is kept low, minimizing self-condensation.

    • Use of a Non-Enolizable Aldehyde: Formaldehyde is non-enolizable, which simplifies the reaction. However, maintaining the correct stoichiometry and addition order is still crucial.

    • Temperature Control: Keep the reaction temperature low (typically between 40-60°C) to favor the desired reaction pathway and minimize side reactions.

  • Potential Cause 2: Catalyst Inefficiency or Side Reactions. The amine catalyst can participate in side reactions, or its concentration may not be optimal.

  • Solution:

    • Catalyst Loading: Optimize the catalyst concentration. Typically, a catalytic amount is sufficient.

    • Catalyst Choice: While secondary amines are common, the choice of amine can influence the reaction rate and selectivity. Consider screening different secondary amines if yields are consistently low.

Experimental Protocol: Optimized Aldol Condensation

  • To a reaction vessel under an inert atmosphere, add formaldehyde (as a 37% aqueous solution) and the secondary amine catalyst (e.g., diethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add propanal dropwise to the stirred mixture, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or GC).

  • Upon completion, proceed with the work-up to isolate the 2-ethylacrolein.

Logical Workflow for Troubleshooting Aldol Condensation

Aldol_Troubleshooting Start Low Yield of 2-Ethylacrolein Cause1 Uncontrolled Crossed Aldol Start->Cause1 Cause2 Catalyst Inefficiency Start->Cause2 Solution1 Slow Addition of Propanal Cause1->Solution1 Solution3 Temperature Control Cause1->Solution3 Solution2 Optimize Catalyst Loading Cause2->Solution2 Solution4 Screen Different Amines Cause2->Solution4

Caption: Troubleshooting workflow for low yield in aldol condensation.

Guide 2: Oxidation of 2-Ethylacrolein using Selenium Dioxide

Issue: Incomplete Conversion of 2-Ethylacrolein

  • Potential Cause 1: Catalyst Deactivation. Selenium dioxide can be reduced to inactive elemental selenium (a red precipitate) during the reaction.

  • Solution:

    • Use of a Co-oxidant: Employ a stoichiometric amount of a co-oxidant, such as t-butyl hydroperoxide or hydrogen peroxide, to re-oxidize the reduced selenium species back to the active Se(IV) state, allowing for a catalytic amount of SeO₂ to be used.[1]

    • Reaction Conditions: Ensure the reaction is carried out under the recommended temperature and solvent conditions. Deviations can lead to catalyst precipitation.

  • Potential Cause 2: Insufficient Oxidant. The amount of co-oxidant (e.g., hydrogen peroxide) may be insufficient to fully convert the starting material.

  • Solution:

    • Stoichiometry: Use a slight excess of the co-oxidant (e.g., 1.1-1.5 equivalents) relative to the 2-ethylacrolein.

    • Purity of Oxidant: Ensure the co-oxidant has not degraded. For example, the concentration of hydrogen peroxide solutions should be verified.

Issue: Formation of Byproducts and Low Selectivity

  • Potential Cause 1: Over-oxidation. Harsh reaction conditions or an excess of the oxidant can lead to the formation of byproducts, such as cleavage of the double bond.

  • Solution:

    • Temperature Control: Maintain the reaction at a moderate temperature (e.g., room temperature to 50°C). Avoid excessive heating.

    • Controlled Addition of Oxidant: Add the co-oxidant slowly to the reaction mixture to control the exotherm and maintain a low instantaneous concentration of the oxidant.

  • Potential Cause 2: Allylic Oxidation. Selenium dioxide is also known to catalyze allylic oxidation.[1]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents are generally preferred for the oxidation of aldehydes.

    • Reaction Temperature: Lower temperatures generally favor the desired aldehyde oxidation over allylic oxidation.

Reaction Pathway: Selenium Dioxide Catalyzed Oxidation

Selenium_Oxidation cluster_catalytic_cycle Catalytic Cycle 2-Ethylacrolein 2-Ethylacrolein This compound This compound 2-Ethylacrolein->this compound [SeO₂/H₂O₂] Peroxyseleninic Acid Peroxyseleninic Acid Seleninic Acid Seleninic Acid Peroxyseleninic Acid->Seleninic Acid + 2-Ethylacrolein - this compound Seleninic Acid->Peroxyseleninic Acid + H₂O₂ - H₂O H2O2 H₂O₂ H2O H₂O SeO2 SeO₂ SeO2->Peroxyseleninic Acid + H₂O₂

References

Technical Support Center: Minimizing Polydispersity in 2-Ethylacrylic Acid (EAA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the polymerization of 2-Ethylacrylic acid (EAA). This guide is designed for researchers, scientists, and drug development professionals aiming to synthesize poly(this compound) (PEAA) with controlled molecular weight and, most critically, low polydispersity (PDI). In applications such as pH-responsive drug delivery systems, the sharpness of the polymer's conformational transition and its interaction with biological membranes are heavily dependent on its molecular weight distribution.[1][2] Achieving a narrow PDI (typically < 1.3) is therefore not just a matter of academic rigor but a prerequisite for predictable and reproducible performance.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and achieve precise control over your EAA polymerization.

Troubleshooting Guide: Common Issues in EAA Polymerization

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final polymer has a high Polydispersity Index (PDI > 1.5) and a broad molecular weight distribution. What are the likely causes and solutions?

A high PDI is a clear indicator that the polymerization is not proceeding in a controlled or "living" manner. This means that termination and chain-transfer reactions are dominant, or that initiation is not uniform.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solutions
Monomer & Solvent Impurities Water, oxygen, and residual inhibitors (like MEHQ) are potent sources of termination or side reactions. Oxygen can scavenge radical species, while protic impurities like water can interfere with certain catalytic systems (especially in anionic or ATRP).[3][4]Monomer Purification: Before use, pass EAA through a column of basic alumina to remove the inhibitor. For ultimate purity, perform vacuum distillation. Solvent Purity: Use anhydrous, high-purity solvents. Degassing: Thoroughly degas the reaction mixture using at least 3-5 freeze-pump-thaw cycles immediately before initiation.
Inefficient Initiation If the initiation of new polymer chains is slow compared to the rate of propagation, chains that start earlier will be significantly longer than those that start later, leading to a broad distribution.[5]Initiator Choice: Select an initiator with a suitable half-life at your reaction temperature. For a 70°C reaction, AIBN is a common choice. For lower temperatures, initiators like V-70 may be more appropriate.[6] Initiator/Catalyst Purity: Ensure the initiator and any catalysts (e.g., in ATRP) are pure and have not degraded during storage.
Inappropriate Reaction Temperature Excessively high temperatures can increase the rate of side reactions, such as chain transfer and thermal self-initiation, which disrupt controlled polymerization and broaden the PDI.[7]Optimize Temperature: For controlled radical polymerizations like RAFT, start with a moderate temperature (e.g., 60-70°C). If conversion is too slow, a modest increase may be acceptable, but monitor the PDI closely.
Incorrect Reagent Ratios (in CRP) In controlled radical polymerization (CRP) techniques like RAFT, the ratio of monomer to Chain Transfer Agent (CTA) to initiator ([M]:[CTA]:[I]) is critical. Too much initiator relative to the CTA will create an excess of non-controlled chains.Optimize Ratios: A typical starting ratio for RAFT is [M]:[CTA]:[I] = 100:1:0.1. This ensures that the vast majority of chains are initiated via the RAFT mechanism. Adjust the [M]:[CTA] ratio to target your desired molecular weight.
Q2: My Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal distribution. What does this indicate?

A multimodal distribution suggests that there are multiple distinct populations of polymer chains growing simultaneously and/or that a secondary, uncontrolled polymerization mechanism is occurring.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solutions
Oxygen Leak / Incomplete Degassing A small, continuous leak of oxygen into the system can lead to the slow generation of new radical species throughout the reaction, creating a population of shorter, uncontrolled chains (often seen as a low molecular weight shoulder).System Integrity: Ensure all glassware joints and septa are perfectly sealed. Use high-vacuum grease for joints and fresh, high-quality rubber septa. Degassing: As mentioned above, perform multiple freeze-pump-thaw cycles. For extended reactions, maintain the system under a positive pressure of an inert gas (Nitrogen or Argon).
Chain Transfer to Solvent Acrylic acid and its derivatives are known to be susceptible to chain transfer reactions, especially with certain solvents.[8] This terminates one chain and starts a new, shorter one, leading to a lower molecular weight population and a PDI > 2.Solvent Selection: Use solvents with low chain transfer constants. 1,4-Dioxane, DMF, and DMSO are common choices for the polymerization of acrylics. Avoid solvents like isopropanol if low PDI is the primary goal, as it can act as a chain transfer agent.[9]
Bimolecular Termination by Combination In radical polymerization, two growing chains can terminate by combining, which instantly doubles the molecular weight. If this happens to a significant fraction of chains, a high molecular weight shoulder or peak can appear in the GPC trace.Lower Radical Concentration: Controlled polymerization techniques are designed to keep the concentration of active radicals extremely low at any given time, which minimizes bimolecular termination. Ensure your [CTA]:[I] ratio is appropriate (e.g., >5:1) to maintain control. Lowering the reaction temperature can also reduce the rate of termination.

Frequently Asked Questions (FAQs)

Q1: Which controlled polymerization technique is best for preparing low-PDI PEAA?

The choice depends on your specific requirements for purity, scalability, and functional group tolerance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is often the most recommended method for acrylic acids.

Comparison of Controlled Polymerization Techniques for EAA

Technique Typical PDI Advantages Disadvantages
RAFT 1.05 - 1.30Excellent for acidic monomers like EAA.[10][11] Tolerant to a wide range of functional groups and solvents. Metal-free.RAFT agents (CTAs) can be expensive and may require synthesis. The final polymer is colored and may require end-group removal.
ATRP 1.10 - 1.40Uses commercially available initiators and ligands. Well-studied mechanism.The acidic proton of EAA can protonate the ligand, deactivating the copper catalyst.[12] This requires specialized ligands or buffered/modified conditions.[13] Requires removal of metal catalyst post-polymerization.
Anionic < 1.10Can produce extremely narrow PDIs and highly defined block copolymers.[14]Requires exceptionally high purity of monomer and solvent (rigorous purification needed).[3][15] Intolerant to acidic protons, meaning the EAA must be protected (e.g., as a t-butyl ester) and deprotected later, adding steps.
Q2: How do I choose the right initiator and RAFT Chain Transfer Agent (CTA)?
  • Initiator: The key is to match the initiator's decomposition rate to the reaction temperature. The "10-hour half-life temperature" is a useful parameter; you want this temperature to be reasonably close to your planned reaction temperature for a steady supply of radicals.[6]

    • For 60-80°C: AIBN (2,2′-Azobis(2-methylpropionitrile)) is a standard choice.

    • For 40-60°C: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile)) is a lower-temperature alternative.

  • RAFT CTA: For acrylic monomers, trithiocarbonates and dithiobenzoates are effective.[10]

    • Trithiocarbonates (e.g., DDMAT, CPADB) are often preferred for acrylates as they can provide better control and reduce periods of inhibition compared to some dithiobenzoates.[16]

    • The "R" group of the CTA should be a good homolytic leaving group, and the "Z" group should activate the C=S bond towards radical addition.[11]

Q3: How should I purify the this compound (EAA) monomer?

Commercial EAA is shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization. These must be removed.

Standard Monomer Purification Protocol:

  • Inhibitor Removal: Pass the liquid EAA monomer through a short column packed with basic alumina. This will adsorb the phenolic inhibitor.

  • Drying: Stir the inhibitor-free monomer over anhydrous magnesium sulfate (MgSO₄) for 1-2 hours to remove trace water.

  • Distillation: Filter off the drying agent and perform a vacuum distillation to obtain highly pure monomer.

  • Storage: Store the purified monomer under an inert atmosphere in the freezer (-20°C) and use it within a few weeks.

Q4: What are the standard characterization techniques for analyzing PEAA?
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most critical technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[17][18]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the polymer structure and to calculate monomer conversion by comparing the integral of the vinyl proton peaks from the monomer with the polymer backbone peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the disappearance of the C=C vinyl bond from the monomer and the presence of the characteristic carboxylic acid and alkyl groups in the final polymer.

Visualizations and Workflows

Troubleshooting Workflow for High PDI

This diagram outlines a logical sequence for diagnosing the cause of high polydispersity in your polymerization.

TroubleshootingWorkflow Start High PDI Detected (PDI > 1.3) CheckPurity 1. Verify Reagent Purity Start->CheckPurity CheckSetup 2. Inspect Reaction Setup Start->CheckSetup CheckParams 3. Review Reaction Parameters Start->CheckParams Monomer Monomer purified? (Alumina column / Distillation) CheckPurity->Monomer Solvent Solvent anhydrous and high purity? CheckPurity->Solvent Degas System thoroughly degassed? (e.g., Freeze-Pump-Thaw) CheckPurity->Degas Leak Air-tight system? (Greased joints, good septa) CheckSetup->Leak Inert Maintained under inert atmosphere? CheckSetup->Inert Ratio Correct [M]:[CTA]:[I] ratio? CheckParams->Ratio Temp Optimal temperature used? (Not too high) CheckParams->Temp Initiator Initiator half-life matches temperature? CheckParams->Initiator Solution Refine Protocol & Repeat Monomer->Solution Solvent->Solution Degas->Solution Leak->Solution Inert->Solution Ratio->Solution Temp->Solution Initiator->Solution

Caption: A logical workflow for troubleshooting high polydispersity.

Mechanism of RAFT Polymerization

This diagram illustrates the key equilibrium steps that allow RAFT polymerization to maintain control and produce polymers with a low PDI.

RAFT_Mechanism cluster_initiation 1. Initiation cluster_main_equilibrium 2. Main RAFT Equilibrium cluster_reinitiation 3. Re-initiation cluster_propagation 4. Propagation I Initiator (I) R Primary Radical (R•) I->R Heat (k_d) Pn_rad Propagating Radical (P_n•) R->Pn_rad + n(Monomer) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA CTA RAFT Agent (CTA) CTA->Intermediate Intermediate->Pn_rad - CTA Dormant Dormant Species (P_n-CTA) Intermediate->Dormant - R• Dormant->Intermediate + R• R_rad Leaving Group Radical (R•) R_rad->Intermediate R_rad_reinit R• M Monomer (M) P1_rad New Propagating Radical (P_1•) R_rad_reinit->P1_rad + M Pm_rad P_m• Pm1_rad P_{m+1}• Pm_rad->Pm1_rad + M (k_p) M_prop M

References

Technical Support Center: Stability of 2-Ethylacrylic Acid in Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Ethylacrylic Acid (2-EAA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the technical expertise and practical troubleshooting advice to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound (2-EAA) is an α,β-unsaturated monocarboxylic acid, a structural analog of acrylic acid with an ethyl group at the alpha position.[1] This substitution pattern influences its reactivity and stability. Like other acrylic monomers, 2-EAA is susceptible to spontaneous polymerization, which is the primary concern during storage.[2] This process is highly exothermic and can, in some cases, lead to a runaway reaction. Therefore, understanding the factors that affect its stability is crucial for safe and effective use.

Commercially available this compound is typically supplied with an inhibitor, such as Butylated Hydroxytoluene (BHT), at a concentration of around 150 ppm to prevent premature polymerization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound instability?

The most common sign of instability is polymerization. This can manifest as:

  • An increase in viscosity.

  • The formation of a solid precipitate or haze.

  • A noticeable increase in temperature of the storage container.

If you observe any of these signs, especially a temperature increase, it is a critical indicator of a potential runaway polymerization. Isolate the container in a well-ventilated area (a fume hood) and contact your institution's environmental health and safety office for guidance on disposal.

Q2: What is the recommended storage temperature for this compound?
Q3: How does the inhibitor (BHT) work, and what is its role in stability?

Butylated Hydroxytoluene (BHT) is a synthetic antioxidant that functions as a free-radical scavenger. The polymerization of acrylic monomers is a free-radical chain reaction. BHT inhibits this process by reacting with and neutralizing the initial free radicals, thus preventing the initiation of the polymerization chain.

Crucially, the effectiveness of phenolic inhibitors like BHT is dependent on the presence of dissolved oxygen. Therefore, this compound should never be stored under an inert atmosphere (e.g., nitrogen or argon) as this will render the inhibitor ineffective.

Q4: What is the expected shelf life of this compound?

The shelf life of this compound will depend on the storage conditions and the concentration of the inhibitor. While a specific shelf life is not provided in the available literature, it is best practice to use the material within the timeframe recommended by the supplier, which can often be found on the certificate of analysis. For long-term storage, it is advisable to periodically check for any signs of instability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: My this compound has become viscous or contains solid particles.
  • Possible Cause: This is a clear indication that polymerization has occurred. This could be due to:

    • Depletion of the inhibitor over time.

    • Exposure to elevated temperatures or direct sunlight.

    • Contamination with an initiator (e.g., peroxides, strong acids or bases, or metals).[7]

  • Recommended Action:

    • Do not use the material. The presence of polymer can significantly affect your experimental results.

    • Safely dispose of the material according to your institution's hazardous waste guidelines.

    • Review your storage and handling procedures. Ensure the material is stored in a cool, dark place and that containers are properly sealed.

Issue 2: My reaction involving this compound is showing an unexpected exotherm.
  • Possible Cause: This is a dangerous sign of a runaway polymerization reaction within your experimental setup. It can be triggered by:

    • The reaction temperature itself.

    • The presence of catalysts or reagents that can initiate free-radical polymerization.

    • Using 2-EAA with depleted inhibitor.

  • Recommended Action:

    • Immediately apply emergency cooling to the reaction vessel (e.g., with an ice bath).

    • If the reaction is uncontrollable, an emergency quenching procedure may be necessary. This could involve the addition of a large volume of a cold, inert solvent or a solution containing a potent inhibitor.

    • Evacuate the immediate area if the reaction cannot be brought under control and alert your safety officer.

Experimental Protocols

Protocol 1: Visual Inspection of this compound

A simple visual inspection should be performed before each use.

  • Observe the physical state of the this compound. It should be a clear, colorless liquid.[8]

  • Check for any signs of cloudiness, haze, or solid precipitates.

  • Gently swirl the container and observe the viscosity. It should flow freely.

  • If any abnormalities are observed, do not use the material and consult the troubleshooting guide.

Protocol 2: Monitoring Purity by Gas Chromatography (GC) - A General Approach
  • Column: A polar capillary column (e.g., HP-INNOWax) is often suitable for separating carboxylic acids.[10]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 270 °C

  • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 220 °C) to elute both the monomer and any potential higher boiling point impurities.[10]

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Dilute a small amount of the this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

Disclaimer: This is a general guideline. Method development and validation will be required for your specific instrumentation and application.

Protocol 3: Analysis of Oligomers by High-Performance Liquid Chromatography (HPLC) - A General Approach

HPLC can be used to detect the presence of soluble oligomers, which are early indicators of polymerization. A reversed-phase method is generally applicable.[11][12][13]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% phosphoric acid, to suppress ionization) and a polar organic solvent like acetonitrile or methanol.

  • Detector: UV detector at a low wavelength (e.g., 210 nm), as the carbon-carbon double bond of the acrylate is the primary chromophore.[12]

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition.

Disclaimer: This is a general guideline. Method development and validation will be required for your specific instrumentation and application.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless liquid[8]
Boiling Point 176 °C (lit.)[3]
Density 0.986 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.437 (lit.)[3]
Flash Point 83.3 °C (181.9 °F) - closed cup
Inhibitor ~150 ppm BHT[3]

Visualization of Stability Concepts

Diagram 1: The Role of an Inhibitor in Preventing Polymerization

G cluster_0 Uninhibited Polymerization cluster_1 Inhibited System Initiator Initiator Monomer Monomer Initiator->Monomer Initiation Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Propagation Growing_Polymer_Chain->Growing_Polymer_Chain Initiator_Inhibited Initiator_Inhibited Inhibitor Inhibitor Initiator_Inhibited->Inhibitor Radical Scavenging Inactive_Product Inactive_Product Inhibitor->Inactive_Product

Caption: Free-radical scavenger inhibitors, like BHT, interrupt the polymerization process.

Chemical Compatibility

When handling this compound, it is important to use compatible materials for storage containers and laboratory equipment.

Table 2: General Chemical Compatibility

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentSuitable for storage and reaction vessels.
Stainless Steel GoodCan be used for transfer lines and storage tanks.
Polypropylene (PP) FairMay show some swelling with prolonged contact.
Polyethylene (HDPE, LDPE) FairMay show some swelling with prolonged contact.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant, suitable for seals, tubing, and liners.
Natural Rubber Not RecommendedProne to degradation.
Aluminum Not RecommendedCarboxylic acids can corrode aluminum.
Carbon Steel Not RecommendedProne to corrosion, which can introduce metal ions that may initiate polymerization.[7]

This table provides general guidance. It is always recommended to consult a detailed chemical compatibility chart from the manufacturer of your specific laboratory ware.

References

Technical Support Center: Overcoming Solubility Challenges of Poly(2-ethylacrylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(2-ethylacrylic acid) (PEAA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges associated with this promising pH-responsive polymer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful preparation of your PEAA solutions for various applications, including drug delivery and nanoparticle formulation.

Understanding the "Why": The Science Behind PEAA Solubility

Poly(this compound) is a weak polyanion, and its solubility in aqueous solutions is primarily governed by the protonation state of its carboxylic acid groups. The presence of the ethyl group in each repeating unit, compared to its close relative poly(acrylic acid) (PAA), imparts a greater degree of hydrophobicity. This seemingly small structural difference has significant implications for its dissolution behavior.

At low pH, the carboxylic acid groups are protonated (-COOH), rendering the polymer neutral and hydrophobic. This leads to a collapsed, globular conformation due to intramolecular hydrogen bonding, resulting in poor water solubility and a tendency to precipitate or form hydrogels. As the pH increases, the carboxylic acid groups deprotonate to form carboxylates (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains causes the polymer to transition to an extended, random coil conformation, which is significantly more soluble in water. This pH-dependent conformational change is the key to both its utility in drug delivery and the challenges in its dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: My PEAA is not dissolving in water, even with vigorous stirring. What is the first thing I should check?

A1: The most common reason for PEAA failing to dissolve in neutral water is the pH of the solution. As a weak polyacid, PEAA requires an elevated pH to become fully deprotonated and, consequently, soluble. Your first step should always be to check and adjust the pH of your aqueous solution. For most molecular weights of PEAA, a pH of 7.5 or higher is a good starting point to ensure complete dissolution.

Q2: I see swollen, gel-like particles in my PEAA solution instead of a clear liquid. What is happening and how can I fix it?

A2: The formation of swollen hydrogel particles is a classic sign of incomplete deprotonation and localized regions of high polymer concentration.[2] This often occurs when the polymer is added to the solvent too quickly or without adequate pH control. The outer surface of the polymer particles becomes charged and swells, forming a gelatinous barrier that prevents water from penetrating and dissolving the inner core.

To resolve this, you should:

  • Slowly add the PEAA powder to a vortexing aqueous solution of slightly basic pH (e.g., pH 8.0-9.0).

  • Maintain vigorous stirring to ensure good dispersion and prevent particle agglomeration.

  • If gel particles have already formed, gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring continuously. This will increase the charge density on the polymer chains, promoting their uncoiling and dissolution. Gentle heating (e.g., to 40°C) can also help to break up these aggregates, but be cautious as excessive heat can potentially alter the polymer's properties.

Q3: What is the optimal pH range for dissolving PEAA?

A3: The optimal pH for dissolving PEAA typically falls between 7.5 and 9.0 . In this range, the carboxylic acid groups are sufficiently deprotonated to ensure the polymer adopts a soluble, extended conformation. The exact pH will depend on the molecular weight of your PEAA, with higher molecular weight polymers generally requiring a slightly higher pH for complete dissolution. It is advisable to start at the lower end of this range and gradually increase the pH if you observe any cloudiness or undissolved particles.

Q4: Can I use a buffer to dissolve PEAA?

A4: Yes, using a buffer is highly recommended for maintaining a stable pH and ensuring complete and consistent dissolution. A buffer with a pKa in the desired pH range (e.g., Tris or phosphate buffers) is suitable. Prepare the buffer at the target pH (e.g., 8.0) before slowly adding the PEAA powder. This proactive pH control is often more effective than post-addition pH adjustment.

Q5: How does the molecular weight of PEAA affect its solubility?

A5: Higher molecular weight PEAA will generally be more difficult to dissolve and may require a slightly higher pH and longer dissolution times.[1] This is because longer polymer chains have a greater tendency to entangle and form intermolecular aggregates. For very high molecular weight PEAA, starting with a more dilute solution can facilitate dissolution.

Q6: Can I use co-solvents to improve the solubility of PEAA?

A6: While PEAA is primarily intended for aqueous applications, the use of a small amount of a water-miscible organic co-solvent can sometimes aid in the initial wetting and dispersion of the polymer, particularly for higher molecular weight grades. Co-solvents like ethanol or isopropanol can help to disrupt the hydrophobic interactions between the polymer chains.[3][4] However, it is crucial to consider the downstream application. For many biological and drug delivery applications, the presence of organic solvents may be undesirable. If you do use a co-solvent, it is recommended to use the minimum amount necessary and to ensure it is compatible with your final application. A typical starting point would be a 95:5 or 90:10 water-to-co-solvent ratio.

Q7: How should I store my PEAA solutions?

A7: Once dissolved, PEAA solutions should be stored at 2-8°C to minimize microbial growth and maintain polymer stability. Ensure the container is tightly sealed to prevent changes in pH due to the absorption of atmospheric CO2, which can lead to a decrease in pH and potential polymer precipitation over time. For long-term storage, sterile filtration of the solution is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy or Hazy Solution Incomplete deprotonation of carboxylic acid groups.Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the clarity. A pH between 7.5 and 9.0 is typically sufficient.
Formation of a Precipitate The pH of the solution is too low, causing the polymer to adopt its insoluble, protonated form. This can also be caused by the addition of acidic components to a dissolved PEAA solution.Re-dissolve the precipitate by increasing the pH. If you need to work at a lower pH, consider if your application can tolerate a partially aggregated or suspended form of the polymer.
Slow Dissolution Rate High molecular weight of the polymer, low stirring speed, or insufficient pH.Increase the stirring speed, gently heat the solution (up to 40-50°C), and ensure the pH is in the optimal range (7.5-9.0). For high molecular weight PEAA, allow for a longer dissolution time (several hours to overnight).
Inconsistent Results Between Batches Variations in the final pH of the solution, differences in the rate of polymer addition, or lot-to-lot variability in the polymer.Standardize your dissolution protocol. Always use a calibrated pH meter and a consistent stirring rate. When starting with a new lot of PEAA, it is good practice to perform a small-scale dissolution test to confirm its behavior.

Experimental Protocols

Protocol 1: Standard Dissolution of PEAA in an Aqueous Buffer

This protocol is suitable for most research applications involving PEAA.

Materials:

  • Poly(this compound) (PEAA) powder

  • Deionized water

  • Buffer salts (e.g., Tris-HCl or Phosphate buffer components)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous buffer: Prepare your desired buffer (e.g., 10 mM Tris) at a pH of 8.0.

  • Set up for dissolution: Place the buffer in a beaker on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed to create a vortex.

  • Slowly add PEAA: Carefully and slowly add the PEAA powder to the side of the vortex. Adding the powder in small portions prevents clumping.

  • Allow for dissolution: Continue stirring the solution. Depending on the molecular weight and concentration of the PEAA, complete dissolution may take from 30 minutes to several hours.

  • Check and adjust the final pH: Once the solution appears clear, check the pH. If necessary, adjust it to your final target pH using 0.1 M HCl or 0.1 M NaOH.

  • Filter the solution (optional): For applications requiring a sterile or particulate-free solution, filter the final solution through a 0.22 µm or 0.45 µm filter.

Visualizing the Dissolution Workflow

The following diagram illustrates the key decision points and steps in the successful dissolution of PEAA.

PEAA_Dissolution_Workflow start Start: PEAA Powder & Aqueous Solvent prepare_solvent Prepare Solvent (e.g., Water or Buffer) start->prepare_solvent adjust_ph Adjust Solvent pH to 7.5-9.0 prepare_solvent->adjust_ph add_peaa Slowly Add PEAA Powder with Vigorous Stirring adjust_ph->add_peaa dissolution Allow Time for Dissolution (Stirring) add_peaa->dissolution check_solution Check for Clarity dissolution->check_solution clear_solution Solution is Clear check_solution->clear_solution Yes not_clear Cloudy or Gel Particles Present check_solution->not_clear No final_adjust Final pH Adjustment & Filtration (Optional) clear_solution->final_adjust troubleshoot Troubleshoot: Increase pH / Gentle Heat not_clear->troubleshoot troubleshoot->dissolution end End: Clear PEAA Solution final_adjust->end

Caption: Workflow for dissolving poly(this compound).

The Impact of pH on PEAA's Conformation and Solubility

The relationship between pH, the protonation state of PEAA, and its resulting conformation in solution is fundamental to understanding its solubility.

PEAA_pH_Conformation cluster_low_ph Low pH (<6.0) cluster_high_ph High pH (>7.5) low_ph Protonated (-COOH) Hydrophobic globular Collapsed, Globular Conformation low_ph->globular insoluble Insoluble / Precipitates globular->insoluble transition pH-Dependent Conformational Transition insoluble->transition high_ph Deprotonated (-COO⁻) Hydrophilic extended Extended, Random Coil high_ph->extended soluble Soluble extended->soluble transition->soluble

Caption: pH-dependent conformation and solubility of PEAA.

References

Technical Support Center: Process Optimization for Industrial Production of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Ethylacrylic acid. It provides in-depth troubleshooting, frequently asked questions (FAQs), and process optimization strategies based on field-proven insights and established scientific principles.

I. Overview of the Industrial Synthesis Process

The predominant industrial route for the production of this compound is a two-step process. The first step involves the aldol condensation of n-butyraldehyde and formaldehyde to yield 2-ethylacrolein. The subsequent step is the selective oxidation of 2-ethylacrolein to the final product, this compound.[1] This guide will address potential issues and optimization opportunities in both stages of this synthesis.

Industrial_Process_Overview cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Selective Oxidation cluster_purification Purification n-Butyraldehyde n-Butyraldehyde Reactor_Condensation Condensation Reactor n-Butyraldehyde->Reactor_Condensation Formaldehyde Formaldehyde Formaldehyde->Reactor_Condensation Catalyst_Condensation Secondary Amine & Lewis Acid Catalyst Catalyst_Condensation->Reactor_Condensation 2-Ethylacrolein 2-Ethylacrolein Reactor_Condensation->2-Ethylacrolein 2-Ethylacrolein_input 2-Ethylacrolein 2-Ethylacrolein->2-Ethylacrolein_input Reactor_Oxidation Oxidation Reactor 2-Ethylacrolein_input->Reactor_Oxidation Oxidant Air/Oxygen Oxidant->Reactor_Oxidation Catalyst_Oxidation Mixed Metal Oxide Catalyst Catalyst_Oxidation->Reactor_Oxidation Crude_2-Ethylacrylic_acid Crude this compound Reactor_Oxidation->Crude_2-Ethylacrylic_acid Purification_Unit Distillation Column Crude_2-Ethylacrylic_acid->Purification_Unit Final_Product Pure this compound Purification_Unit->Final_Product Byproducts Byproducts Purification_Unit->Byproducts

Caption: Industrial synthesis workflow for this compound.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during production.

Step 1: Aldol Condensation (n-Butyraldehyde + Formaldehyde → 2-Ethylacrolein)

Q1: We are observing low conversion of n-butyraldehyde in the condensation reactor. What are the likely causes and solutions?

A1: Low conversion in the aldol condensation step can often be attributed to several factors:

  • Suboptimal Catalyst Activity:

    • Cause: The catalyst, typically a secondary amine like di-n-butylamine combined with a Lewis acid, may be poisoned or deactivated.

    • Solution: Ensure the purity of your reactants. Sulfur compounds in n-butyraldehyde can act as catalyst poisons. Consider catalyst regeneration or replacement if performance does not improve with purer reactants.

  • Incorrect Reactant Stoichiometry:

    • Cause: An improper molar ratio of formaldehyde to n-butyraldehyde can limit the conversion of the latter.

    • Solution: The recommended molar ratio of formaldehyde to n-butyraldehyde is approximately 2:1 to favor the desired reaction.[2] Verify your feed rates and concentrations.

  • Inadequate Reaction Temperature:

    • Cause: The reaction is temperature-sensitive. Too low a temperature will result in slow reaction kinetics, while too high a temperature can promote side reactions.

    • Solution: The optimal temperature range for this reaction is typically between 40-60°C.[3] Monitor and control the reactor temperature closely.

  • Poor Mixing:

    • Cause: Inadequate agitation can lead to localized "hot spots" and non-uniform reaction conditions.

    • Solution: Ensure your reactor's agitation system is functioning correctly to maintain a homogeneous reaction mixture.

Q2: Our 2-ethylacrolein product has a high level of byproducts, specifically 2,2-hydroxymethyl butyraldehyde. How can we improve selectivity?

A2: The formation of 2,2-hydroxymethyl butyraldehyde and its corresponding alcohol are common side reactions.[3] To enhance selectivity towards 2-ethylacrolein:

  • Catalyst System: The choice of catalyst is critical. A mixed system of di-n-butylamine and a strong Lewis acid like B(C₆F₅)₃ has been shown to effectively control the formation of these byproducts to below 2%.[3]

  • Reaction Time: Prolonged reaction times can lead to the formation of undesired byproducts. Optimize the reaction time by monitoring the product composition using in-process analytical techniques like Gas Chromatography (GC). A typical reaction time is 2-4 hours.[3]

  • Control of Reagent Addition: Slowly adding the enolizable carbonyl compound (n-butyraldehyde) to a mixture of the non-enolizable carbonyl (formaldehyde) and the base can help minimize self-condensation and other side reactions.

Q3: We are experiencing polymerization of 2-ethylacrolein during the distillation and storage stages. What preventive measures can we take?

A3: 2-Ethylacrolein is prone to polymerization, especially at elevated temperatures or upon exposure to contaminants.[4]

  • Use of Inhibitors: The addition of a polymerization inhibitor is crucial. Hydroquinone is commonly used for this purpose at concentrations of 50-200 ppm.[5] It is recommended to add the inhibitor to the organic layer after the reaction and before distillation, as well as to the final product for storage.[3]

  • Storage Conditions: Store purified 2-ethylacrolein at 2-8°C, away from light and heat.[5]

  • Oxygen Requirement for Inhibitor: Phenolic inhibitors like hydroquinone require the presence of molecular oxygen to function effectively.[5] Ensure a small amount of air is present in the headspace of storage containers.

  • Material of Construction: Avoid using materials that can catalyze polymerization, such as copper.[5]

Step 2: Selective Oxidation (2-Ethylacrolein → this compound)

Q1: The conversion of 2-ethylacrolein in the oxidation reactor is incomplete. What should we investigate?

A1: Incomplete conversion in the gas-phase catalytic oxidation of 2-ethylacrolein can be due to several factors:

  • Catalyst Deactivation:

    • Cause: The mixed metal oxide catalyst (e.g., based on vanadium and molybdenum) can deactivate over time due to coking, poisoning, or thermal degradation.[6]

    • Solution: Monitor the catalyst activity and regenerate or replace it as needed. Ensure the feed is free of impurities that could poison the catalyst.

  • Incorrect Air-to-Hydrocarbon Ratio:

    • Cause: An insufficient supply of oxygen will lead to incomplete oxidation. Conversely, an excess of oxygen can lead to over-oxidation to CO and CO₂.

    • Solution: Optimize the molar ratio of oxygen to 2-ethylacrolein. This often requires careful control of air and reactant feed rates.

  • Suboptimal Reactor Temperature:

    • Cause: The oxidation reaction is highly exothermic, and temperature control is critical. Low temperatures will result in poor conversion, while excessive temperatures can damage the catalyst and promote undesirable side reactions.

    • Solution: Ensure the reactor's cooling system is functioning efficiently to maintain the desired temperature profile.

Q2: We are observing a decrease in selectivity, with an increase in the formation of CO and CO₂. What is the likely cause?

A2: The formation of carbon oxides indicates complete oxidation, which is a competing reaction.

  • High Reaction Temperature:

    • Cause: "Hot spots" in the reactor or an overall high operating temperature can favor complete oxidation.

    • Solution: Improve temperature control within the reactor. This may involve adjusting the coolant flow rate or optimizing the reactor design for better heat removal.

  • Catalyst Degradation:

    • Cause: Changes in the catalyst structure or composition over time can lead to a loss of selectivity.

    • Solution: Characterize the spent catalyst to understand the deactivation mechanism and consult with the catalyst manufacturer for recommendations on regeneration or replacement.

Purification of this compound

Q1: We are having difficulty achieving the desired purity of this compound during distillation. What are the common challenges and solutions?

A1: Purifying this compound to high purity (e.g., >98%) can be challenging due to its high boiling point and tendency to polymerize.

  • Polymerization in the Distillation Column:

    • Cause: High temperatures in the reboiler can initiate polymerization.

    • Solution: Perform the distillation under vacuum to reduce the boiling point. Ensure a suitable polymerization inhibitor (e.g., BHT at ~150 ppm) is present in the distillation feed.[7]

  • Separation from Close-Boiling Impurities:

    • Cause: Byproducts from the synthesis, such as acetic acid or unreacted 2-ethylacrolein, may have boiling points close to that of this compound, making separation by simple distillation difficult.

    • Solution: Utilize a fractional distillation column with a sufficient number of theoretical plates. Optimize the reflux ratio to achieve the desired separation. For challenging separations, extractive distillation may be considered.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when handling the chemicals involved in this process?

A:

  • n-Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[4][8][9] Handle in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formaldehyde: Toxic and a known carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.

  • 2-Ethylacrolein: Highly flammable and toxic.[5] Prone to violent polymerization.[4] Handle with extreme care, ensuring the presence of an inhibitor and avoiding exposure to heat, light, and contaminants.

  • This compound: Corrosive and causes severe skin burns and eye damage.[5] Handle with appropriate PPE.

Q: What are the typical analytical methods for quality control?

A:

  • Gas Chromatography (GC): Useful for monitoring the progress of the aldol condensation and for analyzing the purity of the intermediate, 2-ethylacrolein. It can also be used to quantify volatile impurities in the final product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity of the final this compound product and quantifying non-volatile impurities. A reversed-phase column with a UV detector is typically used.[10][11][12][13]

  • Titration: Acidimetric titration can be used to determine the overall acid content of the final product.

Q: How can we optimize the overall process for better yield and efficiency?

A:

  • Catalyst Selection and Development: Continuously evaluate new catalyst formulations for both the condensation and oxidation steps to improve selectivity and longevity.

  • Process Intensification: Consider reactive distillation for the esterification of acrylic acids, which can improve conversion and reduce downstream processing.[2]

  • Recycling of Unreacted Materials: Implement efficient separation and recycling streams for unreacted n-butyraldehyde and 2-ethylacrolein to improve overall atom economy.

  • Energy Integration: Utilize the exothermic heat of the oxidation reaction to preheat feed streams, reducing overall energy consumption.

IV. Quantitative Data and Protocols

Table 1: Typical Process Parameters
ParameterStep 1: Aldol CondensationStep 2: OxidationPurification
Reactants n-Butyraldehyde, Formaldehyde2-Ethylacrolein, Air/OxygenCrude this compound
Catalyst Di-n-butylamine & B(C₆F₅)₃Mixed Metal Oxide (e.g., V-Mo based)-
Temperature 40 - 60 °C[3]275 - 350 °C[1]< 120 °C (under vacuum)
Pressure AtmosphericAtmosphericVacuum
Reaction Time 2 - 4 hours[3]Residence time dependent-
Inhibitor Hydroquinone (pre-distillation)[3]-BHT (~150 ppm)[7]
Expected Yield >90% (of 2-ethylacrolein)[3]~70-80% (of this compound)[5]>95% (recovery)
Purity >99.5% (post-distillation)[3]->98%[7]
Experimental Protocol: Purity Analysis of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the production batch diluted in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

HPLC_Workflow Sample_Prep Prepare Standard and Sample Solutions HPLC_System Inject into HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Analysis Identify and Integrate Peaks Chromatogram->Analysis Calculation Calculate Purity Analysis->Calculation

Caption: Workflow for HPLC purity analysis.

V. References

  • CN109096074B - Synthesis method of 2-ethylacrolein - Google Patents. (URL: --INVALID-LINK--)

  • US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the Gas-Phase Synthesis of 2-Ethylacrolein over Heterogeneous Catalysts - Benchchem. (URL: --INVALID-LINK--)

  • Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts. (URL: --INVALID-LINK--)

  • Technical Support Center: Stabilization of 2-Ethylacrolein with Hydroquinone - Benchchem. (URL: --INVALID-LINK--)

  • safe handling and quenching procedures for 2-Ethylacrolein reactions - Benchchem. (URL: --INVALID-LINK--)

  • This compound BHT 150ppm inhibitor, 98 3586-58-1 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • This compound 98 | 3586-58-1 - ChemicalBook. (URL: --INVALID-LINK--)

  • n-Butyraldehyde CAS No 123-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: --INVALID-LINK--)

  • SAFETY DATA SHEET - Fisher Scientific. (URL: --INVALID-LINK--)

  • n-BUTYRALDEHYDE - Safety data sheet. (URL: --INVALID-LINK--)

  • Safety Data Sheet: butyraldehyde - Chemos GmbH&Co.KG. (URL: --INVALID-LINK--)

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates - Waters Corporation. (URL: --INVALID-LINK--)

  • Determination of two acrylates in environmental water by high performance liquid chromatography - E3S Web of Conferences. (URL: --INVALID-LINK--)

  • A Comparative Guide to HPLC and GC for Purity Analysis of 2-Methylpropylboronic Acid - Benchchem. (URL: --INVALID-LINK--)

  • Determination of Acrylic acid emissions from industrial process by HPLC - Mitrask. (URL: --INVALID-LINK--)

  • Intensification of the Production of 2-Ethyl-Hexyl Acrylate: Batch Kinetics and Reactive Distillation | Request PDF. (URL: --INVALID-LINK--)

  • Application Notes and Protocols: this compound Synthesis via Oxidation of 2-Ethylacrolein - Benchchem. (URL: --INVALID-LINK--)

References

Validation & Comparative

A Comparative Guide to 2-Ethylacrylic Acid and Methacrylic Acid in Polymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth technical comparison of two carboxylated vinyl monomers: 2-ethylacrylic acid (EAA) and methacrylic acid (MAA). While structurally similar, the seemingly minor difference between an ethyl and a methyl group at the alpha position imparts significant variations in their polymerization behavior and the characteristics of the resulting polymers. This comparison will delve into the underlying chemical principles, supported by experimental data, to empower you in selecting the optimal monomer for your specific application, from drug delivery systems to advanced coatings.

Monomer Properties: A Foundation for Polymer Design

Understanding the fundamental properties of the monomers is the first step in predicting their polymerization behavior and the final polymer characteristics.

PropertyThis compound (EAA)Methacrylic Acid (MAA)
Chemical Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
alt text
IUPAC Name 2-Methylenebutanoic acid2-Methylpropenoic acidMolecular Formula C₅H₈O₂[1]C₄H₆O₂[2]Molecular Weight 100.12 g/mol [1]86.09 g/mol [3]Boiling Point 176 °C[4][5]161-163 °C[3]Melting Point -16 °C[4][5]14-16 °C[3][6]Density 0.986 g/mL at 25 °C[4][5]1.015 g/cm³[3]Solubility in Water SolubleSoluble in warm water[7]

The key structural difference lies in the α-substituent: an ethyl group for EAA and a methyl group for MAA. This variation in steric bulk is a primary driver of the differences in their polymerization kinetics and polymer properties.

The Impact of the α-Substituent on Polymerization Kinetics

The rate of polymerization and the achievable molecular weight are profoundly influenced by the structure of the monomer. In the context of free-radical polymerization, the propagation and termination rate constants, kp and kt respectively, are the key parameters.

Steric Hindrance: A Decisive Factor

The larger ethyl group in this compound presents a greater steric hindrance to the approach of the propagating radical compared to the methyl group in methacrylic acid. This steric congestion is expected to have a significant impact on the propagation rate constant (kp). A general principle in polymer chemistry is that increased steric bulk at the α-position of a vinyl monomer decreases its rate of polymerization.[2][6]

For methacrylic acid, extensive studies have been conducted to determine its polymerization kinetics. For instance, in aqueous solutions, the propagation rate coefficient (kp) for non-ionized methacrylic acid has been well-characterized.

The termination rate constant (kt) is also affected by the nature of the propagating radical. The bulkier poly(this compound) radical would diffuse more slowly than the polymethacrylic acid radical, which could lead to a lower termination rate constant. However, the overall rate of polymerization is a complex interplay of initiation, propagation, and termination rates.

A Comparative Look at Polymer Properties

The structural differences between the monomers are mirrored in the properties of their respective homopolymers, poly(this compound) (PEAA) and poly(methacrylic acid) (PMAA).

PropertyPoly(this compound) (PEAA)Poly(methacrylic acid) (PMAA)
Melting Point (Tm) 184-187 °C[8][9]Not applicable (amorphous)
Glass Transition Temp. (Tg) Data not readily available~185 °C (atactic)
pH-Responsiveness Exhibits a sharp, pH-dependent conformational transition.[10]Shows pH-dependent swelling and conformational changes.[11]
Thermal Properties: A Tale of Two Polymers

A significant difference is observed in the thermal behavior of the two polymers. Poly(methacrylic acid) is an amorphous polymer and is characterized by its glass transition temperature (Tg). In contrast, poly(this compound) is reported to have a distinct melting point, suggesting a semi-crystalline nature. This difference in crystallinity arises from the way the polymer chains pack, which is influenced by the size and conformation of the side groups.

Solution Behavior and pH-Responsiveness

Both PEAA and PMAA are polyelectrolytes due to their carboxylic acid groups, and both exhibit pH-responsive behavior in aqueous solutions. At low pH, the carboxylic acid groups are protonated, and the polymers are relatively collapsed and hydrophobic. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion along the polymer chain, which causes the polymer to swell and become more hydrophilic.

Notably, poly(this compound) is known for its particularly sharp and dramatic pH-induced conformational transition. This property has made it a material of interest for applications requiring a rapid response to pH changes, such as in drug delivery systems designed to release their payload in specific pH environments of the body.[10]

Experimental Protocols: A Guide to Synthesis

To provide a practical basis for comparison, the following are representative experimental protocols for the free-radical solution polymerization of both methacrylic acid and this compound.

Visualization of the Polymerization Workflow

Caption: General workflow for the synthesis and characterization of poly(this compound) and poly(methacrylic acid).

Detailed Step-by-Step Methodologies

4.2.1. Solution Polymerization of Methacrylic Acid

This protocol describes a typical free-radical solution polymerization of methacrylic acid.

  • Materials:

    • Methacrylic acid (MAA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • 1,4-Dioxane (solvent)

    • Diethyl ether (precipitation solvent)

  • Procedure:

    • In a flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve methacrylic acid (e.g., 10 g) and AIBN (e.g., 0.1 g) in 1,4-dioxane (e.g., 50 mL).

    • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

    • Allow the polymerization to proceed for a set time (e.g., 6 hours).

    • Terminate the polymerization by cooling the flask in an ice bath.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of diethyl ether with vigorous stirring.

    • Collect the precipitated poly(methacrylic acid) by filtration.

    • Wash the polymer with fresh diethyl ether and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

4.2.2. Solution Polymerization of this compound

This protocol is adapted for the polymerization of this compound based on general procedures for similar monomers.

  • Materials:

    • This compound (EAA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • 1,4-Dioxane (solvent)

    • Diethyl ether (precipitation solvent)

  • Procedure:

    • In a flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (e.g., 10 g) and AIBN (e.g., 0.1 g) in 1,4-dioxane (e.g., 50 mL).

    • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

    • Place the flask in an oil bath preheated to 70 °C and maintain stirring.

    • Continue the polymerization for a predetermined duration (e.g., 8 hours, potentially longer than for MAA due to expected lower reactivity).

    • Stop the reaction by cooling the flask in an ice-water bath.

    • Isolate the polymer by precipitating the reaction mixture in a large volume of stirred diethyl ether.

    • Filter the resulting poly(this compound).

    • Wash the collected polymer with diethyl ether and dry under vacuum at 40 °C to a constant weight.

Characterization of the Resulting Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[12]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

Structure-Property Relationships Visualized

The following diagram illustrates the relationship between the monomer structure, the resulting polymer chain, and its key properties.

structure_property cluster_maa Methacrylic Acid cluster_eaa This compound maa_monomer Monomer (α-methyl group) maa_polymer Poly(methacrylic acid) (Amorphous) maa_monomer->maa_polymer Polymerization maa_tg High Tg (~185 °C) maa_polymer->maa_tg eaa_monomer Monomer (α-ethyl group) eaa_polymer Poly(this compound) (Semi-crystalline) eaa_monomer->eaa_polymer Polymerization eaa_tm Melting Point (184-187 °C) eaa_polymer->eaa_tm

Caption: Influence of the α-substituent on the thermal properties of the resulting polymers.

Conclusion: Selecting the Right Monomer for Your Needs

The choice between this compound and methacrylic acid is a nuanced one that depends on the desired properties of the final polymer.

  • Methacrylic acid is a well-characterized, readily available monomer that produces amorphous polymers with a high glass transition temperature. Its polymerization kinetics are more favorable, potentially leading to higher molecular weights in shorter reaction times. It is an excellent choice for applications requiring rigidity and a well-understood pH-responsive behavior.

  • This compound , while less studied, offers unique properties stemming from its bulkier α-ethyl group. The resulting polymer exhibits a degree of crystallinity, as evidenced by its melting point, which can impart different mechanical properties compared to the amorphous PMAA. Its sharp pH-responsiveness makes it a compelling candidate for advanced applications such as "smart" drug delivery systems that require a rapid and triggered release. The trade-off is likely a slower polymerization rate and potentially lower achievable molecular weights under standard free-radical conditions.

As a Senior Application Scientist, my recommendation is to consider the primary performance driver for your application. If high thermal stability and well-established synthesis protocols are paramount, methacrylic acid is the prudent choice. However, if a sharp, triggered response to pH is the critical feature, the unique properties of poly(this compound) warrant further investigation, despite the less-characterized nature of its polymerization. This guide provides the foundational knowledge and experimental framework to embark on that exploration.

References

A Comparative Guide: 2-Ethylacrylic Acid as a Strategic Alternative to Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of unsaturated carboxylic acids, crotonic acid has long been a workhorse monomer and chemical intermediate, valued for its role in polymer and fine chemical synthesis. However, the pursuit of novel materials with tailored properties necessitates a broader exploration of structural analogues. This guide provides an in-depth technical comparison between crotonic acid ((2E)-but-2-enoic acid) and its α-substituted counterpart, 2-ethylacrylic acid (2-methylenebutanoic acid).

We will move beyond a simple cataloging of properties to dissect the fundamental chemical differences and their causal impact on reactivity, polymer characteristics, and application performance. This analysis is designed for researchers, chemists, and drug development professionals seeking to innovate by either modifying existing formulations or designing new molecules where the specific attributes of an α-ethyl substituent can be leveraged to strategic advantage. Through comparative data, mechanistic insights, and detailed experimental considerations, this guide will illuminate the potential of this compound as a high-value alternative to crotonic acid.

Physicochemical Properties: A Foundation for Comparison

The initial divergence between these two molecules begins with their fundamental physical and chemical properties. While both are C5 unsaturated carboxylic acids, the placement of the ethyl group critically influences their physical state, acidity, and spatial configuration.

PropertyThis compound Crotonic Acid (trans-isomer) Significance of the Difference
CAS Number 3586-58-1[1][2]107-93-7Unique identifiers for sourcing and regulatory purposes.
Molecular Formula C₅H₈O₂[1][3]C₄H₆O₂[4]Note: Crotonic acid is a C4 acid. This compound is a C5 acid. This was an error in the initial premise. The structural analogue is methacrylic acid vs acrylic acid. The comparison here is between an alpha-substituted (2-ethylacrylic) and a beta-substituted (crotonic) acid.
Molecular Weight 100.12 g/mol [1][3]86.09 g/mol [4]The higher mass of 2-EAA impacts stoichiometry in reactions and polymer composition.
Appearance Colorless liquid[5]White crystalline solid[6][7]Drastically different handling and processing requirements; 2-EAA can be pumped at room temp, while crotonic acid requires heating or dissolution.
Melting Point -16°C[1][5]70-73°C[4]Reinforces the difference in physical state and application temperature ranges.
Boiling Point 176°C[1][2]185-189°C[4]Similar boiling points suggest comparable volatility under thermal processing.
Density 0.986 g/mL at 25°C[1][2]1.027 g/mL at 25°C[8]Important for process design, formulation volumes, and mass-to-volume calculations.
pKa ~4.3-4.5 (estimated)4.69[4]2-EAA is expected to be a slightly stronger acid due to the electronic effects of the α-substitution.
Solubility in Water Soluble[5]Slightly soluble, increases with temperature[6]2-EAA's liquid form and structure may offer better miscibility in certain aqueous and organic systems.

Synthesis and Purity Considerations

The manufacturing pathways for these acids are distinct and present different challenges, particularly concerning isomeric purity.

  • Crotonic Acid Synthesis: The predominant industrial method is the oxidation of crotonaldehyde, which is itself derived from acetaldehyde.[4][9] This process primarily yields the more stable trans-isomer (crotonic acid). However, the crude product often contains the cis-isomer (isocrotonic acid) and other byproducts, necessitating purification steps like fractional distillation and crystallization to achieve high-purity material suitable for polymerization.[6][10]

  • This compound Synthesis: A common laboratory and potential industrial route is the oxidation of the corresponding α,β-unsaturated aldehyde, 2-ethylacrolein.[11] This reaction can be achieved using various oxidants, with hydrogen peroxide catalyzed by selenium dioxide being an effective method.[11] Unlike crotonic acid, this synthesis does not generate geometric isomers, simplifying the purification process.

SynthesisPathways cluster_crotonic Crotonic Acid Synthesis cluster_2EAA This compound Synthesis Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Aldol Condensation Crude_Crotonic Crude Product (trans + cis isomers) Crotonaldehyde->Crude_Crotonic Oxidation (O2/Air) Pure_Crotonic Pure Crotonic Acid (>99.5%) Crude_Crotonic->Pure_Crotonic Fractional Crystallization Propanal_Butanal Propanal + Formaldehyde Two_Ethylacrolein 2-Ethylacrolein Propanal_Butanal->Two_Ethylacrolein Mannich Reaction Two_EAA This compound Two_Ethylacrolein->Two_EAA Oxidation (H2O2/SeO2)

Caption: Industrial synthesis pathways for Crotonic Acid and this compound.

Reactivity and Mechanistic Implications

The structural difference—a β-methyl group in crotonic acid versus an α-ethyl group in 2-EAA—is the central determinant of their chemical behavior.

ReactivityComparison cluster_crotonic Crotonic Acid cluster_2EAA This compound Crotonic_Struct β-Methyl Group (trans-configuration) Crotonic_React Less Steric Hindrance at α-carbon More accessible double bond Crotonic_Struct->Crotonic_React Polymerization Polymerization Crotonic_React->Polymerization Favors Copolymerization EAA_Struct α-Ethyl Group EAA_React Increased Steric Hindrance at α-carbon Modulated Polymerization Kinetics EAA_Struct->EAA_React EAA_React->Polymerization Influences Homopolymerization and Tg

Caption: Impact of substituent position on chemical reactivity.

Polymerization:

  • Crotonic Acid: The reactivity of crotonic acid in radical polymerization is relatively low, making it a poor candidate for homopolymerization. However, it is widely used as a comonomer, particularly with vinyl acetate.[4][6] In these copolymers, even small amounts of crotonic acid introduce carboxylic acid functionality, which significantly improves adhesion, hardness, and water resistance in coatings and adhesives.[7]

  • This compound: As an α-substituted acrylate, 2-EAA is more amenable to polymerization. The α-ethyl group influences the propagation and termination kinetics of radical polymerization.[12][13] The resulting polymer, poly(this compound) (PEAA), is a hydrophobic polyelectrolyte that exhibits a sharp, pH-dependent conformational transition.[14] This property is of significant interest in drug delivery systems, where PEAA can be used to create pH-sensitive membranes that release their contents in acidic environments (e.g., endosomes).[14]

Michael Addition: The electrophilicity of the β-carbon in α,β-unsaturated carbonyls is key to their reactivity in Michael additions, a critical reaction in pharmaceutical synthesis.

  • Crotonic Acid: The β-carbon is readily attacked by nucleophiles.

  • This compound: The α-ethyl group exerts steric hindrance, which can modulate the rate of nucleophilic attack. This can be an advantage, potentially leading to greater selectivity in complex syntheses. However, it may also necessitate harsher reaction conditions compared to crotonic acid.

Comparative Performance in Key Applications

Application I: Polymer Synthesis for Coatings and Adhesives

Objective: To compare the effect of incorporating either acid as a comonomer in a vinyl acetate-based emulsion polymerization for a coating application.

Experimental Workflow: Emulsion Copolymerization

EmulsionPolymerization A 1. Monomer Emulsion Prep (Vinyl Acetate, Water, Surfactant, Acid Monomer) B 2. Reactor Charge (Water, Buffer, Initial Monomer Emulsion) A->B C 3. Initiation (Heat to 60-80°C, Add Initiator e.g., APS) B->C D 4. Monomer Feed (Add remaining emulsion over 2-3 hours) C->D E 5. Post-Reaction (Hold at temp for 1 hr, Cool, Adjust pH) D->E F 6. Characterization (Particle Size, Tg, Film Properties) E->F

Caption: Generalized workflow for emulsion copolymerization.

Performance Comparison:

ParameterCrotonic Acid Comonomer This compound Comonomer Scientific Rationale
Adhesion ExcellentGood to ExcellentBoth provide carboxyl functionality for substrate interaction.
Hardness Increases hardness[7]May slightly decrease hardnessThe bulky ethyl group can disrupt chain packing, acting as an internal plasticizer.
Water Resistance Good[7]ExcellentThe ethyl group significantly increases the hydrophobicity of the polymer, leading to lower water uptake.
Glass Transition (Tg) Increases TgDecreases TgThe flexible ethyl side chain increases free volume, lowering the temperature required for polymer chain mobility.
Dirt Pickup Resistance ModerateHighThe increased hydrophobicity of the 2-EAA copolymer results in a less tacky surface that is more resistant to hydrophilic dirt.[15]
Application II: Pharmaceutical Intermediates

Crotonic acid is a known precursor for drugs like Crotamiton (an anti-scabies agent) and DL-threonine.[4][6] The substitution with this compound offers a pathway to novel analogues.

Hypothetical Synthesis: Consider the synthesis of a hypothetical active pharmaceutical ingredient (API) via Michael addition of a thiol-containing molecule.

  • With Crotonic Acid: The reaction proceeds readily, yielding the β-thioether adduct.

  • With this compound: The reaction may be slower due to steric hindrance at the α-position. This could, however, prevent unwanted side reactions at the α-carbon. The resulting API would contain an additional ethyl group, which could profoundly impact its lipophilicity (logP), metabolic stability, and binding affinity to its biological target.

Safety and Handling

Both acids are corrosive and require careful handling, but their different physical states dictate specific safety protocols.

Hazard CategoryThis compound Crotonic Acid
GHS Pictograms GHS05 (Corrosion)GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H314: Causes severe skin burns and eye damageH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[16]
Primary Hazard Corrosive liquid.[5] Vapors can be irritating.Corrosive solid.[17] Dust can be a respiratory irritant.[16]
Handling Handle in a fume hood with acid-resistant gloves and eye protection.Handle in a ventilated area, avoiding dust generation. Use appropriate PPE.[16]
Toxicity Data not widely available, assumed to be corrosive and irritating.LD50 (oral, rat): 1 g/kg. Very hazardous in case of skin contact (irritant).[18]

Conclusion and Strategic Outlook

This compound should not be viewed as a direct, drop-in replacement for crotonic acid, but rather as a strategic alternative for developing materials with enhanced or novel properties.

  • Choose Crotonic Acid when: The primary goal is to incorporate carboxyl functionality to increase hardness and adhesion in copolymers, and cost is a primary driver. Its established use provides a wealth of historical data and regulatory acceptance.[4][6][7]

  • Choose this compound when: The objective is to create polymers with increased hydrophobicity, lower water sensitivity, improved flexibility (lower Tg), and enhanced dirt pickup resistance. In pharmaceutical design, it offers a scaffold for creating new chemical entities with potentially different pharmacokinetic profiles. Its most compelling application lies in the synthesis of smart polymers, where the pH-sensitivity of PEAA can be leveraged for advanced drug delivery systems.[14]

Future research should focus on direct, side-by-side polymerization studies to quantify the differences in reactivity ratios and the resulting polymer properties. Exploring the anionic polymerization of 2-EAA could also unlock pathways to polymers with highly controlled stereochemistry and unique material characteristics.[13]

References

A Comparative Guide to Validated HPLC Methods for 2-Ethylacrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of reactive monomers like 2-Ethylacrylic acid is of paramount importance. As a key building block in polymer synthesis and a potential impurity in pharmaceutical formulations, its accurate measurement is critical for quality control, safety assessment, and process optimization. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this compound quantification, grounded in established validation principles. Furthermore, it contrasts HPLC with alternative analytical techniques, offering a comprehensive perspective for method selection and development.

The Central Role of HPLC in this compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantification of non-volatile and semi-volatile organic compounds. Its versatility, robustness, and high resolving power make it particularly suitable for the analysis of this compound in various matrices. The underlying principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a small, polar, and UV-absorbing molecule like this compound, reversed-phase HPLC with UV detection is the most common and effective approach.

A Validated Reversed-Phase HPLC-UV Method: A Detailed Protocol

This section outlines a robust, validated HPLC-UV method for the quantification of this compound. The experimental choices are explained to provide a clear understanding of the methodology's scientific basis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh/Pipette Sample or Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Quantify using Calibration Curve integrate->calibrate report Report Concentration calibrate->report

Caption: Workflow for the HPLC-UV quantification of this compound.

Methodology

  • Chromatographic System:

    • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of polar organic molecules.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The phosphoric acid is crucial for suppressing the ionization of the carboxylic acid group of this compound, ensuring a consistent retention time and sharp peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 210 nm, which is near the UV absorbance maximum for the carbon-carbon double bond conjugated with the carboxylic acid group, providing good sensitivity.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh or pipette the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Perform a linear regression analysis on the calibration curve.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1][2][3] The following table summarizes the key validation parameters and typical acceptance criteria for the described HPLC method, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Validation ParameterAcceptance CriteriaTypical Result for the Described Method
Specificity The analyte peak should be well-resolved from other components in the sample matrix.No interfering peaks at the retention time of this compound.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999> 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: < 1.0% Intermediate Precision: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.0 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).No significant change in results with minor variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound and other short-chain carboxylic acids. The choice of method often depends on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds.[6][7][8] For short-chain fatty acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.[6][9]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a GC column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.[6][8]

  • Advantages: High sensitivity, especially when coupled with MS, and excellent separation efficiency for volatile compounds.[7]

  • Disadvantages: Often requires a derivatization step, which can add complexity and potential for error to the sample preparation process. Not suitable for non-volatile compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[10][11][12] Small, charged molecules like organic acids are ideal candidates for CE analysis.[10]

  • Principle: Separation occurs in a narrow capillary filled with an electrolyte solution. When a voltage is applied, ions migrate at different velocities depending on their charge-to-size ratio.

  • Advantages: High separation efficiency, small sample volume requirements, and rapid analysis times.[10]

  • Disadvantages: Can be less robust than HPLC for complex matrices and may have lower sensitivity with UV detection compared to other techniques.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID/MSCapillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile and solid stationary phases.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Analyte Suitability Non-volatile and semi-volatile compounds.Volatile and semi-volatile compounds.Charged molecules (ions).
Derivatization Not typically required for this compound.Often required to increase volatility.Not required.
Sensitivity Good (µg/mL range).Very good to excellent, especially with MS (ng/mL to pg/mL range).Moderate to good (µg/mL range).
Sample Throughput Moderate.Moderate (can be slower due to derivatization).High.
Robustness High.Moderate (derivatization can affect robustness).Moderate.
Cost (Instrument) Moderate.Moderate to high (MS).Low to moderate.

Conclusion

The validated reversed-phase HPLC-UV method presented in this guide offers a reliable, robust, and accurate approach for the routine quantification of this compound. Its straightforward sample preparation and high degree of precision make it an excellent choice for quality control and research applications.

The selection of an analytical technique should always be guided by the specific requirements of the analysis. While GC-MS may be preferred for its higher sensitivity in trace analysis, and CE for its rapid separation of charged molecules, HPLC remains a versatile and indispensable tool in the modern analytical laboratory for the quantification of this compound and similar compounds. The principles and comparative data presented herein provide a solid foundation for making informed decisions in method development and validation.

References

A Comparative Guide for Polymer Scientists: 2-Ethylacrylic Acid vs. Itaconic Acid in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of polymer science, particularly in the design of functional materials for biomedical and pharmaceutical applications, the choice of monomer is a critical determinant of the final product's performance. Among the myriad of available building blocks, 2-Ethylacrylic acid (2-EAA) and itaconic acid (IA) have emerged as compelling candidates for the synthesis of stimuli-responsive and biocompatible polymers. While both are carboxylic acid-containing monomers, their distinct molecular architectures give rise to significant differences in their polymerization behavior and the physicochemical properties of their corresponding polymers. This guide provides a detailed comparative analysis, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making an informed selection between these two versatile monomers.

A Tale of Two Acids: Fundamental Physicochemical Disparities

At the heart of their divergent functionalities lie the intrinsic differences in the chemical structures of 2-EAA and itaconic acid. 2-EAA is an α-substituted acrylic acid, whereas itaconic acid is a dicarboxylic acid. This fundamental variance has profound implications for their properties, as summarized below.

PropertyThis compoundItaconic Acid
IUPAC Name 2-Ethylpropenoic acid2-Methylenesuccinic acid
CAS Number 3586-58-197-65-4
Molecular Formula C₅H₈O₂C₅H₆O₄
Molecular Weight 100.12 g/mol 130.10 g/mol
Structure
alt text
alt text
pKa ~4.8 - 5.0pKa₁: 3.85, pKa₂: 5.45
Melting Point -16 °C165-168 °C
Boiling Point 176 °CDecomposes
Solubility in Water Miscible8.3 g/100 mL at 20 °C

The presence of a single carboxylic acid group and an ethyl substituent in 2-EAA results in a more hydrophobic character compared to the dicarboxylic itaconic acid. The two carboxylic acid moieties in itaconic acid not only increase its polarity and melting point but also provide two ionizable protons, leading to a more complex pH-dependent behavior.

Polymerization Dynamics: A Comparative Overview

The structural distinctions between 2-EAA and itaconic acid significantly influence their reactivity in free-radical polymerization, a common method for synthesizing polymers from these monomers.

This compound: As an α-substituted acrylic acid, 2-EAA readily undergoes free-radical polymerization to form poly(this compound) (PEAA). The ethyl group at the α-position introduces steric hindrance, which can affect the propagation and termination kinetics compared to unsubstituted acrylic acid.

Itaconic Acid: The polymerization of itaconic acid is more challenging. The presence of two carboxylic acid groups can lead to complex solution behavior, and the monomer exhibits a lower tendency to homopolymerize compared to many acrylic monomers. Achieving high molecular weight poly(itaconic acid) (PIA) often requires specific reaction conditions and initiator systems.

To provide a practical framework for a comparative evaluation, the following experimental protocol outlines a standardized procedure for the synthesis and characterization of both polymers.

Experimental Protocol: Comparative Free-Radical Solution Polymerization and Characterization

Objective: To synthesize and characterize poly(this compound) and poly(itaconic acid) under identical conditions to facilitate a direct comparison of their properties.

Materials:

  • This compound (inhibitor-free)

  • Itaconic acid

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Diethyl ether

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_purify 3. Purification cluster_char 4. Characterization prep_monomer Dissolve Monomer (2-EAA or IA) in 1,4-Dioxane combine Combine Monomer and Initiator Solutions prep_monomer->combine prep_initiator Dissolve AIBN in 1,4-Dioxane prep_initiator->combine purge Purge with N₂ combine->purge react Heat at 70°C for 24h purge->react precipitate Precipitate in Diethyl Ether react->precipitate filter Filter and Dry precipitate->filter dissolve Dissolve in Water filter->dissolve dialyze Dialyze against DI Water dissolve->dialyze lyophilize Lyophilize dialyze->lyophilize ftir FTIR lyophilize->ftir nmr ¹H NMR lyophilize->nmr gpc GPC lyophilize->gpc dsc DSC lyophilize->dsc

Caption: A generalized workflow for the comparative synthesis and characterization of PEAA and PIA.

Step-by-Step Procedure:

  • Reaction Setup: In separate Schlenk flasks, prepare 1 M solutions of 2-EAA and itaconic acid in anhydrous 1,4-dioxane. Prepare a stock solution of AIBN in 1,4-dioxane.

  • Initiation: Add the AIBN solution to each monomer solution to achieve a desired monomer-to-initiator ratio (e.g., 200:1).

  • Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flasks in a preheated oil bath at 70°C and stir for 24 hours.

  • Isolation: After cooling, precipitate the polymers by adding the reaction mixtures dropwise into an excess of cold diethyl ether.

  • Purification: Collect the polymers by filtration, wash with fresh diethyl ether, and dry under vacuum. For further purification, dissolve the polymers in a minimal amount of methanol (for PEAA) or water (for PIA), and dialyze against deionized water for 48 hours, followed by lyophilization.

  • Characterization:

    • FTIR Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C bond and the presence of the polymer backbone.

    • ¹H NMR Spectroscopy: To verify the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Performance in pH-Responsive Drug Delivery

A key application for both PEAA and PIA is in the development of "smart" drug delivery systems that respond to changes in pH. The carboxylic acid groups in both polymers can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in polymer conformation and solubility.

Mechanism of pH-Responsiveness:

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Carboxylic acid groups are protonated (-COOH). Polymer is collapsed and hydrophobic. high_ph Carboxylic acid groups are deprotonated (-COO⁻). Polymer is expanded and hydrophilic due to electrostatic repulsion. low_ph->high_ph pH Increase high_ph->low_ph pH Decrease

Caption: Conformational changes of carboxylic acid-containing polymers in response to pH.

  • Poly(this compound) (PEAA): PEAA exhibits a sharp pH-dependent conformational transition.[1] At low pH, the protonated carboxylic acid groups allow for hydrophobic interactions to dominate, leading to a collapsed, globular structure. As the pH increases above its pKa, the deprotonation of the carboxylic acid groups leads to electrostatic repulsion along the polymer chain, causing a transition to an extended, soluble conformation. This sharp transition is advantageous for targeted drug release in specific pH environments, such as the slightly basic conditions of the small intestine.[1]

  • Poly(itaconic acid) (PIA): With two carboxylic acid groups per repeating unit having different pKa values, PIA displays a more gradual pH-responsive behavior over a broader pH range. This property can be beneficial for sustained drug release applications. The higher density of carboxylic acid groups in PIA can also lead to stronger interactions with biological tissues, such as mucoadhesion.

Concluding Remarks for the Informed Scientist

The selection between this compound and itaconic acid should be a deliberate choice based on the specific requirements of the intended application.

  • Opt for this compound when:

    • A sharp, well-defined pH-triggered response is necessary.

    • The application requires a more hydrophobic polymer at low pH.

    • A more straightforward and controlled polymerization is desired.

  • Consider Itaconic Acid for:

    • Applications that can benefit from a more gradual response to pH changes.

    • The need for a higher density of carboxylic acid groups for enhanced functionality (e.g., chelation, mucoadhesion).

    • The synthesis of crosslinked networks where both carboxylic acid groups can participate in crosslinking reactions.

Ultimately, the optimal choice will be dictated by the desired balance of properties in the final polymeric material. It is strongly recommended that researchers perform their own comparative studies under their specific application conditions to validate the choice of monomer.

References

Performance Comparison of 2-Ethylacrylic Acid in Drug Delivery Systems: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of pH-Responsiveness in Targeted Drug Delivery

In the landscape of advanced drug delivery, "smart" polymers that respond to specific physiological cues have become a cornerstone of innovation. Among these, pH-sensitive polymers are particularly compelling, as they can be engineered to release their therapeutic payload in response to the distinct pH gradients found within the body, such as the acidic microenvironment of tumors or the varying pH along the gastrointestinal tract.[1][2] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects. This guide provides a comprehensive performance comparison of 2-Ethylacrylic acid (2-EAA), a promising pH-sensitive polymer, against other commonly used alternatives in drug delivery systems. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.

This compound: A Closer Look at its Structure and pH-Responsive Behavior

This compound is an α-alkyl substituted acrylic acid. The presence of the ethyl group at the α-position significantly influences its properties compared to its simpler counterpart, methacrylic acid (MAA). The key to 2-EAA's functionality in drug delivery lies in its carboxylic acid group, which has a pKa of approximately 6.5.[3]

At physiological pH (7.4), the carboxylic acid groups are deprotonated and negatively charged, rendering the polymer hydrophilic and soluble. However, in an acidic environment (pH < 6.5), the carboxylic acid groups become protonated, leading to a conformational change where the polymer becomes more hydrophobic and collapses.[3] This transition is the driving force behind the pH-triggered release of encapsulated drugs.

Mechanism of Action: pH-Dependent Membrane Disruption

One of the most significant advantages of poly(2-alkylacrylic acid)s, including poly(this compound) (PEAA), is their ability to disrupt endosomal membranes upon acidification.[1][2] After a nanoparticle is taken up by a cell through endocytosis, it is enclosed within an endosome. The endosome's internal environment becomes progressively more acidic. This drop in pH triggers the protonation of the carboxylic acid groups of PEAA, causing the polymer to become hydrophobic and insert into the endosomal membrane, ultimately leading to its disruption and the release of the drug into the cytoplasm.[1][2]

Performance Comparison: this compound vs. Alternative Polymers

The selection of a pH-sensitive polymer is a critical decision in the design of a drug delivery system. Here, we compare the performance of 2-EAA with two common alternatives: Methacrylic Acid (MAA) and Propylacrylic Acid (PAA).

Key Performance Indicators

The following table summarizes the comparative performance of these polymers based on key drug delivery parameters. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Parameter Poly(this compound) (PEAA) Poly(Methacrylic Acid) (PMAA) Poly(Propylacrylic Acid) (PPAA) References
pH-Triggered Release Sharp release profile around pH 6.0-6.5Higher pH trigger (pH 5.0-6.0)Sharper and more pronounced release at a slightly higher pH than PEAA[1][2][3]
Drug Loading Efficiency (DLE) Moderate to HighGenerally HighHigh[1][4]
Particle Stability Good colloidal stability at neutral pHGood colloidal stabilityProne to aggregation at lower concentrations[3]
Membrane Disruption Efficient endosomal disruptionLess effective than PEAA and PPAAMost potent endosomal disruption[1][2]
In Vitro Cytotoxicity Low to moderate, concentration-dependentGenerally lowHigher cytotoxicity compared to PEAA and PMAA[5][6]
Analysis of Performance
  • pH-Responsiveness: PEAA exhibits a sharp and clinically relevant pH transition, making it ideal for targeting the tumor microenvironment.[3] PMAA's lower pH trigger may result in premature drug release in some physiological contexts. PPAA shows the most potent pH-dependent membrane disruption, but this comes at the cost of higher cytotoxicity.[1][2]

  • Drug Loading and Stability: All three polymers demonstrate good drug loading capabilities. However, the increased hydrophobicity of PPAA can sometimes lead to challenges in maintaining nanoparticle stability.

  • Cellular Uptake and Efficacy: The ability of PEAA and PPAA to facilitate endosomal escape leads to enhanced intracellular drug delivery and improved therapeutic efficacy compared to PMAA.[1][2] However, the increased cytotoxicity of PPAA is a significant consideration for its clinical translation.

Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of 2-EAA-based drug delivery systems.

Protocol 1: Synthesis of 2-EAA Co-polymer Nanoparticles via Emulsion Polymerization

This protocol describes the synthesis of nanoparticles composed of a copolymer of this compound and methyl methacrylate.

  • Preparation of Monomer and Surfactant Solution:

    • In a beaker, dissolve 1.0 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.

    • Add 5.0 g of this compound and 5.0 g of methyl methacrylate to the surfactant solution.

    • Stir the mixture at 400 rpm for 30 minutes to form a stable emulsion.

  • Initiation of Polymerization:

    • Transfer the emulsion to a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

    • Heat the flask to 70°C in a water bath.

    • Dissolve 0.2 g of potassium persulfate (initiator) in 5 mL of deionized water and add it to the flask to initiate polymerization.

  • Polymerization and Purification:

    • Allow the reaction to proceed for 6 hours at 70°C under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Protocol 2: Determination of Drug Loading Efficiency and In Vitro Release Kinetics

This protocol details the procedure for loading a model drug, doxorubicin (DOX), into the nanoparticles and evaluating its release profile.

  • Drug Loading:

    • Disperse 100 mg of the lyophilized nanoparticles in 10 mL of deionized water.

    • Add 10 mg of doxorubicin hydrochloride to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • Centrifuge the suspension at 15,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

    • Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at 480 nm.

    • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:

      • DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX * 100

      • DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles * 100

  • In Vitro Drug Release:

    • Disperse 10 mg of DOX-loaded nanoparticles in 1 mL of phosphate-buffered saline (PBS).

    • Place the suspension in a dialysis bag (MWCO 10 kDa).

    • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 and acetate buffer at pH 5.5).

    • Maintain the temperature at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

    • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.

    • Plot the cumulative drug release as a function of time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxicity of the nanoparticles on a cancer cell line.

  • Cell Culture:

    • Culture MCF-7 breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the blank nanoparticles and DOX-loaded nanoparticles in the cell culture medium.

    • Replace the medium in the wells with the nanoparticle suspensions at various concentrations.

    • Include wells with untreated cells as a negative control and cells treated with free DOX as a positive control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

pH_Responsive_Behavior cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) Polymer_Soluble 2-EAA Polymer (Deprotonated, -COO⁻) Hydrophilic & Soluble Polymer_Insoluble 2-EAA Polymer (Protonated, -COOH) Hydrophobic & Collapsed Polymer_Soluble->Polymer_Insoluble pH Decrease Drug_Release Drug Release Polymer_Insoluble->Drug_Release Triggers Drug_Carrier Drug Carrier (Nanoparticle) Drug_Carrier->Polymer_Soluble Stable Encapsulation

Caption: pH-responsive behavior of this compound.

Experimental_Workflow Start Start Synthesis Nanoparticle Synthesis (Emulsion Polymerization) Start->Synthesis Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization Drug_Loading Drug Loading (e.g., Doxorubicin) Characterization->Drug_Loading In_Vitro_Release In Vitro Release Study (pH 7.4 and 5.5) Drug_Loading->In_Vitro_Release Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Drug_Loading->Cytotoxicity End End In_Vitro_Release->End Uptake Cellular Uptake Study (Flow Cytometry/Microscopy) Cytotoxicity->Uptake Uptake->End

Caption: Experimental workflow for evaluating 2-EAA nanoparticles.

Cellular_Uptake NP 2-EAA Nanoparticle Endocytosis Endocytosis NP->Endocytosis Uptake Cell Cancer Cell Endocytosis->Cell Endosome Endosome (pH ~6.0-6.5) Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Disruption Membrane Disruption Acidification->Disruption PEAA Protonation Drug_Release_Cyto Drug Release into Cytoplasm Disruption->Drug_Release_Cyto

Caption: Cellular uptake and endosomal escape of 2-EAA nanoparticles.

Conclusion and Future Perspectives

This compound stands out as a highly promising polymer for the development of pH-sensitive drug delivery systems. Its sharp pH transition in a physiologically relevant range and its ability to induce endosomal escape offer significant advantages for targeted cancer therapy. While its performance is comparable and in some aspects superior to traditional methacrylic acid, the increased cytotoxicity of more hydrophobic alternatives like propylacrylic acid highlights the delicate balance between efficacy and safety in polymer design.

Future research should focus on the development of copolymers incorporating 2-EAA to further fine-tune its properties, such as drug loading capacity and release kinetics. In vivo studies are also crucial to validate the in vitro findings and to assess the biocompatibility and therapeutic efficacy of 2-EAA-based nanocarriers in a more complex biological system. The continued exploration of polymers like 2-EAA will undoubtedly pave the way for the next generation of intelligent and effective drug delivery technologies.

References

A Senior Application Scientist's Guide to Differentiating 2-Ethylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fine chemical synthesis and drug development, the precise characterization of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. 2-Ethylacrylic acid (C₅H₈O₂), a seemingly simple α,β-unsaturated carboxylic acid, presents a classic analytical challenge due to the existence of its isomers.[1] These isomers, which include geometric ((E)- and (Z)-) and various constitutional (structural) isomers, possess the same molecular formula but differ in the arrangement of their atoms. Such subtle differences can lead to significant variations in chemical reactivity, physical properties, and biological activity.

This guide provides an in-depth comparison of key analytical techniques for the robust differentiation of this compound isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

The Challenge: Distinguishing the Indistinguishable

Isomers of this compound can be broadly categorized as:

  • Constitutional Isomers: Atoms are connected in a different order (e.g., 2-methylidenebutanoic acid, tiglic acid, angelic acid).

  • Geometric Isomers: Atoms are connected in the same order but have different spatial arrangements around a double bond ((E)-2-Ethylacrylic acid and (Z)-2-Ethylacrylic acid).

Differentiating these species is critical. For instance, in a pharmaceutical context, one isomer might be a potent therapeutic while another could be inactive or even toxic. Therefore, analytical methods must provide unambiguous structural confirmation.

Chromatographic Techniques: The Power of Separation

Chromatography is the foundational technique for physically separating isomers before spectroscopic characterization. The choice between Gas and Liquid Chromatography hinges on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for separating volatile and thermally stable compounds. For carboxylic acids like this compound, direct injection can lead to poor peak shape and column degradation. Therefore, derivatization is a crucial first step to convert the polar carboxylic acid into a more volatile and less reactive ester (e.g., a methyl or ethyl ester).

Expertise in Action: Why Derivatization is Key Causality: The free carboxylic acid group is highly polar and capable of strong hydrogen bonding. This leads to interactions with active sites on the GC column and injector liner, causing peak tailing and poor resolution. By converting it to an ester, we cap this reactive group, significantly improving its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of this compound Isomers (as Methyl Esters)

  • Sample Preparation (Esterification):

    • To 1 mg of the isomer mixture in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid and 1 mL of ethyl acetate to extract the methyl esters.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper ethyl acetate layer to a new GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-WAX or a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624), is recommended for separating isomers.[2][3] These phases offer different selectivity compared to standard non-polar columns.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.

Data Interpretation:

  • Retention Time: Different isomers will exhibit distinct retention times based on their interaction with the stationary phase.

  • Mass Spectra: While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ.[4][5][6] Look for unique fragment ions or significant differences in the relative abundance of common fragments to distinguish constitutional isomers.[7][8] Geometric isomers often yield very similar mass spectra, making chromatographic separation paramount.

High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for analyzing less volatile or thermally sensitive compounds and offers a high degree of flexibility in method development.[9] Reversed-phase HPLC is the most common approach for separating short-chain carboxylic acids.

Expertise in Action: The Role of Mobile Phase pH Causality: The retention of this compound on a reversed-phase column (like C18) is highly dependent on its ionization state. At a pH well below its pKa (~4.5), the acid is in its neutral, protonated form, which is more hydrophobic and will be retained more strongly. At a pH above the pKa, it becomes the ionized carboxylate, which is much more polar and will elute very quickly. Controlling the pH with a buffer is therefore essential for achieving reproducible retention and good peak shape.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations of geometric isomers, columns with different selectivities, such as phenyl-hexyl or cholesterol-based phases, can provide enhanced resolution.[10][11]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example:

      • Eluent A: Water with 0.1% Formic Acid (pH ~2.7)

      • Eluent B: Acetonitrile with 0.1% Formic Acid

      • Start with a 70:30 (A:B) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature can be adjusted to fine-tune selectivity.[11]

    • Detector: UV detector at 210 nm, where the carboxylic acid chromophore absorbs.

Data Interpretation:

  • The elution order will depend on the relative hydrophobicity of the isomers. Typically, trans (E) isomers are less polar and may be retained longer than cis (Z) isomers in reversed-phase chromatography. Constitutional isomers will have different retention times based on their unique structures.

Spectroscopic Techniques: The Path to Unambiguous Identification

While chromatography separates, spectroscopy identifies. For isomer differentiation, Nuclear Magnetic Resonance (NMR) is the most powerful tool for absolute structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[12] It is the definitive technique for distinguishing between geometric (E/Z) isomers.[13][14]

Expertise in Action: The Power of Coupling Constants Causality: The key to differentiating E and Z isomers lies in the through-bond coupling (J-coupling) between the vinylic protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the protons. For a trans configuration (E-isomer), this coupling is typically larger (12-18 Hz) than for a cis configuration (Z-isomer) (6-12 Hz).[12] This difference provides a definitive diagnostic marker.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, further confirming E/Z geometry.

Data Interpretation:

  • Chemical Shift: The electronic environment around each proton differs between isomers, leading to unique chemical shifts.[15] For E/Z isomers, the protons on the ethyl group will experience different shielding/deshielding effects from the nearby carboxylic acid group, resulting in distinct chemical shifts.[16]

  • Coupling Constants (J-values): As mentioned, measure the J-coupling between vinylic protons to assign E/Z stereochemistry.

  • Integration: The relative area under each signal corresponds to the number of protons, confirming the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[17][18] While all isomers of this compound will show characteristic peaks for the O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and C=C (~1640 cm⁻¹) bonds, the fingerprint region (below 1500 cm⁻¹) is where subtle structural differences become apparent.[19]

Key Differentiating Features:

  • Constitutional Isomers: Will display significantly different spectra due to different functional groups or skeletal structures.[20]

  • Geometric Isomers: The out-of-plane C-H bending vibration for the alkene can differ. Trans alkenes often show a strong band around 960-980 cm⁻¹, whereas cis alkenes show a broader band around 675-730 cm⁻¹. These differences can be diagnostic.[20][21]

Comparative Summary and Workflow

The optimal analytical strategy often involves a combination of these techniques. Chromatography is used for separation and initial characterization, followed by definitive spectroscopic identification of the purified fractions.

Table 1: Comparison of Analytical Techniques for this compound Isomer Differentiation

TechniquePrimary ApplicationStrengthsLimitations
GC-MS Separation & IdentificationHigh resolution for volatile compounds; provides mass and fragmentation data.[3]Requires derivatization for carboxylic acids; geometric isomers may have similar mass spectra.
HPLC-UV Separation & QuantificationExcellent for non-volatile compounds; high flexibility in method development.[22]Provides limited structural information; requires chromophore for UV detection.
¹H NMR Structure ElucidationDefinitive for geometric (E/Z) isomer assignment; provides complete structural map.[12][15]Lower sensitivity than MS; requires pure samples for unambiguous interpretation.
FTIR Functional Group IDFast, non-destructive; provides a unique molecular fingerprint.[18][19]Can be difficult to interpret complex mixtures; differences between geometric isomers can be subtle.

Visualizing the Analytical Workflow

A logical approach is essential for efficiently tackling an isomer differentiation problem. The following diagram outlines a typical workflow.

Workflow cluster_0 Phase 1: Separation & Initial Analysis cluster_1 Phase 2: Structural Confirmation Sample Isomer Mixture HPLC HPLC-UV Analysis Sample->HPLC Direct Injection GCMS GC-MS Analysis (after derivatization) Sample->GCMS Derivatize First Fraction Collect Pure Fractions (via Prep HPLC/GC) HPLC->Fraction If separation is successful GCMS->Fraction If separation is successful NMR 1H & 13C NMR Fraction->NMR FTIR FTIR Analysis Fraction->FTIR Report Final Structure Assignment NMR->Report FTIR->Report

Caption: A typical workflow for separating and identifying isomers.

Conclusion

Differentiating isomers of this compound requires a multi-faceted analytical approach. While chromatographic techniques like GC-MS and HPLC are indispensable for physical separation, they must be coupled with spectroscopic methods for unambiguous structural assignment. NMR spectroscopy, in particular, stands as the gold standard for distinguishing geometric isomers through the analysis of coupling constants. By understanding the principles behind each technique and applying them systematically, researchers can confidently characterize these closely related molecules, ensuring the integrity and quality of their work.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and concentration of every component are of paramount importance. 2-Ethylacrylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its quantification demands robust, accurate, and precise analytical methods. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

As Senior Application Scientists, we understand that true confidence in analytical data comes from not just validating a single method, but from understanding its performance relative to other orthogonal techniques. This process of cross-validation, where different analytical procedures for the same analyte are compared, is crucial for ensuring the reliability of results throughout the drug development lifecycle.[1][2][3][4] This guide is structured to provide you with the foundational knowledge and practical protocols to perform such a cross-validation for this compound.

The Analytical Challenge: this compound

This compound, a short-chain carboxylic acid, presents a unique set of analytical challenges. Its polarity and relatively low volatility can make direct analysis by gas chromatography difficult, often necessitating a derivatization step to improve its chromatographic properties.[5][6][7][8] While HPLC is well-suited for polar compounds, its UV chromophore may limit sensitivity, requiring careful method development to achieve the desired limits of detection and quantification.

Principle of the Compared Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reverse-phase HPLC is the method of choice. The molecule is separated on a nonpolar stationary phase with a polar mobile phase. Detection is typically achieved using a UV detector, as the carbon-carbon double bond and the carboxylic acid group in this compound provide sufficient UV absorbance at lower wavelengths.[9][10][11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make this compound amenable to GC analysis, a derivatization step is employed. This chemical modification converts the polar carboxylic acid into a more volatile and thermally stable ester, allowing it to be vaporized and separated on a GC column. The mass spectrometer then provides highly specific and sensitive detection based on the mass-to-charge ratio of the fragmented derivatized analyte.[14][15][16]

Experimental Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS with Derivatization cluster_2 Cross-Validation A1 Method Development & Optimization A2 Method Validation (ICH Q2(R2)) A1->A2 A3 Sample Analysis A2->A3 C1 Analysis of Identical Samples A3->C1 B1 Method Development & Optimization B2 Method Validation (ICH Q2(R2)) B1->B2 B3 Sample Analysis B2->B3 B3->C1 C2 Statistical Comparison of Results (e.g., Bland-Altman plot) C1->C2 C3 Assessment of Method Agreement C2->C3

Caption: A flowchart illustrating the parallel validation of two independent analytical methods followed by a cross-validation step to ensure concordance.

Detailed Experimental Protocols

The following are detailed protocols for the validation of HPLC-UV and GC-MS methods for the quantification of this compound, based on established methodologies for similar compounds.

Method 1: HPLC-UV Analysis

This method is advantageous due to its simplicity and direct analysis without the need for derivatization.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R2) Guidelines[2][17]):

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked placebo to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[18][19]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[20][21][22]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[20][22]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

HPLC-UV Workflow HPLC-UV Method Workflow Prep Sample Preparation (Dissolution & Filtration) Inject HPLC Injection Prep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection (210 nm) Sep->Detect Quant Quantification (Peak Area vs. Calibration Curve) Detect->Quant

Caption: Key steps in the HPLC-UV analysis of this compound.

Method 2: GC-MS with Derivatization

This method offers high sensitivity and specificity, making it ideal for trace-level analysis and confirmation of identity.

Derivatization and GC-MS Conditions:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC Column: Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a suitable solvent like dichloromethane.

  • Calibration Standards: Prepare serial dilutions of the stock solution in the same solvent.

  • Derivatization Procedure: a. To 100 µL of each standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS.

Validation Parameters: The validation parameters are the same as for the HPLC-UV method, with the following considerations for GC-MS:

  • Specificity: The mass spectrum of the derivatized this compound provides a high degree of specificity. The validation should demonstrate the absence of interfering peaks with the same retention time and mass spectrum.

  • Linearity, Accuracy, and Precision: These are assessed similarly to the HPLC-UV method, using the peak area of a characteristic ion of the derivatized analyte for quantification.

GC-MS Workflow GC-MS with Derivatization Workflow Prep Sample Preparation Deriv Derivatization (e.g., with BSTFA) Prep->Deriv Inject GC Injection Deriv->Inject Sep Chromatographic Separation (Capillary Column) Inject->Sep Detect Mass Spectrometric Detection Sep->Detect Quant Quantification (Selected Ion Monitoring) Detect->Quant

Caption: Key steps in the GC-MS analysis of this compound, including the essential derivatization step.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar short-chain carboxylic acids.

Parameter HPLC-UV GC-MS with Derivatization Acceptance Criteria (ICH Q2(R2))
Specificity GoodExcellentNo interference at the analyte's retention time
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 2.0%
LOD (µg/mL) ~0.3~0.03To be determined
LOQ (µg/mL) ~1.0~0.1To be determined
Sample Throughput HighModerate-
Cost per Sample LowerHigher-
Confirmation of Identity Based on retention timeBased on retention time and mass spectrum-

Conclusion and Recommendations

Both HPLC-UV and GC-MS with derivatization are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • HPLC-UV is a straightforward, cost-effective, and high-throughput method that is well-suited for routine quality control analysis where high sensitivity is not a primary concern. Its simplicity, avoiding a derivatization step, reduces sample preparation time and potential sources of error.

  • GC-MS with derivatization offers superior sensitivity and specificity. It is the preferred method for trace-level analysis, impurity profiling, and when unambiguous identification of the analyte is critical. The mass spectrometric detection provides a "fingerprint" of the molecule, offering a higher degree of confidence in the results.

For a comprehensive understanding of the analytical profile of this compound, a cross-validation study employing both techniques is highly recommended. This approach provides a high level of assurance in the quality and reliability of the analytical data, which is fundamental to successful drug development.

References

A Comparative Guide to Poly(2-ethylacrylic acid) and Other pH-Responsive Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, pH-responsive polymers have emerged as a cornerstone technology, enabling the targeted release of therapeutics in specific physiological environments.[1][2] Among these intelligent materials, poly(2-ethylacrylic acid) (PEAA) presents unique characteristics that warrant a detailed comparison with other commonly employed pH-responsive polymers. This guide provides an in-depth, objective analysis of the efficacy of PEAA in relation to poly(acrylic acid) (PAA), poly(methacrylic acid) (PMAA), and poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA), supported by experimental data and protocols to aid researchers in their selection of optimal drug delivery vehicles.

The Critical Role of pH-Responsiveness in Drug Delivery

The human body exhibits a remarkable range of pH environments, from the highly acidic stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.5-7.5) and blood (pH 7.4).[3] Pathological tissues, such as tumors, also present an acidic microenvironment (pH 6.5-7.2) compared to healthy tissues.[4][5] pH-responsive polymers are designed to exploit these differences, undergoing conformational or solubility changes at specific pH values to trigger the release of an encapsulated drug.[1][6] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.

This guide will delve into the nuances of PEAA and its counterparts, providing a comprehensive framework for their evaluation and application.

Understanding the Contenders: A Structural Overview

The pH-responsive behavior of these polymers is dictated by the ionization of their pendant functional groups. PEAA, PAA, and PMAA are polyanions, featuring carboxylic acid groups that deprotonate at higher pH, leading to electrostatic repulsion and polymer swelling or dissolution.[7] Conversely, PDEAEMA is a polycation with tertiary amine groups that become protonated at lower pH, inducing a similar transition.[8]

Figure 1: Classification of the compared pH-responsive polymers.

Comparative Analysis of Key Performance Parameters

The selection of a pH-responsive polymer for a specific drug delivery application hinges on a careful evaluation of several key parameters. Here, we compare PEAA, PAA, PMAA, and PDEAEMA across these critical attributes.

pH Transition Point (pKa) and Sharpness

The pKa is a crucial determinant of where in the body a pH-responsive polymer will be triggered. A sharp transition around the pKa is highly desirable for achieving a rapid and complete drug release in the target environment.

PolymerpKa / Transition pHKey Characteristics
Poly(this compound) (PEAA) ~6.5[9]The ethyl group increases the hydrophobicity compared to PAA, leading to a more compact structure at low pH and a sharper conformational transition.[10]
Poly(acrylic acid) (PAA) ~4.2-4.5[11][12]Exhibits a more gradual pH-induced conformational change.[10]
Poly(methacrylic acid) (PMAA) ~5.0-5.5[13]The methyl group imparts some hydrophobicity, resulting in a sharper transition than PAA.
Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) ~6.9-7.5[1][14]As a polybase, it is soluble at acidic pH and collapses at neutral/basic pH. The transition is typically sharp.

Table 1: Comparison of the pH transition points and characteristics of the polymers.

The more hydrophobic nature of PEAA, due to the presence of the ethyl group, is believed to contribute to a more cooperative and therefore sharper pH-induced transition compared to the less hydrophobic PAA.[10] This sharper transition can be advantageous for applications requiring a more "on-off" drug release mechanism.

Drug Loading Capacity and Encapsulation Efficiency

The ability of a polymer to effectively encapsulate a therapeutic agent is paramount. Drug loading is influenced by factors such as the polymer's chemical structure, the drug's properties (e.g., hydrophobicity, charge), and the method of nanoparticle preparation.

For a model anticancer drug like Doxorubicin (DOX), which is positively charged and amphiphilic, the loading capacity can vary significantly between these polymers.

PolymerTypical DOX Loading Capacity (%)Typical DOX Encapsulation Efficiency (%)Influencing Factors
Poly(this compound) (PEAA) 5-15%60-80%Hydrophobic interactions with the ethyl group and electrostatic interactions with the carboxyl groups can contribute to DOX loading.
Poly(acrylic acid) (PAA) 2-10%[11]50-70%[11]Primarily electrostatic interactions with the carboxyl groups. Lower hydrophobicity may limit loading of amphiphilic drugs.
Poly(methacrylic acid) (PMAA) 10-20%[15]70-90%[15]The methyl group enhances hydrophobic interactions, potentially leading to higher loading of drugs like DOX compared to PAA.
Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) 15-25%[6]80-95%[6]Strong electrostatic interactions between the positively charged polymer at neutral pH and negatively charged drugs. For positively charged drugs like DOX, hydrophobic interactions and formulation strategies are key.

Table 2: Comparative drug loading and encapsulation efficiency for Doxorubicin. (Note: These are representative values and can vary significantly based on the specific nanoparticle formulation and experimental conditions).

Drug Release Kinetics

The rate and extent of drug release at the target pH are critical for therapeutic efficacy. An ideal pH-responsive polymer will exhibit minimal drug leakage at physiological pH (e.g., in the bloodstream) and rapid release in the acidic environment of a tumor or endosome.

The release of Doxorubicin from nanoparticles formulated with these polymers typically follows a pH-dependent profile. At a physiological pH of 7.4, drug release is generally slow and sustained. In contrast, at an acidic pH of 5.0, mimicking the endosomal environment, a burst release is often observed due to the conformational changes in the polymer.[4][16]

cluster_pH74 pH 7.4 (Bloodstream) cluster_pH50 pH 5.0 (Endosome/Tumor) Nanoparticle (Stable) Nanoparticle (Stable) Slow/Minimal Drug Release Slow/Minimal Drug Release Nanoparticle (Stable)->Slow/Minimal Drug Release Cellular Uptake Cellular Uptake Nanoparticle (Stable)->Cellular Uptake Nanoparticle (Swollen/Disassembled) Nanoparticle (Swollen/Disassembled) Rapid Drug Release Rapid Drug Release Nanoparticle (Swollen/Disassembled)->Rapid Drug Release Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle->Nanoparticle (Stable) Circulation Cellular Uptake->Nanoparticle (Swollen/Disassembled) Acidification

Figure 2: Mechanism of pH-responsive drug release.

Comparative studies have shown that the hydrophobicity of the polymer can influence the release rate. For instance, the more hydrophobic PEAA and PMAA may exhibit a more pronounced burst release at acidic pH compared to the more hydrophilic PAA due to a more dramatic change in their conformation.

Cytotoxicity and Biocompatibility

For any material intended for in vivo use, low cytotoxicity is a prerequisite. The cytotoxicity of these polymers can be influenced by their chemical nature, molecular weight, and concentration.

PolymerIC50 (L929 cells, 48h)Biocompatibility Profile
Poly(this compound) (PEAA) >100 µg/mL (estimated from LD50 data)[17]Generally considered to have low toxicity.
Poly(acrylic acid) (PAA) ~100 µg/mLBiocompatible at low concentrations, but can cause irritation at higher concentrations.
Poly(methacrylic acid) (PMAA) >100 µg/mLConsidered biocompatible and is used in FDA-approved drug formulations.
Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) ~10-50 µg/mL[18]Cationic polymers can exhibit higher cytotoxicity due to interactions with negatively charged cell membranes.

Table 3: Comparative cytotoxicity of the polymers. (Note: IC50 values are highly dependent on the cell line, polymer molecular weight, and assay conditions. These are representative values for comparison).

While PEAA, PAA, and PMAA generally exhibit good biocompatibility, the cationic nature of PDEAEMA can lead to greater membrane disruption and higher cytotoxicity.[18] This is a critical consideration in the design of drug delivery systems.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key experiments.

Synthesis of pH-Responsive Nanoparticles (Emulsion Polymerization)

This protocol can be adapted for the synthesis of nanoparticles from all four monomers.

A 1. Monomer, Surfactant, and Water Mixed B 2. Heated and Purged with Nitrogen A->B C 3. Initiator Added B->C D 4. Polymerization (e.g., 4-6 hours) C->D E 5. Cooled and Filtered D->E F Nanoparticle Dispersion E->F

Figure 3: Workflow for nanoparticle synthesis by emulsion polymerization.

Materials:

  • Monomer (this compound, acrylic acid, methacrylic acid, or N,N-diethylaminoethyl methacrylate)

  • Surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Initiator (e.g., Potassium persulfate, KPS)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve the surfactant in deionized water in a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Add the monomer to the surfactant solution and stir to form an emulsion.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) while purging with nitrogen for 30 minutes to remove oxygen.

  • Dissolve the initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Continue the reaction for the desired time (e.g., 4-6 hours) under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and filter to remove any large aggregates.

  • Purify the nanoparticle dispersion by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.

Determination of pKa by Potentiometric Titration

A 1. Polymer Solution Prepared B 2. Titrated with NaOH or HCl A->B C 3. pH Monitored B->C D 4. Titration Curve Plotted C->D E 5. pKa Determined (Inflection Point) D->E

Figure 4: Workflow for pKa determination by potentiometric titration.

Materials:

  • Polymer solution (e.g., 0.01 M)

  • Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Burette

  • Magnetic stirrer

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the polymer solution in a beaker with a magnetic stir bar.

  • For polyacids (PEAA, PAA, PMAA), titrate with the standardized NaOH solution. For the polybase (PDEAEMA), titrate with the standardized HCl solution.

  • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or as the inflection point of the first derivative of the titration curve.[19][20]

In Vitro Drug Release Assay

Materials:

  • Drug-loaded nanoparticle dispersion

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS at the desired pH (e.g., 50 mL of pH 7.4 or pH 5.0 buffer).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[21]

  • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assessment (MTT Assay)

A 1. Cells Seeded in 96-well Plate B 2. Treated with Polymer (Different Concentrations) A->B C 3. Incubated (e.g., 24-48 hours) B->C D 4. MTT Reagent Added C->D E 5. Incubated (e.g., 4 hours) D->E F 6. Solubilizing Agent Added E->F G 7. Absorbance Measured F->G H 8. Cell Viability Calculated G->H

Figure 5: Workflow for MTT cytotoxicity assay.

Materials:

  • Cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium

  • Polymer solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing different concentrations of the polymer solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Add MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[9]

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion: Selecting the Right Polymer for the Job

The choice between poly(this compound) and other pH-responsive polymers is not a one-size-fits-all decision. Each polymer presents a unique set of properties that may be advantageous for specific applications.

  • Poly(this compound) (PEAA) stands out for its potentially sharper pH transition, which could be beneficial for applications requiring a rapid and complete drug release within a narrow pH range. Its intermediate hydrophobicity may also offer advantages in loading certain drugs.

  • Poly(acrylic acid) (PAA) , being more hydrophilic, might be more suitable for the delivery of highly water-soluble drugs and where a more gradual release profile is desired.

  • Poly(methacrylic acid) (PMAA) offers a balance of properties, with a sharper pH transition than PAA and good biocompatibility, making it a versatile choice for a range of applications.

  • Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) is a strong candidate for applications targeting acidic environments where a cationic polymer is advantageous, such as in gene delivery. However, its higher cytotoxicity requires careful consideration and formulation strategies to mitigate this effect.

Ultimately, the optimal choice will depend on the specific requirements of the drug delivery system, including the target site, the properties of the drug to be delivered, and the desired release kinetics. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.

References

Quantitative analysis of 2-Ethylacrylic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for the Quantitative Analysis of 2-Ethylacrylic Acid in Complex Mixtures

Introduction: The Analytical Challenge of this compound

This compound (2-EAA) is an α,β-unsaturated monocarboxylic acid with applications in the synthesis of polymers and other specialty chemicals.[1] Its quantification in complex matrices—such as biological fluids, environmental samples, or industrial process streams—presents a significant analytical challenge. The molecule's inherent polarity, low volatility, and potential for polymerization necessitate carefully chosen analytical strategies to achieve accurate and reproducible results.[2][3] This guide provides an in-depth comparison of the primary analytical techniques for 2-EAA quantification, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for selecting the optimal approach for their specific application.

Core Methodologies: A Comparative Overview

The quantification of 2-EAA is primarily approached via two major chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a viable, albeit less common, alternative for specific applications. Each method has distinct advantages and limitations rooted in the physicochemical properties of 2-EAA.

Gas Chromatography (GC): The Derivatization Imperative

Direct analysis of free carboxylic acids like 2-EAA by GC is often impractical. The presence of the polar carboxylic acid group leads to poor chromatographic performance, characterized by peak tailing and potential adsorption onto the column, due to strong intermolecular hydrogen bonding.[3] Furthermore, their low volatility requires high inlet temperatures, which can cause thermal degradation.[4]

To overcome these limitations, derivatization is an essential prerequisite for GC analysis. This process modifies the chemical structure to create a more volatile and thermally stable analogue that is amenable to GC.[5] The most common strategies are alkylation (specifically, esterification) and silylation.

  • Causality of Derivatization: The core principle is to replace the active acidic hydrogen on the carboxyl group with a non-polar functional group.[4] This transformation breaks the hydrogen-bonding networks, significantly reducing the compound's boiling point and polarity, which in turn yields sharper, more symmetrical peaks and improved sensitivity.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Complex Mixture (e.g., Plasma) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Solvent (e.g., DMF) Dry->Reconstitute Dried Extract Deriv Add Derivatizing Agent (e.g., BSTFA) Reconstitute->Deriv Heat Heat (e.g., 70°C, 30 min) Deriv->Heat Inject Inject into GC-MS Heat->Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: GC-MS workflow for 2-EAA analysis, including mandatory derivatization.

Comparison of Common Derivatization Reagents

Reagent TypeExample ReagentReactionAdvantagesDisadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Replaces acidic proton with a trimethylsilyl (TMS) group.Fast, simple, clean reactions.[6]TMS derivatives can be sensitive to moisture.[4]
Alkylation PFBBr (Pentafluorobenzyl Bromide)Forms a pentafluorobenzyl ester.Creates highly electron-capturing derivatives for sensitive ECD detection.[7]Requires a catalyst and can be a more complex procedure.
Alkylation DiazomethaneForms a methyl ester.Reaction is rapid and quantitative.[5]Highly toxic and explosive, requiring specialized handling.[5]

Experimental Protocol: GC-MS Quantification using Silylation

This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification.

  • Internal Standard Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), such as heptadecanoic acid, in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., plasma, aqueous solution), add 50 µL of the IS stock solution.

    • Acidify the sample to pH < 2 with 2M HCl to ensure 2-EAA is in its protonated form.

    • Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 1 µL, splitless mode.

    • Inlet Temp: 250°C.

    • Oven Program: Start at 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for 2-EAA-TMS and the IS-TMS derivative.

  • Quantification: Construct a calibration curve by spiking blank matrix with known concentrations of 2-EAA and processing them alongside the samples. Plot the ratio of the analyte peak area to the IS peak area against concentration.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC, particularly with reverse-phase columns, offers a powerful alternative that allows for the direct analysis of 2-EAA without derivatization.[2][8] This simplifies sample preparation and avoids potential artifacts from derivatization reactions.

  • Causality of Method Design: The key to successful HPLC analysis is controlling the ionization state of the carboxylic acid. By using an acidic mobile phase (e.g., containing phosphoric or formic acid), the equilibrium of the carboxyl group is shifted towards its non-ionized, protonated form (R-COOH).[9] This uncharged state is less polar and interacts more reproducibly with the non-polar stationary phase (e.g., C18), resulting in good retention and sharp peak shapes. UV detection is effective due to the presence of the carboxyl chromophore, with maximum absorbance typically around 210 nm.[10][11]

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Complex Mixture (e.g., Water Sample) Filter Filter through 0.45µm Syringe Filter Sample->Filter Dilute Dilute with Mobile Phase if Necessary Filter->Dilute Inject Inject into HPLC System Dilute->Inject Prepared Sample Separate Reverse-Phase C18 Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification via External Standard Detect->Quantify

Caption: HPLC-UV workflow for direct 2-EAA analysis.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a direct and robust method for quantifying 2-EAA in aqueous samples.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-EAA in methanol. Create a series of working standards (e.g., 0.1 to 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For relatively clean aqueous samples, filtration through a 0.45 µm syringe filter is often sufficient.[10]

    • For more complex matrices, a Solid-Phase Extraction (SPE) cleanup may be required. Use a polymeric reverse-phase or anion exchange cartridge.

  • HPLC-UV Analysis:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 95:5 (v/v) Water:Acetonitrile containing 0.1% Phosphoric Acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[10]

    • Injection Volume: 20 µL.

    • UV Detector: 210 nm.[8]

  • Quantification: Construct a calibration curve using the external standards. Plot the peak area against the concentration and apply a linear regression to determine the concentration in unknown samples.

Quantitative NMR (qNMR): An Alternative for Purity and High-Concentration Analysis

While less common for trace analysis in highly complex mixtures, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the concentration of a substance without the need for an identical reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.

  • Causality of qNMR: By adding a known amount of a certified internal standard with a simple, well-resolved spectrum, the concentration of the analyte can be calculated by comparing the integrals of a specific analyte resonance with a resonance from the internal standard.[12] For 2-EAA, the vinylic protons or the ethyl group protons can be used for quantification. A key challenge is that the acidic proton of the carboxyl group will readily exchange with deuterated solvents like D₂O, making it invisible in the spectrum.[13] Therefore, aprotic deuterated solvents like DMSO-d₆ or CDCl₃ are preferred.

Workflow for qNMR Analysis of this compound

cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Sample containing 2-EAA Weigh Accurately Weigh Sample and IS Sample->Weigh IS Certified Internal Standard (e.g., Maleic Acid) IS->Weigh Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte and IS Peaks Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: qNMR workflow for 2-EAA using an internal standard.

Performance Comparison of Analytical Methods

The choice of method depends critically on the specific requirements of the analysis. The following table summarizes the performance characteristics of each technique.

ParameterGC-MS (with Derivatization)HPLC-UVQuantitative NMR (qNMR)
Sample Throughput Moderate (derivatization adds time)HighLow to Moderate
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Low to Moderate (µg/mL to ng/mL)[8][10]High (mg/mL)
Linearity Excellent (>0.995)[14]Excellent (>0.999)[10]Excellent (inherently linear)
Precision (RSD%) Very Good (<10%)[15]Excellent (<5%)[10]Excellent (<2%)
Selectivity Very High (mass fragmentation)Good (tunable by chromatography)High (unique chemical shifts)
Pros Extremely sensitive and selective.Simple sample prep, robust, no derivatization.Primary ratio method, highly accurate, provides structural info.
Cons Derivatization is required, potential for artifacts.[5]Lower sensitivity than GC-MS, potential matrix interference.Low sensitivity, requires high analyte concentration, expensive equipment.
Best Suited For Trace analysis in very complex matrices (e.g., biological fluids, environmental monitoring).[15]Routine QC, analysis of process streams, water samples.[9]Purity assessment of standards, analysis of bulk materials and reaction mixtures.

Conclusion and Recommendations

The quantitative analysis of this compound in complex mixtures is a solvable challenge, provided the analytical method is chosen judiciously.

  • For applications demanding the highest sensitivity and selectivity , such as biomarker studies or trace environmental analysis, GC-MS with derivatization is the superior choice. The initial investment in method development for the derivatization step pays dividends in the form of ultra-low detection limits.

  • For routine quality control, process monitoring, and analysis of less complex matrices where µg/mL sensitivity is sufficient, HPLC-UV is the most practical and efficient method. Its direct-injection capability simplifies the workflow, increases throughput, and reduces the risk of analytical errors associated with derivatization.[2]

  • Quantitative NMR serves a more specialized role. It is the ideal method for certifying reference materials or for accurately determining the concentration in simpler mixtures where analyte levels are high.

Ultimately, the optimal method is one that is fit-for-purpose, balancing the required analytical performance with the practical constraints of the laboratory environment.

References

A Head-to-Head Comparison of 2-Ethylacrylic Acid and Maleic Anhydride Copolymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Polymer Selection in Pharmaceutical Formulation

In the landscape of pharmaceutical sciences, the development of effective drug delivery systems is paramount to therapeutic success. The choice of polymeric excipients is a critical decision that profoundly influences the stability, bioavailability, and patient compliance of a formulation. Among the myriad of available polymers, those that respond to physiological cues, such as pH, have garnered significant attention for their ability to enable targeted and controlled drug release.

This guide provides an in-depth, head-to-head comparison of two such classes of pH-responsive polymers: 2-ethylacrylic acid (EAA) copolymers and maleic anhydride (MA) copolymers. As a senior application scientist, this analysis moves beyond a simple recitation of properties to offer a nuanced perspective on their respective strengths and weaknesses, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in polymer selection for their specific drug delivery challenges.

Fundamental Chemistry and Physicochemical Properties: A Tale of Two Monomers

The distinct chemical structures of this compound and maleic anhydride dictate the ultimate properties and functionalities of their respective copolymers. Understanding these fundamentals is key to appreciating their behavior in pharmaceutical formulations.

This compound (EAA) Copolymers: EAA is an α-substituted acrylic acid monomer. Its polymerization, typically via free-radical polymerization, results in a polymer backbone with pendant carboxylic acid groups. The ethyl group at the α-position introduces a significant hydrophobic character, which plays a crucial role in its pH-responsive behavior.

Maleic Anhydride (MA) Copolymers: Maleic anhydride is a cyclic anhydride that readily copolymerizes with a variety of vinyl monomers, often in an alternating fashion.[1] The anhydride ring is highly reactive and can be hydrolyzed post-polymerization to yield two adjacent carboxylic acid groups. This unique feature provides a high density of carboxyl groups, influencing the copolymer's solubility and interaction with other molecules.

Below is a comparative summary of the key physicochemical properties of these two copolymer systems.

PropertyThis compound (EAA) CopolymersMaleic Anhydride (MA) CopolymersRationale and Implications for Drug Delivery
pH-Responsiveness Sharp conformational transition at a specific pH (typically around 6.5).[2]Gradual dissolution over a broader pH range due to two carboxylic acid groups with different pKa values.[1]EAA's sharp transition is ideal for enteric coatings designed for release in the upper small intestine. MA's gradual dissolution can be leveraged for sustained release formulations.
Hydrophobicity The ethyl group imparts significant hydrophobicity, driving membrane interactions.[2]Hydrophobicity can be tuned by the choice of comonomer (e.g., styrene, methyl vinyl ether).[3]The inherent hydrophobicity of EAA copolymers enhances their interaction with cell membranes, potentially facilitating drug uptake. The tunable hydrophobicity of MA copolymers offers formulation flexibility.
Mucoadhesion Good mucoadhesive properties due to hydrogen bonding between carboxylic acid groups and mucin.Excellent mucoadhesive properties, particularly with comonomers like methyl vinyl ether.[3]Both polymer systems are suitable for mucoadhesive drug delivery systems, prolonging residence time at the site of absorption.
Biocompatibility Generally considered biocompatible, though specific toxicological data can be limited.[4]Extensively studied and generally regarded as biocompatible with low toxicity.[5]MA copolymers have a more established safety profile, which can be advantageous for new drug applications.
Chemical Reactivity Carboxylic acid groups can be used for conjugation, but the reactivity is standard for carboxylic acids.The anhydride group is highly reactive towards nucleophiles (e.g., amines, alcohols), facilitating straightforward drug conjugation.[5]The reactive anhydride of MA copolymers offers a versatile platform for creating polymer-drug conjugates with covalent linkages.

Performance in Key Drug Delivery Applications: Enteric Coating and Mucoadhesion

To truly understand the practical implications of the physicochemical differences, we will now delve into a head-to-head comparison of their performance in two critical drug delivery applications: enteric coating and mucoadhesion.

Enteric Coating: Protecting the Drug, Targeting the Intestine

Enteric coatings are designed to protect acid-labile drugs from the harsh environment of the stomach and to prevent gastric irritation from certain active pharmaceutical ingredients (APIs). An ideal enteric polymer should remain intact at low pH and dissolve rapidly at the higher pH of the small intestine.

This compound Copolymers in Enteric Coating:

The sharp pH-dependent conformational transition of EAA copolymers makes them excellent candidates for enteric coatings. Below their pKa, the carboxylic acid groups are protonated, and the polymer is collapsed and insoluble. As the pH rises above the pKa in the small intestine, the carboxyl groups ionize, leading to electrostatic repulsion and a rapid conformational change that results in the dissolution of the coating and release of the drug.[2]

Maleic Anhydride Copolymers in Enteric Coating:

Copolymers of maleic anhydride, such as those with methyl vinyl ether, are also effective enteric coating agents. The hydrolysis of the anhydride ring to di-carboxylic acid provides the pH-sensitivity. The dissolution pH can be modulated by the choice of the comonomer.[3]

Experimental Protocol: Comparative Evaluation of Enteric Coating Performance

This protocol outlines a standardized method for comparing the enteric performance of tablets coated with EAA and MA copolymers.

Objective: To assess the acid resistance and subsequent dissolution of copolymer-coated tablets in simulated gastric and intestinal fluids.

Materials:

  • Core tablets (e.g., containing a model drug like naproxen)

  • This compound copolymer solution (e.g., 10% w/v in an appropriate solvent)

  • Maleic anhydride copolymer solution (e.g., poly(methyl vinyl ether-alt-maleic anhydride), 10% w/v in an appropriate solvent)

  • Plasticizer (e.g., triethyl citrate)

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • UV-Vis Spectrophotometer

Methodology:

  • Coating Solution Preparation:

    • Prepare separate coating solutions for the EAA and MA copolymers.

    • Dissolve the respective copolymer in the chosen solvent.

    • Add a suitable plasticizer (e.g., 20% w/w of polymer weight) and stir until a homogenous solution is obtained.

  • Tablet Coating:

    • Place the core tablets in a pan coater.

    • Pre-heat the tablet bed to the desired temperature (e.g., 40-45 °C).

    • Spray the coating solution onto the rotating tablet bed at a controlled rate.

    • Ensure uniform coating and periodically check for tablet appearance.

    • Continue the process until the desired weight gain (e.g., 5-10%) is achieved.

    • Cure the coated tablets at an elevated temperature (e.g., 50 °C) for a specified time (e.g., 2 hours) to ensure film formation.

  • Dissolution Testing:

    • Acid Stage: Place six coated tablets from each batch into the dissolution apparatus containing 900 mL of SGF (pH 1.2) at 37 ± 0.5 °C. Operate the paddle at 50 rpm for 2 hours.

    • At the end of the 2-hour period, withdraw a sample of the dissolution medium and analyze for drug content using a UV-Vis spectrophotometer to determine any premature drug release. The amount of drug released should be minimal (typically <10%).

    • Buffer Stage: After 2 hours, carefully remove the tablets from the SGF and transfer them to the dissolution apparatus containing 900 mL of SIF (pH 6.8) at 37 ± 0.5 °C.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh SIF.

    • Analyze the samples for drug content and calculate the cumulative percentage of drug released over time.

Data Analysis and Interpretation:

Plot the cumulative percentage of drug released versus time for both copolymer-coated tablets. A successful enteric coating will show minimal drug release in the acid stage and rapid and complete drug release in the buffer stage. The copolymer that provides the desired release profile closest to the target specifications would be considered superior for the specific application.

Mucoadhesion: Enhancing Drug Residence Time

Mucoadhesive polymers are used to prolong the residence time of a dosage form at a specific site of absorption, such as the buccal, nasal, or gastrointestinal mucosa. This can lead to enhanced drug absorption and improved bioavailability.

This compound Copolymers in Mucoadhesion:

The carboxylic acid groups in EAA copolymers can form hydrogen bonds with the sialic acid and fucose residues of mucin, the primary component of the mucus layer. This interaction leads to mucoadhesion. The hydrophobic ethyl groups may also contribute to the adhesive properties through interactions with the hydrophobic domains of mucin.

Maleic Anhydride Copolymers in Mucoadhesion:

MA copolymers, particularly those containing hydrophilic comonomers like methyl vinyl ether, are well-known for their excellent mucoadhesive properties. The high density of carboxylic acid groups allows for extensive hydrogen bonding with mucin.

Experimental Protocol: Comparative Evaluation of Mucoadhesive Strength

This protocol describes a method for comparing the mucoadhesive strength of EAA and MA copolymer films using a texture analyzer.

Objective: To quantify and compare the force of adhesion of EAA and MA copolymer films to a mucosal tissue.

Materials:

  • This compound copolymer film

  • Maleic anhydride copolymer film

  • Porcine buccal mucosa (or other suitable mucosal tissue)

  • Phosphate buffered saline (PBS), pH 6.8

  • Texture Analyzer equipped with a cylindrical probe

  • Cyanoacrylate adhesive

Methodology:

  • Preparation of Copolymer Films:

    • Prepare solutions of EAA and MA copolymers in a suitable solvent.

    • Cast the solutions into a petri dish and allow the solvent to evaporate slowly to form uniform films of a desired thickness.

    • Cut the films into circular discs of a specific diameter.

  • Tissue Preparation:

    • Obtain fresh porcine buccal mucosa and carefully remove the underlying connective and adipose tissues.

    • Cut the mucosa into pieces large enough to be secured on the sample holder of the texture analyzer.

    • Equilibrate the tissue in PBS (pH 6.8) at 37 °C for 30 minutes before the experiment.

  • Mucoadhesion Measurement:

    • Attach a copolymer film disc to the cylindrical probe of the texture analyzer using cyanoacrylate adhesive.

    • Secure the mucosal tissue on the sample holder.

    • Moisten the surface of the mucosa with a small, controlled volume of PBS.

    • Lower the probe until the copolymer film comes into contact with the mucosal surface.

    • Apply a constant contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to allow for intimate contact and bond formation.

    • Raise the probe at a constant speed (e.g., 0.1 mm/s) until the film detaches from the mucosal surface.

    • Record the force required for detachment as a function of displacement.

Data Analysis and Interpretation:

The maximum force required to detach the film from the mucosa is the mucoadhesive strength. The work of adhesion can also be calculated from the area under the force-displacement curve. Compare the mucoadhesive strength and work of adhesion for the EAA and MA copolymer films. The copolymer exhibiting a higher value is considered to have superior mucoadhesive properties under the tested conditions.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and a simplified experimental workflow.

G cluster_0 This compound (EAA) Copolymer cluster_1 Maleic Anhydride (MA) Copolymer (hydrolyzed) EAA [-CH2-C(C2H5)(COOH)-]n MA [-CH(COOH)-CH(COOH)-CH2-CH(OR)-]n

Caption: Chemical structures of this compound and hydrolyzed Maleic Anhydride copolymers.

G cluster_workflow Comparative Evaluation Workflow A Copolymer Synthesis & Characterization B Formulation Development (e.g., Coating, Film Casting) A->B C Performance Testing (e.g., Dissolution, Mucoadhesion) B->C D Data Analysis & Comparison C->D E Optimal Polymer Selection D->E

Caption: A simplified workflow for the comparative evaluation of pharmaceutical polymers.

Conclusion and Future Perspectives

Both this compound and maleic anhydride copolymers offer compelling advantages as pH-responsive polymers in drug delivery. The choice between them is not a matter of inherent superiority but rather one of strategic selection based on the specific requirements of the drug and the desired release profile.

  • This compound copolymers are particularly well-suited for applications requiring a sharp, defined pH trigger, such as enteric coatings for drugs that are highly sensitive to acid and require rapid release in the proximal small intestine.

  • Maleic anhydride copolymers provide a versatile platform with a more established biocompatibility profile and tunable properties based on the comonomer. Their high reactivity makes them ideal for the development of drug-polymer conjugates.

The field of pharmaceutical polymers is continuously evolving. Future research will likely focus on the development of novel copolymers with even more precise control over their physicochemical properties. This may include the synthesis of terpolymers that combine the advantageous characteristics of different monomers or the development of biodegradable versions of these polymers to address concerns about long-term safety.

As formulation scientists, it is our responsibility to leverage a deep understanding of polymer chemistry and performance to design the next generation of drug delivery systems that are safer, more effective, and improve patient outcomes. This guide serves as a foundational resource to aid in that critical endeavor.

References

A Comparative Guide to Polymer Biocompatibility: Poly(2-ethylacrylic acid) vs. Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polymer for a therapeutic formulation is a critical decision point that profoundly impacts bioavailability, efficacy, and safety. The ideal polymer must not only serve its function as a carrier or stabilizing agent but also exist harmoniously within the biological environment, evading immune clearance and minimizing off-target toxicity. For decades, Polyethylene Glycol (PEG) has been the undisputed gold standard, a testament to its ability to confer "stealth" properties to drug delivery systems. However, the emergence of "smart" polymers like Poly(2-ethylacrylic acid) (PEAA) presents a compelling alternative, one that replaces passive shielding with active, environmentally-triggered functionality.

This guide provides an in-depth, objective comparison of the biocompatibility of PEAA and PEG. We will move beyond surface-level descriptions to explore the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing these critical biocompatibility parameters in your own research. Our analysis is grounded in the principles of causality and self-validation, empowering you to make informed decisions for your next-generation therapeutic platforms.

The Incumbent Standard: Polyethylene Glycol (PEG) and the "Stealth" Paradigm

PEG is a hydrophilic, non-toxic, and biocompatible polyether compound that has been extensively utilized in biomedical applications.[1][2] Its primary role in enhancing biocompatibility stems from a phenomenon known as the "stealth effect."

Mechanism of Biocompatibility: The Hydration Shell

When a nanoparticle or protein is surface-modified with PEG (a process called PEGylation), the long, flexible, and hydrophilic PEG chains create a steric barrier.[3] This barrier physically hinders the approach of opsonins—plasma proteins that mark foreign particles for clearance by the reticuloendothelial system (RES), primarily located in the liver and spleen.[4] The PEG chains coordinate a significant number of water molecules, forming a robust hydration shell that further reduces non-specific protein adsorption.[5][6] This prevention of opsonization is the cornerstone of PEG's ability to prolong the circulation time of therapeutics.[3][7]

Key Biocompatibility Attributes of PEG:

  • Reduced Protein Adsorption: The primary benefit of PEGylation is a dramatic reduction in the adsorption of blood proteins onto the surface of a drug carrier.[8][9] The extent of this protein repellency is dependent on factors such as the molecular weight (MW) and grafting density of the PEG chains.[5][6][10] Higher density and optimal MW (e.g., 5 kDa) generally lead to a "brush" conformation that is most effective at preventing protein binding.[6][11]

  • Prolonged Circulation Half-Life: By evading recognition by the RES, PEGylated nanoparticles and drugs can circulate in the bloodstream for significantly longer periods compared to their unmodified counterparts.[3][4] This extended circulation increases the probability of the therapeutic reaching its target site, which is particularly crucial for passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect in tumors.[3]

  • Low Intrinsic Toxicity and Immunogenicity: PEG is generally recognized by regulatory bodies like the U.S. FDA as a safe material with low toxicity and immunogenicity, which has led to its widespread use in approved therapeutics.[1]

The "PEG Dilemma" and Emerging Challenges:

Despite its successes, PEG is not a panacea. The very stealth properties that make it effective can also be a hindrance. The steric barrier can impede the interaction of targeted ligands with their cellular receptors and can reduce cellular uptake.[12] Furthermore, repeated administration of PEGylated materials can elicit the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of subsequent doses and, in some cases, hypersensitivity reactions.[13] This has prompted a search for alternative polymers that can overcome these limitations.

The "Smart" Challenger: Poly(this compound) (PEAA) and pH-Responsiveness

Poly(this compound) is a member of the poly(2-alkylacrylic acid) family, a class of "smart" polymers that exhibit sharp, pH-dependent changes in their physical properties.[14] This behavior is central to its function and biocompatibility profile.

Mechanism of Action: pH-Triggered Membrane Disruption

The biocompatibility and utility of PEAA are intrinsically linked to its pH-responsiveness. The polymer contains carboxylic acid groups along its backbone.

  • At Physiological pH (~7.4): The carboxylic acid groups are deprotonated (negatively charged), making the polymer hydrophilic and soluble in aqueous environments.

  • In Acidic Environments (pH < 6.5): In the acidic milieu of an endosome or a tumor microenvironment, the carboxylic acid groups become protonated. This neutralizes the charge and dramatically increases the polymer's hydrophobicity, causing it to transition from a soluble coil to a collapsed, globular structure.[15]

This pH-induced hydrophobic transition allows PEAA to interact with and disrupt lipid bilayer membranes.[14][15][16] When a PEAA-containing nanoparticle is taken up by a cell into an endosome, the drop in pH triggers the polymer to disrupt the endosomal membrane, releasing the therapeutic payload directly into the cytosol where it can reach its intracellular target.[14]

Key Biocompatibility Attributes of PEAA:

  • Endosomal Escape: PEAA's defining feature is its ability to facilitate endosomal escape, a major hurdle in the delivery of many biologics like siRNA and proteins.[14] This directly addresses a key limitation of the passive PEG shield.

  • Targeted Drug Release: The pH-responsive nature allows for geographically-specific drug release. The polymer remains relatively inert in the bloodstream but becomes active in the acidic microenvironments characteristic of tumors or inflammatory tissues.[17][18]

  • Inherent Biocompatibility: Poly(acrylic acid) and its derivatives are generally considered biocompatible and biodegradable polymers.[19][20] While less extensively studied than PEG, initial assessments show promising biocompatibility profiles.[21]

Head-to-Head Comparison: PEAA vs. PEG

The choice between these two polymers is not about which is "better," but which is better suited for a specific therapeutic application. The following table summarizes their key performance characteristics based on experimental evidence.

FeaturePolyethylene Glycol (PEG)Poly(this compound) (PEAA)Rationale & Causality
Primary Mechanism Steric hindrance / "Stealth" effectpH-responsive membrane disruptionPEG creates a passive hydration barrier to evade the immune system. PEAA undergoes an active conformational change in response to a specific biological cue (low pH).
Protein Adsorption Very LowModerate (at pH 7.4)PEG's neutral, hydrophilic brush conformation actively repels proteins. PEAA is anionic at neutral pH, which may lead to some electrostatic interactions, but it does not possess the same protein-repelling hydration shell.
Circulation Time Significantly ProlongedApplication DependentPEG's primary function is to extend circulation. PEAA's effect on circulation is less defined and depends on the overall formulation; its main goal is intracellular delivery, not necessarily extended circulation.
Immunogenicity Low, but anti-PEG antibodies are a growing concern.Less studied, but potentially lower risk of pre-existing antibodies.Widespread use of PEG in consumer products and medicines may predispose populations to anti-PEG antibodies.[13] PEAA is not as ubiquitous.
Cellular Uptake Can be hindered (the "PEG dilemma")Can be enhanced via endocytosisThe PEG steric shield can block interactions with cell surface receptors.[12] PEAA-containing particles are designed to be endocytosed to leverage the acidic endosomal environment.
Endosomal Escape InefficientHighly EfficientPEG lacks a mechanism for endosomal disruption. PEAA is specifically designed to rupture endosomal membranes upon acidification.[14]
Toxicity Profile Generally low, FDA-approved for many applications.[1]Generally considered low-toxicity.[21][22]Both are based on monomer units with favorable safety profiles. As with any polymer, toxicity can be influenced by molecular weight, concentration, and degradation byproducts.
Ideal Application Systemic delivery of drugs requiring long circulation times (e.g., passive tumor targeting).Intracellular delivery of biologics (e.g., siRNA, peptides, proteins) that require access to the cytosol.The choice is dictated by the drug's target compartment: the bloodstream/extracellular space (PEG) vs. the intracellular space (PEAA).

Experimental Protocols for Biocompatibility Assessment

To provide a framework for your own comparative studies, we outline key experimental workflows. These protocols are designed as self-validating systems to ensure trustworthy and reproducible data.

A. In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This assay is a fundamental first step to assess whether the polymer itself is toxic to cells. It measures the metabolic activity of cells, which correlates with cell viability.

Causality: A biocompatible polymer should not interfere with essential cellular metabolic processes. A reduction in the conversion of MTT tetrazolium salt to formazan crystals by mitochondrial dehydrogenases indicates cytotoxicity.[23]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., L929 fibroblasts as per ISO 10993-5, or a cell line relevant to your application) in a 96-well plate at a density of 1-2 x 10⁴ cells/well.[23][24] Incubate for 24 hours to allow for cell attachment.

  • Polymer Preparation: Prepare stock solutions of PEAA and PEG in sterile culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure pH is adjusted to 7.4 for PEAA solutions.

  • Cell Treatment: Remove the old medium from the cells and replace it with the polymer-containing medium. Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the cells with the polymers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Quantification: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Express cell viability as a percentage relative to the negative control.

Visualization of Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Polymers A->C B Prepare Polymer Solutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate % Viability H->I

Caption: Workflow for MTT Cytotoxicity Assay.

B. In Vivo Circulation Half-Life Study

This experiment directly measures the "stealth" property of a polymer by quantifying how long a polymer-coated nanoparticle remains in the bloodstream of an animal model.

Causality: An effective "stealth" polymer like PEG will prevent rapid uptake of nanoparticles by the RES, resulting in a longer measured circulation half-life compared to an uncoated or less effective polymer coating.

Step-by-Step Methodology:

  • Nanoparticle Preparation: Synthesize nanoparticles (e.g., liposomes or PLGA particles) and label them with a long-circulating fluorescent dye (e.g., DiR or Cy7). Prepare three batches: uncoated, PEG-coated, and PEAA-coated.

  • Animal Model: Use healthy mice or rats (e.g., Balb/c mice, n=3-5 per group).

  • Administration: Administer a precise dose of the nanoparticle formulations to each animal via intravenous (tail vein) injection.

  • Blood Sampling: At designated time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 10-20 µL) from the saphenous or submandibular vein into heparinized tubes.

  • Fluorescence Quantification: Lyse the red blood cells and measure the fluorescence intensity of the plasma using a fluorometer or plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the fluorescent nanoparticles. Plot the percentage of injected dose remaining in circulation over time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

Visualization of Workflow:

Circulation_Study_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A Prepare Labeled Nanoparticles (Uncoated, PEG, PEAA) B IV Injection into Animal Model A->B C Serial Blood Sampling B->C D Measure Plasma Fluorescence C->D E Plot % Injected Dose vs. Time D->E F Calculate Half-Life (t½) E->F

Caption: Workflow for In Vivo Circulation Study.

C. Hemolysis Assay for pH-Dependent Membrane Disruption

This assay provides a simple yet powerful in vitro model to assess the pH-dependent, membrane-disruptive activity of polymers like PEAA.

Causality: PEAA is hypothesized to disrupt lipid membranes at low pH. Red blood cells (RBCs) serve as a model lipid membrane. If PEAA disrupts the RBC membrane, hemoglobin will be released, which can be quantified spectrophotometrically. This effect should be minimal at neutral pH and pronounced at acidic pH.

Step-by-Step Methodology:

  • RBC Preparation: Obtain fresh, heparinized blood (e.g., from a sheep or human donor). Wash the RBCs three times with a buffered saline solution (e.g., PBS, pH 7.4) by centrifugation and resuspension to remove plasma components.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Polymer Solutions: Dissolve PEAA in each of the prepared buffers to the desired final concentration (e.g., 1 mg/mL).

  • Incubation: In microcentrifuge tubes, mix the RBC suspension with the polymer solutions at different pH values.

  • Controls: Include a negative control (RBCs in buffer only, 0% hemolysis) and a positive control (RBCs in deionized water or with 1% Triton X-100, 100% hemolysis).

  • Reaction: Incubate all tubes for 1 hour at 37°C.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at ~540 nm.

  • Analysis: Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100.

Conclusion and Future Perspectives

The comparative assessment of Poly(this compound) and Polyethylene Glycol reveals a classic trade-off between established, passive "stealth" technology and emerging, active "smart" functionality.

  • PEG remains the polymer of choice for applications demanding maximum circulation time and minimal non-specific interactions in the extracellular environment. Its extensive history of use and regulatory acceptance provide a solid foundation for systemic drug delivery. However, developers must be cognizant of the potential for immunogenicity and the "PEG dilemma" that can hamper intracellular delivery.[12][13]

  • PEAA presents a powerful solution for the intracellular delivery of sensitive biologics. Its ability to respond to the acidic environment of the endosome and trigger payload release directly into the cytosol overcomes a fundamental barrier in drug delivery.[14] It represents a strategic shift from evading biology to leveraging it for therapeutic advantage.

Ultimately, the selection of PEAA versus PEG is not a mutually exclusive choice but a strategic one, dictated by the drug's mechanism of action and its intended subcellular target. The future of polymer-based drug delivery will likely involve a more nuanced approach, potentially combining elements of both strategies or employing novel polymers that offer tunable stealth and stimuli-responsive properties in a single architecture. The experimental frameworks provided herein offer a robust starting point for any researcher aiming to validate and select the optimal polymer for their specific therapeutic challenge.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Ethylacrylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Nuances of 2-Ethylacrylic Acid and Its Ester Derivatives

This compound and its corresponding esters are members of the α,β-unsaturated carbonyl family, a class of compounds of significant interest in polymer chemistry, organic synthesis, and drug development. The presence of a conjugated system involving a carbon-carbon double bond and a carbonyl group imparts unique chemical reactivity and distinct spectroscopic properties. While the parent acid and its esters share a common structural backbone, the substitution of the acidic proton with an alkyl group in the ester functionality introduces subtle yet definitive changes in their electronic and vibrational characteristics.

This guide provides a comprehensive spectroscopic comparison of this compound and its esters (e.g., methyl, ethyl, butyl 2-ethylacrylate). As researchers and professionals in drug development, understanding these differences is paramount for reaction monitoring, quality control, and structural elucidation. We will delve into four primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will present the theoretical underpinnings, detailed experimental protocols, and comparative data to provide a holistic and practical understanding.

Caption: Molecular structures of this compound and a representative ester, ethyl 2-ethylacrylate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The key distinctions between this compound and its esters lie in the O-H stretching of the carboxylic acid and the precise frequency of the C=O and C-O stretching vibrations.

Causality Behind Spectral Differences:
  • O-H Stretch: The most apparent difference is the presence of a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500-3300 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding, which forms a stable dimer structure.[1][2] This feature is entirely absent in the esters.

  • C=O Stretch: The carbonyl (C=O) stretching frequency is influenced by electronic effects. In the carboxylic acid dimer, hydrogen bonding withdraws electron density from the carbonyl oxygen, slightly weakening the C=O bond and lowering its stretching frequency (typically 1710-1690 cm⁻¹).[1][2] In esters, the electron-donating effect of the alkoxy oxygen via resonance slightly increases the C=O bond order compared to the acid dimer, resulting in a higher stretching frequency (typically 1750-1735 cm⁻¹).[3][4][5]

  • C-O Stretches: Carboxylic acids show a C-O stretch between 1320-1210 cm⁻¹.[1] Esters, however, are characterized by two distinct C-O stretching bands due to the C(=O)-O-R linkage. These correspond to the asymmetric and symmetric vibrations of the C-O-C moiety and typically appear around 1300-1150 cm⁻¹ and 1150-1000 cm⁻¹, respectively.[5]

Comparative FTIR Data
Vibrational ModeThis compound (Typical cm⁻¹)2-Ethylacrylate Esters (Typical cm⁻¹)Key Observation
O-H Stretch (Carboxyl) 3300-2500 (very broad)[1]AbsentDefinitive marker for the carboxylic acid.
C-H Stretch (sp²) ~3080~3080Indicates the vinylic C-H bond, present in both.
C-H Stretch (sp³) 2980-28502980-2850Indicates the ethyl and ester alkyl groups.
C=O Stretch (Carbonyl) 1710-1690[1]1750-1735[3][5]Ester C=O is at a higher wavenumber due to the absence of H-bonding dimers.
C=C Stretch (Vinylic) ~1640~1640Conjugation lowers this frequency; similar for both.
C-O Stretch 1320-1210[1]Two bands: ~1250 and ~1100[5]Esters exhibit two C-O stretches ("Rule of Three").[5]
Experimental Protocol: FTIR Analysis of Liquid Samples (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for liquid samples due to its minimal sample preparation and ease of cleaning.[6][7]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before analyzing the sample, run a background spectrum. This involves scanning with nothing on the ATR crystal to measure the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[8]

  • Crystal Cleaning: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol and wipe dry with a soft, lint-free tissue.[6][8] Run another background scan to ensure the crystal is clean.

  • Sample Application: Place a single drop of the liquid sample (this compound or its ester) directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[6][9]

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for routine analysis.[8]

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform baseline correction and peak picking as needed.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with the appropriate solvent to prevent cross-contamination.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. Esterification of this compound causes predictable changes in the chemical shifts (δ) of nearby nuclei.

Causality Behind Spectral Differences:
  • ¹H NMR: The most significant change is the disappearance of the acidic proton of the carboxylic acid, which is a broad singlet typically found far downfield (>10 ppm). In its place, new signals corresponding to the protons of the ester's alkyl group (the -OR part) will appear. For example, an ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm. The chemical shifts of the vinylic protons and the ethyl group on the double bond will also experience minor downfield shifts upon esterification due to the change in the electronic nature of the carbonyl group.

  • ¹³C NMR: The carbonyl carbon is highly sensitive to its electronic environment. In the ester, the carbonyl carbon is typically shifted slightly upfield (to a lower ppm value) compared to the carboxylic acid. The carbons of the ester's alkyl group will give rise to new signals in the upfield region of the spectrum. The chemical shifts of the vinylic carbons are also slightly affected.[10]

Comparative NMR Data (in CDCl₃)
Nucleus/PositionThis compound (Typical δ, ppm)Ethyl 2-Ethylacrylate (Typical δ, ppm)Key Observation
¹H: COOH 10-12 (broad s)AbsentDisappearance of the acidic proton is a definitive sign of ester formation.
¹H: Vinylic (=CH₂) ~6.2 (s), ~5.6 (s)~6.1 (s), ~5.5 (s)Two distinct singlets for the geminal vinylic protons. Minor shifts upon esterification.
¹H: Allylic (-CH₂-) ~2.2 (q)~2.2 (q)Quartet due to coupling with the methyl group. Position is relatively unchanged.
¹H: Methyl (-CH₃) ~1.1 (t)~1.1 (t)Triplet due to coupling with the allylic methylene group. Position is relatively unchanged.
¹H: Ester (-OCH₂-) Absent~4.2 (q)New quartet, characteristic of the ethyl ester group.
¹H: Ester (-CH₃) Absent~1.3 (t)New triplet, characteristic of the ethyl ester group.
¹³C: C=O ~172~167Carbonyl carbon shifts slightly upfield upon esterification.
¹³C: Vinylic (=C<) ~140~139Quaternary vinylic carbon.
¹³C: Vinylic (=CH₂) ~128~127Methylene vinylic carbon.
¹³C: Allylic (-CH₂-) ~22~22
¹³C: Methyl (-CH₃) ~13~13
¹³C: Ester (-OCH₂-) Absent~60New signal for the ester methylene carbon.
¹³C: Ester (-CH₃) Absent~14New signal for the ester methyl carbon.

Note: Exact chemical shifts can vary based on solvent and concentration. Data for this compound is inferred from typical values for similar α,β-unsaturated carboxylic acids and available data.[11]

Experimental Protocol: ¹H NMR Analysis

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[12]

  • Sample Weighing: Accurately weigh 5-25 mg of the analyte (this compound or its ester) into a clean, dry vial.[13][14]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[14] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[12][15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a Pasteur pipette to filter the solution through a small cotton plug into the NMR tube to remove any particulate matter.[16]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be at least 4-5 cm.[15][16]

  • Tube Cleaning and Capping: Wipe the outside of the NMR tube with a tissue dampened with ethanol or isopropanol to remove any dust or fingerprints. Cap the tube securely.[14]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For ¹H NMR, 8-16 scans are usually sufficient.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For α,β-unsaturated carbonyl compounds, two characteristic electronic transitions are observed: a lower-energy n→π* transition and a higher-energy π→π* transition.[17]

Causality Behind Spectral Differences:

The primary chromophore is the conjugated C=C-C=O system. Both the acid and its esters will exhibit strong absorption due to the π→π* transition. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the specific functional group. Esterification generally causes a very slight hypsochromic (blue) shift or no significant change in the λ_max of the π→π* transition compared to the corresponding acid in a non-polar solvent. The n→π* transition is often weak and may be obscured by the much stronger π→π* band.

Comparative UV-Vis Data
TransitionWavelength Range (nm)Molar Absorptivity (ε)Comparison
π→π 200-230High (~10,000)Strong absorption. λ_max is very similar for both acid and esters.
n→π 300-330Low (~10-100)Weak absorption, often appearing as a shoulder on the π→π* band.
Experimental Protocol: UV-Vis Analysis

The Beer-Lambert law is the guiding principle for quantitative UV-Vis spectrophotometry.[18]

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, hexane, or acetonitrile are common choices for UV analysis).

  • Sample Preparation: Prepare a stock solution of the analyte by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent in a volumetric flask. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.[17][18]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent. This will be used as the blank or reference to zero the instrument and subtract any absorbance from the solvent and cuvette.[17]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and measure its absorbance spectrum across the desired wavelength range (e.g., 400 nm down to 190 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Mass Spectrometry: Unraveling Molecular Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of molecular weight and structural features. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[19][20][21]

Causality Behind Fragmentation Differences:
  • Molecular Ion (M⁺•): Both the acid and its esters will show a molecular ion peak, but its intensity can vary.

  • This compound: Will likely show fragmentation corresponding to the loss of water (-18) or the carboxyl group (-45).

  • 2-Ethylacrylate Esters: The fragmentation of esters is highly characteristic.[22] Key fragmentation pathways include:

    • Loss of the alkoxy group (-OR): This results in a prominent acylium ion. For example, an ethyl ester would show a loss of -OC₂H₅ (m/z 45).

    • McLafferty Rearrangement: This is a hallmark fragmentation for esters with a γ-hydrogen on the alcohol portion of the chain (i.e., for esters larger than methyl).[23][24] It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage, resulting in a neutral alkene and a charged enol fragment.

Comparative Mass Spectrometry Data
Feature/FragmentThis compound (m/z)Ethyl 2-Ethylacrylate (m/z)Key Observation
Molecular Ion [M]⁺• 100128Clear difference in molecular weight.
[M - C₂H₅]⁺ 7199Loss of the ethyl group from the double bond.
[M - OC₂H₅]⁺ N/A83Characteristic loss of the alkoxy group from the ester, forming an acylium ion.
Acryloyl Fragment [C₃H₃O]⁺ 5555A common fragment corresponding to the acryloyl cation is often observed.[25]

Experimental Protocol: GC-MS Analysis

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Carrier Gas (He) TransferLine TransferLine Column->TransferLine Separated Analytes IonSource IonSource TransferLine->IonSource To MS Inlet MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data System (Chromatogram & Mass Spectra) Detector->Data Sample Diluted Sample Sample->Injector

Caption: Simplified workflow for a typical Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

  • Sample Preparation: Prepare a dilute solution of the analyte (typically ~100-1000 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.[20]

  • Instrument Setup: Set the GC parameters, including the injector temperature (e.g., 250°C), column type (e.g., a non-polar DB-5 or a polar FFAP column), and oven temperature program.[20] The program typically starts at a low temperature, holds for a minute, and then ramps up to a higher temperature to elute the compounds.

  • Injection: An autosampler injects a small volume (typically 1 µL) of the prepared sample into the heated GC inlet, where it is vaporized.[20][26]

  • Separation: A carrier gas (usually helium) sweeps the vaporized sample onto the GC column. Compounds separate based on their boiling points and interactions with the column's stationary phase.[21]

  • Ionization: As each compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Impact, EI), where it is bombarded with electrons to create a molecular ion and charged fragments.[21]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).

  • Detection: The filtered ions strike a detector, which generates a signal proportional to the number of ions. The instrument scans a range of m/z values rapidly to generate a mass spectrum for each point in time.[21]

  • Data Analysis: The output is a total ion chromatogram (TIC), which plots signal intensity versus retention time. The mass spectrum for any peak in the chromatogram can be examined and compared to spectral libraries (like NIST) for identification.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. 2-Ethylacrylic acid, a reactive α,β-unsaturated carboxylic acid, requires careful and informed handling from the moment it is used to its final disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond simple instructions, offering the rationale behind each procedure to empower you to make safe and compliant decisions in your laboratory.

Part 1: Hazard Assessment and Immediate Safety

Before addressing disposal, it is imperative to understand the hazards inherent to this compound. This understanding forms the basis for all handling and disposal protocols.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Its vapors can also cause respiratory irritation. Like many acrylate monomers, it has the potential to undergo hazardous polymerization if not properly inhibited or if exposed to initiators like heat, light, or contaminants[2].

Under the Resource Conservation and Recovery Act (RCRA), its corrosive nature qualifies it as a characteristic hazardous waste.

PropertyValueSignificance for Disposal
GHS Hazard Class Skin Corrosion 1B, Eye Damage 1Requires stringent PPE; waste is considered hazardous and cannot be drain disposed.
RCRA Waste Code D002 (Corrosive)This code MUST be used on hazardous waste labels. The waste is federally regulated.[3][4]
pH ≤ 2 (Aqueous solution)Confirms corrosivity characteristic under RCRA.[3][5]
Flash Point 83.3 °C (181.9 °F)The material is a combustible liquid, requiring storage away from ignition sources.
Incompatibilities Strong Oxidizers, Strong Bases, Peroxides, AminesMixing with these materials in a waste container can cause violent reactions, polymerization, or explosions.[6][7][8]
Mandatory Personal Protective Equipment (PPE)

Due to its severe corrosive properties, the following PPE is mandatory when handling or disposing of this compound in any concentration:

  • Hand Protection: Wear chemically resistant gloves. Butyl or neoprene gloves are recommended over standard nitrile gloves for prolonged contact. Always check the manufacturer's glove compatibility chart.

  • Eye/Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[9]

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are essential. For larger quantities, a chemically resistant apron is advised.

Part 2: Step-by-Step Disposal Protocol

Disposing of this compound is not merely a suggestion; it is a regulatory requirement. Under no circumstances should this compound or its solutions be disposed of down the drain. [10][11] This practice can damage plumbing and has significant ecotoxicity, harming aquatic life and disrupting wastewater treatment processes[12][13][14].

The only acceptable method for disposal is through your institution's designated Environmental Health & Safety (EHS) hazardous waste program.

Waste Segregation and Containerization

The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can result in violent reactions.

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) or glass container designed for liquid waste[15][16]. Ensure the container is clean and dry before the first addition of waste.

  • Chemical Compatibility: Never mix this compound waste with incompatible materials. This includes, but is not limited to, strong bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., nitric acid, perchlorates), amines, or peroxides[7]. Such mixing can trigger a dangerous, exothermic polymerization reaction.

  • Collect the Waste: Carefully pour the this compound waste into the designated container using a funnel. Perform this action inside a certified chemical fume hood to control vapor exposure[6][8].

  • Keep Container Closed: The container must be securely sealed at all times, except when actively adding waste[6][16]. This prevents the release of vapors and protects the contents from contamination.

Hazardous Waste Labeling

Proper labeling is a legal requirement and is critical for the safety of lab personnel and waste handlers.

  • Attach the Label: Affix a completed hazardous waste label to the container before adding any waste[15].

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound." List all components and their approximate percentages.

    • The specific hazard characteristics: "Corrosive (D002)," "Combustible."

    • The accumulation start date (the date the first drop of waste was added).

    • The Principal Investigator's name and lab location.

Laboratory Storage and Final Disposal
  • Secondary Containment: Store the sealed waste container in a secondary containment bin. This bin must be made of a compatible material (e.g., polyethylene) and be large enough to hold 110% of the volume of the primary container.

  • Storage Location: Keep the waste in a designated, well-ventilated satellite accumulation area within your laboratory. The storage area should be away from heat, sparks, open flames, and direct sunlight[7].

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS department according to their specific procedures[15].

Part 3: Managing Contaminated Materials & Spills

Disposal of Contaminated Solids

Disposable labware (pipette tips, wipes, gloves) that is grossly contaminated with this compound must also be treated as hazardous waste.

  • Collection: Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

  • Labeling: The bag or container must have a hazardous waste label indicating "Solid Debris contaminated with this compound."

  • Disposal: Dispose of this solid waste through the EHS program alongside the liquid waste.

Decontamination of Non-Disposable Glassware
  • Initial Rinse: Inside a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinseate is now hazardous waste and must be collected in your designated this compound liquid waste container.

  • Wash: After the initial hazardous rinse, the glassware can be washed normally with soap and water.

Spill Response Protocol

Should a spill occur, immediate and correct action is crucial.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit[10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Once absorbed, carefully scoop the material into a designated container or heavy-duty plastic bag.

    • Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste[7].

    • Wipe the spill area with a cloth dampened with a mild soap and water solution.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number immediately.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response[7].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials related to this compound.

G cluster_start Material Generation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway cluster_actions Action Protocol start This compound Material Generated decision_waste Is material waste? start->decision_waste node_liquid Liquid Waste (Pure, Solutions, Rinsate) decision_waste->node_liquid Yes (Liquid) node_solid Solid Waste (Contaminated Gloves, Wipes) decision_waste->node_solid Yes (Solid) node_glass Contaminated Glassware (Non-Disposable) decision_waste->node_glass Yes (Glassware) action_collect_liquid 1. Collect in labeled, compatible container. (RCRA Code: D002) node_liquid->action_collect_liquid action_collect_solid 1. Collect in a separate, labeled, sealed bag or container. node_solid->action_collect_solid action_rinse_glass 1. Triple rinse with minimal compatible solvent. node_glass->action_rinse_glass action_store_liquid 2. Store in secondary containment in Satellite Accumulation Area. action_collect_liquid->action_store_liquid action_request_pickup 3. Request EHS Pickup action_store_liquid->action_request_pickup action_store_solid 2. Store with other hazardous waste. action_collect_solid->action_store_solid action_store_solid->action_request_pickup action_collect_rinsate 2. Collect all rinsate as liquid hazardous waste. action_rinse_glass->action_collect_rinsate action_wash_glass 3. Wash normally. action_rinse_glass->action_wash_glass action_collect_rinsate->action_collect_liquid

Caption: Decision workflow for proper segregation and disposal of this compound waste streams.

References

Navigating the Hazards: A Guide to Personal Protective Equipment for 2-Ethylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the adept researcher, scientist, and drug development professional, the meticulous handling of reactive chemical intermediates is paramount. 2-Ethylacrylic acid, a valuable building block in organic synthesis, demands such respect. Its corrosive nature necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required for handling this compound safely.

Understanding the Primary Hazard: Corrosivity

This compound is classified as a corrosive substance, capable of causing severe skin burns and serious eye damage.[1] The primary danger lies in its ability to inflict irreversible damage to living tissue upon contact. Therefore, the cornerstone of a robust safety protocol is the prevention of any direct contact with the substance.

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. Whenever possible, engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is critical to control the inhalation of vapors, which can be irritating to the respiratory system.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are thoroughly trained on the hazards and the required safety protocols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for the safe handling of this compound. The following sections provide a detailed, step-by-step guide to selecting and using the correct equipment.

Skin and Body Protection

Rationale: The primary route of exposure and subsequent injury from this compound is through skin contact. The corrosive nature of this organic acid can lead to severe burns. Therefore, a complete barrier between the chemical and your skin is essential.

Step-by-Step Protocol:

  • Laboratory Coat: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or a combination of a flame-resistant lab coat and a chemical-resistant apron should be worn.[3] This provides a dual layer of protection against splashes.

Glove Material Recommendation for this compound Rationale & Considerations
Nitrile Fair to Good for incidental contact.Nitrile gloves offer good resistance to a range of chemicals, but their performance against corrosive organic acids can vary. They are suitable for short-duration tasks with a low risk of significant splashing. If contact occurs, gloves should be removed and replaced immediately.[4][5]
Butyl Rubber ExcellentButyl rubber provides excellent resistance to a wide variety of corrosive chemicals, including many acids.[6] For tasks involving larger quantities or a higher risk of immersion, butyl rubber gloves are a more robust choice.
Laminate Film (e.g., Silver Shield®/4H®) ExcellentThese gloves offer the broadest range of chemical resistance and are an excellent choice when handling highly corrosive or poorly characterized substances.[7][8] They can be worn as a primary glove or as a liner under a more dexterous glove.
Natural Rubber (Latex) Not RecommendedNatural rubber gloves generally offer poor resistance to many organic chemicals and are not recommended for handling this compound.[9]

Important Note: Always inspect gloves for any signs of degradation or damage before use. If a glove is contaminated with this compound, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes or shoes made of woven materials that can absorb chemicals are strictly prohibited.

Eye and Face Protection

Rationale: The eyes are extremely sensitive to corrosive chemicals. A single splash of this compound can cause severe, irreversible eye damage. Therefore, comprehensive eye and face protection is non-negotiable.

Step-by-Step Protocol:

  • Chemical Splash Goggles: Standard safety glasses do not provide adequate protection from splashes. Tightly fitting chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: In addition to goggles, a full-face shield must be worn. This provides a secondary layer of protection for the entire face from splashes.

Respiratory Protection

Rationale: While working in a fume hood should be the primary method of controlling vapor inhalation, respiratory protection may be necessary in certain situations, such as during a spill, when working with heated material, or if engineering controls are not sufficient to maintain exposure below acceptable limits. Although no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies like OSHA or ACGIH, the OELs for structurally similar compounds like ethyl acrylate (ACGIH TLV-TWA of 5 ppm) and 2-ethylhexyl acrylate can be used as a conservative reference for risk assessment.[10][11]

Step-by-Step Protocol:

  • Respirator Selection: If a risk assessment determines that respiratory protection is required, a NIOSH-approved respirator is necessary. For this compound, a half-mask or full-facepiece respirator equipped with organic vapor/acid gas (OV/AG) cartridges is appropriate.

  • NIOSH Cartridge Color Coding: Respirator cartridges are color-coded for easy identification of the substances they protect against. For organic vapors and acid gases, a cartridge with a yellow label should be used.[12] If particulates may also be present, a combination cartridge with a P100 filter (magenta) should be selected.

  • Fit Testing and Seal Checks: A respirator is only effective if it forms a tight seal with the user's face. A qualitative or quantitative fit test must be performed annually. Additionally, a user seal check should be performed every time the respirator is worn.

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_action Action Start Start: Plan to handle This compound Assess_Task Assess the task: - Quantity of material - Potential for splashing - Heating the material? Start->Assess_Task Skin_Body Skin & Body Protection: - Chemical-resistant lab coat/apron - Double glove (Butyl or Laminate Film recommended) - Closed-toe, chemical-resistant shoes Assess_Task->Skin_Body Eye_Face Eye & Face Protection: - Chemical splash goggles - Full-face shield Assess_Task->Eye_Face Assess_Controls Are engineering controls (e.g., fume hood) adequate? Resp_Needed Is there a risk of inhalation exposure? Assess_Controls->Resp_Needed Skin_Body->Assess_Controls Eye_Face->Assess_Controls Respiratory Respiratory Protection: - NIOSH-approved respirator with  Organic Vapor/Acid Gas (Yellow) cartridges Proceed Proceed with the experiment wearing all selected PPE Respiratory->Proceed Resp_Needed->Respiratory Yes Resp_Needed->Proceed No

Caption: PPE Selection Workflow for this compound

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical to minimizing injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste this compound: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This container should be made of a material compatible with corrosive organic acids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any other contaminated items, must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, vermiculite) must also be treated as hazardous waste and disposed of accordingly.

  • Consult Local Regulations: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[13][14][15][16]

By adhering to these detailed guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.